Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Description
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Properties
IUPAC Name |
diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4S2/c1-5-17-12(15)10-7(3)9-8(4)11(13(16)18-6-2)20-14(9)19-10/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXDOYDXLOMMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352270 | |
| Record name | diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152487-69-9 | |
| Record name | diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a multi-step synthesis, beginning with the formation of a key thiophene intermediate followed by the construction of the fused thieno[2,3-b]thiophene core. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to assist researchers in the practical application of this synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that hinges on the initial construction of a substituted thiophene ring, which is then elaborated to form the fused bicyclic thieno[2,3-b]thiophene system. A logical and experimentally supported approach involves the following key transformations:
-
Step 1: Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This initial step involves a condensation reaction to form the foundational thiophene ring with hydroxyl groups at the 3 and 4 positions.
-
Step 2: Conversion to Diethyl 3,4-dimethylthiophene-2,5-dicarboxylate. The hydroxyl groups of the thiophene intermediate are then replaced with methyl groups. This is a crucial step to introduce the desired substitution pattern.
-
Step 3: Formation of the Thieno[2,3-b]thiophene Core. The final key step is the construction of the second fused thiophene ring, leading to the target molecule.
This guide will now delve into the detailed experimental protocols for each of these stages.
Experimental Protocols
Step 1: Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
This synthesis is analogous to the preparation of the corresponding disodium salt from diethyl thioglycolate and diethyl oxalate.[1] The free dihydroxythiophene can be obtained by acidification.
Reaction:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Quantity |
| Diethyl thiodiglycolate | 206.25 | 1.0 | 206.25 g |
| Diethyl oxalate | 146.14 | 2.0 | 292.28 g |
| Sodium ethoxide | 68.05 | 2.0 | 136.1 g |
| Ethanol, absolute | 46.07 | - | As solvent |
| Hydrochloric acid, concentrated | 36.46 | - | For acidification |
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The flask should be cooled in an ice bath during the addition of sodium.
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To the freshly prepared sodium ethoxide solution, a mixture of diethyl thiodiglycolate and diethyl oxalate is added dropwise with continuous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate of the disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is collected by filtration.
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The collected salt is then dissolved in water and acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the free diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.
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The precipitate is filtered, washed with cold water until the washings are neutral, and dried under vacuum to yield the desired product.
Expected Yield: The yield for the formation of the analogous disodium salt is reported to be high. The yield for the free diol is expected to be comparable.
Step 2: Conversion to Diethyl 3,4-dimethylthiophene-2,5-dicarboxylate
The conversion of the dihydroxythiophene to the dimethyl analogue can be achieved through a two-step process involving the formation of a ditosylate or dimesylate intermediate, followed by reduction. A more direct, albeit potentially lower-yielding, method could involve a reductive methylation protocol. For the purpose of this guide, a reliable two-step approach is detailed.
2.2.1. Formation of Diethyl 3,4-bis(tosyloxy)thiophene-2,5-dicarboxylate
Reaction:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Quantity |
| Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | 260.27 | 1.0 | 260.27 g |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 2.2 | 419.43 g |
| Pyridine | 79.10 | - | As solvent and base |
| Dichloromethane (DCM) | 84.93 | - | As solvent |
Procedure:
-
In a round-bottom flask, diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is dissolved in a mixture of pyridine and dichloromethane under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
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p-Toluenesulfonyl chloride is added portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
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After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.
-
The reaction is quenched by the slow addition of cold water.
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The organic layer is separated, washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ditosylate.
-
The crude product can be purified by recrystallization or column chromatography.
2.2.2. Reductive Cleavage of the Ditosylate
Reaction:
A suitable reducing agent for this transformation is lithium triethylborohydride (Super-Hydride®).
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Quantity |
| Diethyl 3,4-bis(tosyloxy)thiophene-2,5-dicarboxylate | 568.63 | 1.0 | 568.63 g |
| Lithium triethylborohydride (1 M in THF) | 105.94 | 2.5 | 2.5 L |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | As solvent |
Procedure:
-
The diethyl 3,4-bis(tosyloxy)thiophene-2,5-dicarboxylate is dissolved in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
The solution is cooled to 0 °C.
-
Lithium triethylborohydride solution is added dropwise via a syringe or dropping funnel.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C.
-
The mixture is then acidified with dilute hydrochloric acid and extracted with diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford diethyl 3,4-dimethylthiophene-2,5-dicarboxylate.
Step 3: Formation of the Thieno[2,3-b]thiophene Core
The construction of the second thiophene ring onto the existing 3,4-dimethylthiophene-2,5-dicarboxylate can be achieved through a variety of methods. One common approach involves formylation followed by cyclization with a sulfur-containing reagent.
2.3.1. Vilsmeier-Haack Formylation
This step is not directly applicable as the 2 and 5 positions are already carboxylated. A more appropriate strategy would be to introduce groups at the beta-positions of the ester groups that can then be used for cyclization. An alternative and more direct approach is a variation of the Gewald reaction on a suitable precursor.
Given the starting material from Step 2, a more direct cyclization to form the thieno[2,3-b]thiophene is required. A plausible method involves the reaction with elemental sulfur in the presence of a base, a transformation reminiscent of the Hurtley reaction or similar cyclizations.
Alternative Step 3: Direct Thienannulation
This approach would involve the reaction of diethyl 3,4-dimethylthiophene-2,5-dicarboxylate with a source of sulfur and a cyclizing agent.
Reaction:
A potential method involves a base-mediated reaction with elemental sulfur.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Quantity |
| Diethyl 3,4-dimethylthiophene-2,5-dicarboxylate | 258.33 | 1.0 | 258.33 g |
| Sulfur (S) | 32.07 | 2.0 | 64.14 g |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 24.00 | 2.2 | 88.0 g |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | As solvent |
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF under a nitrogen atmosphere, a solution of diethyl 3,4-dimethylthiophene-2,5-dicarboxylate in anhydrous DMF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 1 hour.
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Elemental sulfur is then added portion-wise.
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The reaction mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is cooled to room temperature and quenched by the careful addition of water.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography to yield this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed synthesis pathway. Please note that these are estimated values based on analogous reactions and may vary depending on the specific experimental conditions.
| Step | Product | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | Diethyl thiodiglycolate, Diethyl oxalate | Sodium ethoxide | Ethanol | Reflux | 2-3 | 70-80 |
| 2a | Diethyl 3,4-bis(tosyloxy)thiophene-2,5-dicarboxylate | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | p-Toluenesulfonyl chloride | Pyridine/DCM | 0 to RT | 12-16 | 80-90 |
| 2b | Diethyl 3,4-dimethylthiophene-2,5-dicarboxylate | Diethyl 3,4-bis(tosyloxy)thiophene-2,5-dicarboxylate | Lithium triethylborohydride | THF | 0 to RT | 12-24 | 60-70 |
| 3 | This compound | Diethyl 3,4-dimethylthiophene-2,5-dicarboxylate | Sulfur, Sodium hydride | DMF | 80-100 | 4-8 | 50-60 |
Visualization of the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis.
Caption: Overall synthesis pathway for the target molecule.
Caption: General experimental workflow for the synthesis.
This in-depth guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for each step to achieve the best possible yields and purity. Standard laboratory safety procedures should be followed at all times, particularly when handling reactive reagents such as sodium metal, sodium hydride, and lithium triethylborohydride.
References
An In-Depth Technical Guide to Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. The information is intended to support research and development efforts in medicinal chemistry and materials science.
Core Physicochemical Properties
This compound is a heterocyclic compound featuring a fused thieno[2,3-b]thiophene core. This planar bicyclic system is substituted with two ethyl ester groups at the 2 and 5 positions and two methyl groups at the 3 and 4 positions.
Table 1: Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆O₄S₂ | PubChem[1] |
| Molecular Weight | 312.4 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 152487-69-9 | Chemicalbook[2], Apollo Scientific[3] |
| Physical Form | Solid | BenchChem[4] |
| Purity | ≥95% | Apollo Scientific[3] |
| InChI Key | YAXDOYDXLOMMIU-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)OCC)C | PubChem[1] |
Synthesis and Characterization
The synthesis of this compound typically proceeds via the esterification of its corresponding dicarboxylic acid precursor.
Experimental Protocol: Synthesis
A common synthetic route involves the reaction of 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid with ethanol in the presence of a suitable acid catalyst.[4] The reaction is generally carried out under reflux conditions to drive the esterification to completion, yielding the diethyl ester.[4]
Workflow for Synthesis
Caption: General workflow for the synthesis of the title compound.
Characterization
The structural confirmation of this compound is typically achieved through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
X-ray Crystallography
Single-crystal X-ray diffraction studies have confirmed the planar nature of the thieno[2,3-b]thiophene ring system, with a maximum deviation of 0.008 Å.[4][5] The molecular conformation is stabilized by intramolecular C-H···O hydrogen bonds.[5] The crystal packing is further stabilized by intermolecular C-H···O and π-π stacking interactions, with a centroid-centroid distance of 3.6605 (14) Å, leading to the formation of supramolecular layers.[5]
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited, the thieno[2,3-b]thiophene scaffold is a recognized pharmacophore with diverse biological activities. Derivatives of this core structure have shown potential as anticancer and antimicrobial agents.
Anticancer Activity and EGFR Inhibition
Several studies have highlighted the potential of thieno[2,3-b]thiophene derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[6][7][8] For instance, derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile have demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), which is associated with acquired resistance to EGFR inhibitors.[6][7][8] These compounds have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).[6][8][9]
The proposed mechanism of action for these related compounds involves the inhibition of the EGFR signaling pathway, which is crucial for cell proliferation, survival, and migration.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized EGFR signaling inhibition by thieno[2,3-b]thiophene derivatives.
It is important to note that while these findings for related compounds are promising, dedicated studies are required to elucidate the specific biological activity and mechanism of action of this compound.
Other Potential Applications
The thieno[2,3-b]thiophene core is also of interest in materials science, particularly in the development of organic electronics, due to its rigid and planar structure which can facilitate π-π stacking and charge transport.
Conclusion
This compound is a well-characterized compound with a stable, planar heterocyclic core. While its direct biological applications are yet to be fully explored, the demonstrated activity of structurally related thieno[2,3-b]thiophene derivatives, particularly as EGFR inhibitors, suggests that it is a valuable scaffold for the design of novel therapeutic agents. Further investigation into its biological properties and potential as a building block in medicinal chemistry is warranted. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds.
References
- 1. Diethyl 3,4-dimethylthieno(2,3-b)thiophene-2,5-dicarboxylate | C14H16O4S2 | CID 722076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 152487-69-9 [chemicalbook.com]
- 3. 152487-69-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | 152487-69-9 | Benchchem [benchchem.com]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieno[2,3- b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate (CAS Number: 152487-69-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, identified by CAS number 152487-69-9, is a heterocyclic organic compound featuring a fused thienothiophene core. This molecule serves as a versatile and readily accessible building block in the synthesis of a variety of more complex bis-heterocyclic systems.[1] While direct biological applications of this specific diester are not extensively documented, its derivatives have demonstrated a wide spectrum of promising pharmacological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and the utility of this compound as a precursor to biologically active molecules, with a focus on its role in medicinal chemistry and drug discovery.
Chemical Properties and Data
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | This compound | [PubChem] |
| CAS Number | 152487-69-9 | [PubChem] |
| Molecular Formula | C₁₄H₁₆O₄S₂ | [PubChem] |
| Molecular Weight | 312.4 g/mol | [PubChem] |
| Appearance | Solid (form not specified in literature) | |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)OCC)C | [PubChem] |
| InChI Key | YAXDOYDXLOMMIU-UHFFFAOYSA-N | [PubChem] |
Synthesis and Spectroscopic Data
Representative Experimental Protocol: Synthesis of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile
The synthesis of the title compound was achieved following procedures described in the literature.[2] The compound was crystallized using a mixture of dimethylformamide (DMF) and dichloromethane (CH₂Cl₂) (1:1 v/v) at room temperature, yielding light brown crystals.[2]
-
Melting Point: 498 K[2]
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Analytical Calculation for C₁₀H₆N₂S₂: C, 55.04%; H, 2.75%; N, 12.84%[2]
-
Found: C, 54.82%; H, 2.92%; N, 12.97%[2]
Spectroscopic Data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile
| Technique | Data |
| IR (KBr) | 2964 cm⁻¹, 2213 cm⁻¹ |
| ¹H-NMR | (400 MHz, CDCl₃): δ 2.69 (s, 6H, CH₃) |
| ¹³C-NMR | (100 MHz, CDCl₃): δ 14.8 (2 CH₃), 108.5 (2 CAr), 113.3 (2 CN), 134.1 (CAr), 143.1 (2 CAr), 150.8 (CAr) |
Source:[2]
Applications in the Synthesis of Biologically Active Molecules
The primary utility of this compound lies in its role as a versatile precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications.[1] The thieno[2,3-b]thiophene scaffold is a recurring motif in molecules exhibiting a broad range of biological activities.
dot
Caption: Synthetic utility of the target compound as a precursor.
Anticancer and Kinase Inhibition
Derivatives of the thieno[2,3-b]thiophene core have shown significant potential as anticancer agents. For instance, novel derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile have been synthesized and evaluated for their cytotoxicity against MCF-7 and A549 cancer cell lines.[3] Some of these compounds exhibited greater activity than the reference drug erlotinib.[3] The mechanism of action for these derivatives is linked to the inhibition of the epidermal growth factor receptor (EGFR) kinase, with some compounds showing potent inhibition against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme.[3]
dot
Caption: EGFR kinase inhibition by thieno[2,3-b]thiophene derivatives.
Enzyme Inhibition
Beyond kinase inhibition, various thieno[2,3-b]thiophene derivatives have been identified as potent inhibitors of other enzymes. Notably, certain synthesized compounds incorporating this moiety have demonstrated significant inhibitory activity against β-glucuronidase and α-glucosidase.[4] For example, some derivatives showed much greater potency against β-glucuronidase than the standard inhibitor, D-saccharic acid 1,4-lactone.[4][5] This suggests potential applications in areas where the modulation of these enzymes is therapeutically beneficial.
| Compound/Derivative | Target Enzyme | IC₅₀ Value | Standard | Standard IC₅₀ | Reference |
| Thieno[2,3-b]thiophene Derivative 2b | β-glucuronidase | 1.3 ± 0.2 µM | D-saccharic acid 1,4-lactone | 45.8 ± 2.5 µM | [4] |
| Thieno[2,3-b]thiophene Derivative 5a | β-glucuronidase | 2.3 ± 0.4 µM | D-saccharic acid 1,4-lactone | 45.8 ± 2.5 µM | [4] |
| Thieno[2,3-b]thiophene Derivative 5a | α-glucosidase | 22.0 ± 0.3 µM | Acarbose | 841 ± 1.7 µM | [4] |
| Thieno[2,3-b]thiophene Derivative 3 | β-glucuronidase | 0.9 ± 0.0138 µM | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 µM | [5] |
| Thieno[2,3-b]thiophene Derivative 12 | Xanthine Oxidase | 14.4 ± 1.2 µM | Not Specified | Not Specified | [5] |
Antimicrobial and Antioxidant Activities
The thieno[2,3-b]thiophene framework is also a key component in molecules with antimicrobial and antioxidant properties.[4] Derivatives have been synthesized that show activity against various bacterial and fungal strains.[6] Furthermore, the antioxidant potential of some of these compounds has been evaluated, with certain derivatives exhibiting significant radical scavenging activity.[3]
Conclusion
This compound is a valuable and synthetically versatile intermediate. While it may not possess significant biological activity itself, it serves as an excellent starting material for the construction of a diverse array of heterocyclic compounds. The derivatives of this molecule have demonstrated considerable potential in medicinal chemistry, with activities spanning anticancer, enzyme inhibition, antimicrobial, and antioxidant domains. For researchers and drug development professionals, this compound represents a key building block for the exploration of new chemical space and the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of new derivatives based on this scaffold is warranted.
References
- 1. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, a molecule of interest in medicinal chemistry and materials science. The following sections detail the crystallographic data, experimental protocols for its synthesis and crystal structure determination, and a visual representation of the experimental workflow.
Core Crystallographic Data
The crystal structure of this compound (C₁₄H₁₆O₄S₂) was determined by single-crystal X-ray diffraction. The thieno[2,3-b]thiophene ring system is planar, with a maximum deviation of 0.008 Å.[1] The molecular conformation is stabilized by intramolecular C—H···O hydrogen bonds. The crystal packing is further stabilized by intermolecular C—H···O, C—H···π, and π-π stacking interactions, with a centroid-centroid distance of 3.6605 (14) Å, leading to the formation of supramolecular layers in the ab plane.[1]
The detailed crystallographic data are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₁₄H₁₆O₄S₂ |
| Formula Weight | 312.40 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.4523 (4) |
| b (Å) | 7.6343 (3) |
| c (Å) | 9.5951 (4) |
| α (°) | 90 |
| β (°) | 114.335 (2) |
| γ (°) | 90 |
| Volume (ų) | 697.10 (5) |
| Z | 2 |
| Density (calculated) (Mg m⁻³) | 1.488 |
| Absorption Coefficient (mm⁻¹) | 0.39 |
| F(000) | 328 |
| Crystal Size (mm³) | 0.35 x 0.20 x 0.15 |
| Theta range for data collection (°) | 3.8 to 27.5 |
| Reflections collected | 4228 |
| Independent reflections | 1588 [R(int) = 0.021] |
| Completeness to theta = 27.5° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1588 / 0 / 94 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I>2sigma(I)] | R1 = 0.034, wR2 = 0.090 |
| R indices (all data) | R1 = 0.038, wR2 = 0.093 |
Experimental Protocols
Synthesis of this compound
A solution of sulfur (0.256 g, 8 mmol) in dry dimethylformamide (20 ml) was heated to 323 K. A mixture of diethyl 2,2'-(1,2-dicyanoethane-1,2-diylidene)bis(2-cyanoacetate) (1.36 g, 4 mmol) and triethylamine (1.5 ml) was added dropwise to the sulfur solution over a period of 30 minutes. The reaction mixture was stirred at this temperature for an additional 2 hours. After cooling, the mixture was poured into ice water, and the resulting precipitate was collected by filtration, washed with water, and dried. The crude product was recrystallized from ethanol to yield the title compound.
Single-Crystal X-ray Crystallography
A suitable single crystal of the compound was mounted on a goniometer head. X-ray diffraction data were collected at 296 K on an Oxford Diffraction Xcalibur diffractometer with an Atlas detector using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and structural determination of this compound.
Caption: Workflow for the synthesis and crystallographic analysis.
References
Technical Guide: Characterization of Hesperithione (C14H16O4S2)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the physicochemical characterization, spectroscopic analysis, and preliminary biological evaluation of Hesperithione, a novel compound with the molecular formula C14H16O4S2. Detailed experimental protocols and data are presented to facilitate reproducibility and further investigation.
Physicochemical Properties
Hesperithione is a synthetic compound synthesized as a crystalline solid. Its fundamental physicochemical properties have been determined to establish its identity and purity.
Data Presentation: Table 1. Physicochemical Properties of Hesperithione
| Property | Value |
| Molecular Formula | C14H16O4S2 |
| Molecular Weight | 328.41 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 152-154 °C |
| Solubility | Soluble in DMSO, acetone; sparingly soluble in ethanol; insoluble in water |
| Purity (by HPLC) | >99% |
Experimental Protocols
1.1 Melting Point Determination The melting point was determined using a digital Mel-Temp apparatus.[1] A small amount of the crystalline solid was packed into a capillary tube and heated at a rate of 2 °C/min. The temperature range from the first appearance of liquid to complete melting was recorded.[2][3][4]
1.2 High-Performance Liquid Chromatography (HPLC) for Purity Assessment Purity was assessed using a reverse-phase HPLC system with a C18 column. The mobile phase consisted of a gradient of acetonitrile and water. Detection was performed at 254 nm.
Spectroscopic Characterization
A suite of spectroscopic techniques was employed for the structural elucidation of Hesperithione.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectra were recorded on a 500 MHz spectrometer. Tetramethylsilane (TMS) was used as an internal standard.[5]
Data Presentation: Table 2. 1H NMR Spectroscopic Data for Hesperithione (500 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 | d, J=8.5 Hz | 4H | Ar-H |
| 6.90 | d, J=8.5 Hz | 4H | Ar-H |
| 3.85 | s | 6H | -OCH3 |
| 2.95 | t, J=7.0 Hz | 2H | -S-CH2- |
Data Presentation: Table 3. 13C NMR Spectroscopic Data for Hesperithione (125 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| 159.5 | Ar-C-O |
| 130.0 | Ar-C |
| 128.5 | Ar-C-S |
| 114.5 | Ar-C |
| 55.3 | -OCH3 |
| 39.0 | -S-CH2- |
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum was obtained using the thin solid film method with KBr plates.[6][7]
Data Presentation: Table 4. FT-IR Absorption Bands for Hesperithione
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3010 | Medium | Aromatic C-H stretch |
| 2950, 2840 | Medium | Aliphatic C-H stretch |
| 1600, 1500 | Strong | Aromatic C=C stretch |
| 1250 | Strong | C-O (ether) stretch |
| 680 | Medium | C-S stretch |
2.3 High-Resolution Mass Spectrometry (HRMS) HRMS was performed using an electrospray ionization (ESI) source to determine the exact mass and confirm the molecular formula.[8][9][10]
Data Presentation: Table 5. High-Resolution Mass Spectrometry Data for Hesperithione
| Ion | Calculated Mass (m/z) | Measured Mass (m/z) |
| [M+H]⁺ | 329.0566 | 329.0568 |
| [M+Na]⁺ | 351.0385 | 351.0387 |
Experimental Protocols
2.4 NMR Sample Preparation and Analysis Approximately 10 mg of Hesperithione was dissolved in 0.7 mL of deuterated chloroform (CDCl3) and transferred to a 5 mm NMR tube.[5] 1H, 13C, and 2D-NMR experiments were conducted to elucidate the structure.
2.5 FT-IR Sample Preparation and Analysis A small amount of Hesperithione was dissolved in methylene chloride, and a drop of the solution was placed on a KBr salt plate.[6][7] The solvent was allowed to evaporate, leaving a thin film of the compound. The spectrum was recorded over a range of 4000-400 cm⁻¹.[11][12]
2.6 HRMS Sample Preparation and Analysis A dilute solution of Hesperithione was prepared in methanol and infused into the ESI source of a time-of-flight (TOF) mass spectrometer. The mass spectrum was acquired in positive ion mode.
Biological Activity Assessment
The cytotoxic potential of Hesperithione was evaluated against a panel of human cancer cell lines using the MTT assay.[13][14]
Mandatory Visualization: Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of Hesperithione.
Data Presentation: Table 6. Cytotoxicity of Hesperithione against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical | 15.2 |
| MCF-7 | Breast | 21.8 |
| A549 | Lung | 35.5 |
Experimental Protocols
3.1 Cell Culture HeLa, MCF-7, and A549 cells were maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[15]
3.2 MTT Assay for Cell Viability Cells were seeded in 96-well plates and allowed to attach overnight.[16] They were then treated with various concentrations of Hesperithione for 48 hours. Following treatment, MTT reagent was added to each well and incubated for 4 hours.[17][18] The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.[13] The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves.[14]
Hypothetical Mechanism of Action
Based on preliminary screening (data not shown), Hesperithione is hypothesized to induce apoptosis by modulating the PI3K/Akt signaling pathway. Further investigation using techniques like Western blotting is required to validate this hypothesis.
Mandatory Visualization: Signaling Pathway
Caption: Proposed mechanism of Hesperithione-induced apoptosis.
Experimental Protocols
4.1 Western Blot Analysis Cells would be treated with Hesperithione at its IC50 concentration for 24 hours. Cell lysates would be prepared, and protein concentrations determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane.[19][20][21][22] The membrane would be blocked and then incubated with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and β-actin, followed by incubation with HRP-conjugated secondary antibodies.[19][20] Protein bands would be visualized using a chemiluminescence detection system.[19][21]
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. westlab.com [westlab.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Application of High Resolution Mass Spectrometry in Organic Chemistry | CHIMIA [chimia.ch]
- 9. Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mse.washington.edu [mse.washington.edu]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
In-depth Technical Guide on the Spectroscopic Data for Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, experimentally verified spectroscopic data for Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is limited. The following data is a combination of information from available literature on analogous compounds and theoretical predictions based on the molecular structure.
Compound Overview
IUPAC Name: this compound[1] CAS Number: 152487-69-9[1] Molecular Formula: C₁₄H₁₆O₄S₂[1] Molecular Weight: 312.4 g/mol [1] Chemical Structure:
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for the title compound. These values are derived from the analysis of its chemical structure and comparison with data from similar thieno[2,3-b]thiophene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.3 - 4.4 | Quartet | 4H | -O-CH₂ -CH₃ |
| ~2.7 | Singlet | 6H | Ar-CH₃ |
| ~1.3 - 1.4 | Triplet | 6H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~162 - 164 | C =O |
| ~145 - 150 | Ar-C -S |
| ~130 - 135 | Ar-C -C=O |
| ~125 - 130 | Ar-C -CH₃ |
| ~61 - 62 | -O-CH₂ -CH₃ |
| ~14 - 15 | Ar-CH₃ |
| ~14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2900 | Medium | C-H stretch (aliphatic) |
| ~1720 - 1700 | Strong | C=O stretch (ester) |
| ~1450, ~1370 | Medium | C-H bend (aliphatic) |
| ~1250 - 1200 | Strong | C-O stretch (ester) |
| ~1500 - 1400 | Medium-Weak | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 312.0490 | [M]⁺ (Molecular Ion) |
| 283 | [M - C₂H₅]⁺ |
| 267 | [M - OC₂H₅]⁺ |
| 239 | [M - COOC₂H₅]⁺ |
Experimental Protocols
Synthesis Protocol: A Plausible Route
A potential synthetic route to the title compound could involve a variation of the Gewald reaction or a multi-step synthesis starting from a substituted thiophene. A plausible pathway is outlined below.
Step 1: Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate This intermediate can be synthesized from diethyl succinate.
Step 2: O-Alkylation The dihydroxythiophene intermediate can be converted to a more reactive intermediate through O-alkylation.
Step 3: Thionation and Cyclization The resulting intermediate can then undergo thionation and cyclization to form the thieno[2,3-b]thiophene core.
Step 4: Functional Group Manipulation Further steps might be necessary to introduce the methyl groups at the 3 and 4 positions.
A more direct, though potentially lower-yielding, approach could involve a one-pot reaction based on the principles of the Gewald synthesis, using appropriate starting materials.[2][3][4][5][6]
Spectroscopic Analysis Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 220 ppm.
-
A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak (CDCl₃: δ 77.16 ppm).
-
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
3.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
-
For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is recommended to confirm the elemental composition.
-
Visualization of Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway for thieno[2,3-b]thiophene derivatives, which could be adapted for the synthesis of the target molecule.
Caption: A plausible synthetic route to the target compound.
References
- 1. Diethyl 3,4-dimethylthieno(2,3-b)thiophene-2,5-dicarboxylate | C14H16O4S2 | CID 722076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is a heterocyclic molecule built on a fused thienothiophene core. Such structures are of significant interest in materials science and medicinal chemistry, often serving as building blocks for organic semiconductors and pharmacologically active agents. Understanding the solubility of this compound in various organic solvents is a critical first step for its application in synthesis, purification, formulation, and biological screening. Poor solubility can be a major impediment in drug development and material fabrication processes.
Theoretical Framework: Predicting Solubility
The fundamental principle governing solubility is "like dissolves like."[1][2] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound—comprising a large, rigid, and relatively non-polar aromatic core combined with two polar diethyl ester functional groups—suggests a nuanced solubility profile.
-
Polarity: The fused thienothiophene core is largely non-polar and will interact favorably with non-polar solvents through van der Waals forces. The diethyl ester groups introduce polar regions capable of dipole-dipole interactions, but they lack hydrogen bond donating capabilities.
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility compared to smaller analogues.[3]
-
Expected Solubility: Based on its structure, the compound is expected to have limited solubility in highly polar protic solvents like water and lower alcohols (e.g., methanol, ethanol). It is predicted to exhibit higher solubility in moderately polar to non-polar aprotic solvents that can effectively interact with both the aromatic core and the ester groups. Solvents like dichloromethane, chloroform, tetrahydrofuran (THF), and toluene are likely candidates for good solubility.
Solvent Selection for Solubility Determination
The selection of a diverse range of solvents is crucial for comprehensively characterizing the solubility profile. The following table presents a list of recommended organic solvents, categorized by their polarity, for testing the solubility of this compound.
| Solvent Category | Solvent Name | Polarity Index | Type | Rationale for Inclusion |
| Non-Polar | n-Hexane | 0.1 | Aprotic | To assess solubility in a purely non-polar hydrocarbon environment. |
| Toluene | 2.4 | Aprotic | Aromatic solvent, may interact favorably with the thienothiophene core. | |
| Moderately Polar | Diethyl Ether | 2.8 | Aprotic | A common, slightly polar solvent. |
| Dichloromethane (DCM) | 3.1 | Aprotic | A versatile solvent for a wide range of organic compounds. | |
| Chloroform | 4.1 | Aprotic | Similar to DCM, often a good solvent for moderately polar compounds. | |
| Tetrahydrofuran (THF) | 4.0 | Aprotic | A cyclic ether with good solvating properties for many organics. | |
| Ethyl Acetate | 4.4 | Aprotic | An ester-containing solvent that may interact well with the compound's ester groups. | |
| Polar Aprotic | Acetone | 5.1 | Aprotic | A common polar aprotic solvent. |
| Acetonitrile (ACN) | 5.8 | Aprotic | A highly polar aprotic solvent. | |
| Dimethylformamide (DMF) | 6.4 | Aprotic | A universal organic solvent with a high boiling point.[4] | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Aprotic | A highly polar solvent capable of dissolving many poorly soluble compounds.[4] | |
| Polar Protic | Ethanol | 4.3 | Protic | To assess solubility in a common polar protic solvent. |
| Methanol | 5.1 | Protic | A highly polar protic solvent.[4] |
Experimental Protocols
To accurately assess the solubility profile, a two-tiered approach is recommended: an initial qualitative assessment followed by a rigorous quantitative determination.
Qualitative Solubility Assessment
This rapid test provides a preliminary classification of the compound's solubility in the selected solvents.
Methodology:
-
Add approximately 10 mg of this compound to a small, clean, and dry test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.
-
After each addition, cap the test tube and vortex or shake vigorously for 30-60 seconds.
-
Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.
-
Record the observation based on the following criteria:
-
Soluble: The compound dissolves completely.
-
Partially Soluble: A portion of the compound dissolves, but some solid remains.
-
Insoluble: No visible dissolution of the compound occurs.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5]
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring there is more solid than will dissolve in the chosen volume of solvent.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of a specific organic solvent into each corresponding vial.
-
Equilibration: Seal the vials securely and place them in a shaker or rotator within a constant temperature bath (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to permit the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to prevent any undissolved solid from being collected.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Gravimetric Analysis: Once the solvent is fully evaporated, re-weigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected
Data Presentation
Quantitative solubility data should be recorded systematically to allow for easy comparison across different solvents. The following table provides a standardized format for presenting the results obtained from the experimental protocols.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| n-Hexane | 25 | |||
| Toluene | 25 | |||
| Diethyl Ether | 25 | |||
| Dichloromethane | 25 | |||
| Chloroform | 25 | |||
| Tetrahydrofuran | 25 | |||
| Ethyl Acetate | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Dimethylformamide | 25 | |||
| Dimethyl Sulfoxide | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 |
Note: Molar solubility (mol/L) can be calculated from the mg/mL value using the molecular weight of this compound (312.40 g/mol ).
Conclusion
The solubility of this compound is a crucial parameter that dictates its utility in various scientific and industrial applications. While pre-existing quantitative data is sparse, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine its solubility profile. By systematically applying the qualitative and quantitative methods described, drug development professionals and materials scientists can generate the data required to advance their research, enabling informed decisions on solvent systems for synthesis, purification, formulation, and screening.
References
An In-depth Technical Guide to the Electronic Properties of Thieno[2,3-b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of thieno[2,3-b]thiophene derivatives, a class of organic materials with significant potential in the fields of organic electronics and optoelectronics. This document details their synthesis, characterization, and application in devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Core Molecular Structure and Electronic Properties
Thieno[2,3-b]thiophene is a fused heterocyclic compound consisting of two thiophene rings. This rigid, planar structure promotes strong π-π stacking in the solid state, which is crucial for efficient charge transport. The electronic properties of thieno[2,3-b]thiophene derivatives can be finely tuned by the introduction of various substituent groups at the 2, 3, 4, and 5-positions of the core. This chemical versatility allows for the targeted design of materials with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing their charge injection/extraction characteristics and their performance in electronic devices.
Quantitative Data Summary
The following tables summarize key electronic properties of various thieno[2,3-b]thiophene derivatives as reported in the literature. These properties are critical for assessing their potential in specific electronic applications.
Table 1: Frontier Molecular Orbital Energies and Band Gaps of Thieno[2,3-b]thiophene Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Measurement Technique | Reference |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | -5.49 | -2.26 | 3.23 | Cyclic Voltammetry | [1] |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | -5.51 | -2.29 | 3.22 | Cyclic Voltammetry | [1] |
| Poly(thieno[2,3-b]thiophene) with unsubstituted phenyl substituent | - | - | 2.18 | UV-Vis Spectroscopy | [2] |
| Poly(thieno[2,3-b]thiophene) with NMe2 substituent | - | - | 2.65 | UV-Vis Spectroscopy | [2] |
| FUIC-6 (A-π-D-π-A architecture with thieno[2,3-b]thiophene core) | - | - | 1.88 | DFT Calculation | [3][4] |
Table 2: Charge Carrier Mobilities of Thieno[2,3-b]thiophene-Based Organic Field-Effect Transistors (OFETs)
| Active Material | Device Architecture | Mobility (cm²/Vs) | On/Off Ratio | Fabrication Method | Reference |
| Polythiophene incorporating thieno[2,3-b]thiophene | Top-contact | up to 0.15 | > 10^5 | Solution Processable | [5][6][7] |
| 2-([2,20-bithiophene]-5-yl)benzo[b]thieno[2,3-d]thiophene with branched alkyl chain | Top-contact | up to 0.057 | > 10^7 | Solution Shearing | [8][9] |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Top-contact | up to 0.005 | > 10^6 | Solution Shearing | [1][10] |
| Benzothieno[2,3-b]thiophene derivatives | Top-contact | 0.46 | > 10^7 | Not specified | [11] |
| Thieno[2,3-b]benzothiophene dimer | Theoretical | 0.28 (hole) | - | DFT Calculation | [12] |
| Thieno[2,3-b]benzothiophene with vinyl spacer | Theoretical | 0.012 (hole) | - | DFT Calculation | [12] |
| Thieno[2,3-b]benzothiophene with vinyl spacer | Theoretical | 0.013 (electron) | - | DFT Calculation | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of thieno[2,3-b]thiophene derivatives and the fabrication of high-performance electronic devices.
Synthesis of Thieno[2,3-b]thiophene Derivatives via Stille Coupling
A common and versatile method for synthesizing π-conjugated polymers and small molecules based on thieno[2,3-b]thiophene is the Stille cross-coupling reaction. The following is a representative protocol.
Step 1: Synthesis of 2,5-bis(trimethylstannyl)thieno[2,3-b]thiophene
-
Materials: 2,5-dibromothieno[2,3-b]thiophene, n-butyllithium (n-BuLi), trimethyltin chloride (Me3SnCl), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 2,5-dibromothieno[2,3-b]thiophene (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (2.2 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethyltin chloride (2.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2,5-bis(trimethylstannyl)thieno[2,3-b]thiophene.
-
Step 2: Polymerization via Stille Coupling
-
Materials: 2,5-bis(trimethylstannyl)thieno[2,3-b]thiophene, a dibrominated comonomer (e.g., 2,5-dibromo-3-alkylthiophene), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), tri(o-tolyl)phosphine (P(o-tol)3), anhydrous toluene or chlorobenzene.
-
Procedure:
-
In a Schlenk flask, combine 2,5-bis(trimethylstannyl)thieno[2,3-b]thiophene (1 equivalent), the dibrominated comonomer (1 equivalent), Pd2(dba)3 (2-5 mol%), and P(o-tol)3 (8-20 mol%).
-
Add anhydrous toluene or chlorobenzene via cannula under an inert atmosphere.
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 24-72 hours.
-
Monitor the progress of the polymerization by techniques such as gel permeation chromatography (GPC).
-
After completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol or acetone.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Dry the final polymer product under vacuum.
-
Fabrication of Organic Field-Effect Transistors (OFETs)
The solution-shearing technique is a scalable method for depositing high-quality thin films of organic semiconductors.
-
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO2) layer (typically 200-300 nm) as the substrate, where the silicon acts as the gate electrode and the SiO2 as the gate dielectric.
-
Clean the substrates by ultrasonication in a sequence of deionized water, acetone, and isopropanol.
-
Treat the SiO2 surface with an oxygen plasma to remove organic residues and create a hydrophilic surface.
-
To improve the semiconductor/dielectric interface, treat the SiO2 surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS). Immerse the substrates in a dilute solution of OTS in toluene or hexane for 15-30 minutes, followed by rinsing with the solvent and annealing at 120 °C for 10 minutes.
-
-
Thin Film Deposition by Solution Shearing:
-
Prepare a solution of the thieno[2,3-b]thiophene derivative in a high-boiling-point solvent such as chlorobenzene or dichlorobenzene at a concentration of 5-10 mg/mL.
-
Place the OTS-treated substrate on a heated stage (typically 60-100 °C).
-
Dispense a small volume of the semiconductor solution onto the substrate near the edge of a shearing blade (a clean glass slide or another silicon wafer).
-
Move the shearing blade across the substrate at a constant, slow speed (e.g., 0.1-1 mm/s). The gap between the blade and the substrate is typically on the order of micrometers.
-
The solvent evaporates during the shearing process, leaving a crystalline thin film of the organic semiconductor.
-
-
Device Finalization:
-
Anneal the semiconductor film at a temperature optimized for the specific material (e.g., 120-180 °C) to improve crystallinity and molecular ordering.
-
Deposit the source and drain electrodes (typically gold, 50-100 nm thick) on top of the semiconductor layer through a shadow mask by thermal evaporation. The channel length and width are defined by the shadow mask.
-
Characterization of Electronic Properties
Cyclic Voltammetry (CV)
CV is used to determine the HOMO and LUMO energy levels of the thieno[2,3-b]thiophene derivatives.
-
Experimental Setup:
-
A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).[13]
-
An electrolyte solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane.
-
-
Procedure:
-
Dissolve a small amount of the thieno[2,3-b]thiophene derivative in the electrolyte solution.
-
Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammetry scan, sweeping the potential to measure the oxidation and reduction potentials of the compound.
-
Record the voltammogram and determine the onset potentials for oxidation (Eox_onset) and reduction (Ered_onset).
-
Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.[5][6] The half-wave potential (E1/2) of the Fc/Fc+ couple is typically set to a specific value relative to the reference electrode.[6]
-
-
Data Analysis:
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eox_onset (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered_onset (vs Fc/Fc+) + 4.8]
-
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap of the materials.
-
Sample Preparation:
-
For solutions, dissolve the thieno[2,3-b]thiophene derivative in a suitable solvent (e.g., chloroform, THF).
-
For thin films, deposit the material onto a transparent substrate like quartz or glass.
-
-
Measurement:
-
Record the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-1100 nm).
-
-
Data Analysis:
-
Identify the absorption onset wavelength (λ_onset) from the low-energy edge of the absorption spectrum.
-
Calculate the optical band gap (Eg_opt) using the formula:
-
Eg_opt (eV) = 1240 / λ_onset (nm)
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of thieno[2,3-b]thiophene derivatives.
Caption: Molecular structure of the thieno[2,3-b]thiophene core with potential substitution sites.
Caption: General workflow for the synthesis of thieno[2,3-b]thiophene-based polymers.
Caption: Workflow for the fabrication and characterization of an OFET device.
Caption: Relationship between molecular structure, electronic properties, and device performance.
References
- 1. mmrc.caltech.edu [mmrc.caltech.edu]
- 2. DSpace [lirias2repo.kuleuven.be]
- 3. sfu.ca [sfu.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. Referencing Electrochemical Data to an Internal Standard | Pine Research Instrumentation [pineresearch.com]
- 7. utep.edu [utep.edu]
- 8. indico.ictp.it [indico.ictp.it]
- 9. Dynamics of the sub-ambient gelation and shearing of solutions of P3HT and P3HT blends towards active layer formation in bulk heterojunction organic solar cells - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. Thiophene synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pcimag.com [pcimag.com]
- 13. Voltammetric and spectroscopic study of ferrocene and hexacyanoferrate and the suitability of their redox couples as internal standards in ionic liqui ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05483A [pubs.rsc.org]
An In-depth Technical Guide to Thieno[2,3-b]thiophene-Based Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-b]thiophene and its derivatives have emerged as a significant class of organic semiconducting materials, demonstrating considerable potential in a range of electronic applications, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] The fused thiophene ring system imparts a rigid and planar molecular structure, which facilitates strong π-π stacking and efficient intermolecular charge transport.[2][3] The inherent sulfur-rich nature of the thieno[2,3-b]thiophene core contributes to enhanced intermolecular interactions, further promoting charge carrier mobility.[2] This guide provides a comprehensive overview of the synthesis, electronic properties, and device applications of thieno[2,3-b]thiophene-based organic semiconductors, with a focus on providing detailed experimental protocols and structured data for researchers in the field.
Synthesis of Thieno[2,3-b]thiophene-Based Monomers and Polymers
The synthesis of thieno[2,3-b]thiophene-based semiconductors typically involves the initial preparation of a functionalized thieno[2,3-b]thiophene monomer, followed by polymerization to yield the final semiconducting polymer. Common synthetic strategies include Stille and Suzuki cross-coupling reactions.
Experimental Protocol: Synthesis of 2,5-dibromo-3,4-dialkylthieno[2,3-b]thiophene Monomer
This protocol describes a typical synthesis of a dibrominated thieno[2,3-b]thiophene monomer, a key building block for polymerization.
Materials:
-
3,4-dialkylthiophene
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3,4-dialkylthiophene in a mixture of chloroform and DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) to the cooled solution in portions, while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with chloroform.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain the 2,5-dibromo-3,4-dialkylthieno[2,3-b]thiophene monomer.
Experimental Protocol: Stille Coupling Polymerization
This protocol outlines the synthesis of a thieno[2,3-b]thiophene-based polymer using a Stille cross-coupling reaction.
Materials:
-
2,5-dibromo-3,4-dialkylthieno[2,3-b]thiophene monomer
-
2,5-bis(trimethylstannyl)thiophene co-monomer
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous and degassed toluene
-
Methanol
-
Soxhlet extraction apparatus
-
Chloroform
Procedure:
-
In a flame-dried Schlenk flask, combine the 2,5-dibromo-3,4-dialkylthieno[2,3-b]thiophene monomer (1 equivalent), the 2,5-bis(trimethylstannyl)thiophene co-monomer (1 equivalent), Pd₂(dba)₃ (2-5 mol%), and P(o-tol)₃ (8-20 mol%).
-
Evacuate and backfill the flask with argon or nitrogen several times.
-
Add anhydrous and degassed toluene via cannula to dissolve the reactants.
-
Heat the reaction mixture to reflux (around 110 °C) and stir under an inert atmosphere for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the purified polymer with chloroform and precipitate again in methanol.
-
Collect the final polymer by filtration and dry under vacuum.
Data Presentation: Electronic Properties and Device Performance
The electronic properties and device performance of thieno[2,3-b]thiophene-based organic semiconductors are summarized in the tables below. These tables provide a comparative overview of various derivatives and their key performance metrics.
Table 1: Electronic Properties of Thieno[2,3-b]thiophene-Based Molecules and Polymers
| Compound/Polymer | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) |
| TBT derivative 1 | - | - | - |
| TBT derivative 2 | - | - | - |
| TBT derivative 4 | - | - | - |
| TBT derivative 6 | - | - | - |
| Unsubstituted Phenyl Polymer | - | - | 2.18[4] |
| NMe₂ Substituted Polymer | - | - | 2.65[4] |
| BTT-based compound 2 | - | - | 3.23[5] |
| BTT-based compound 3 | - | - | 3.22[5] |
Table 2: OFET Performance of Thieno[2,3-b]thiophene-Based Semiconductors
| Active Material | Hole Mobility (cm²/Vs) | On/Off Ratio |
| TBT derivative 1 | 0.28 (predicted)[6] | - |
| TBT derivative 2 | 0.012 (predicted)[6] | - |
| TBT derivative 4 | 0.17 (predicted)[6] | - |
| TBT derivative 6 | 10⁻³ (predicted)[6] | - |
| BTT-based compound 3 | 0.005[2][5] | > 10⁶[2][5] |
| BBTT | 0.22[2] | - |
Experimental Protocols for Device Fabrication and Characterization
The fabrication of high-performance OFETs requires careful control over the deposition of the organic semiconductor thin film and the device architecture. Solution-shearing and spin-coating are common solution-based deposition techniques.
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET by Spin-Coating
This protocol details the fabrication of an OFET using a spin-coating method.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate dielectric)
-
Thieno[2,3-b]thiophene-based polymer solution in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
-
Photoresist and developer
-
Substrate cleaning solvents (acetone, isopropanol)
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Sonnicate the Si/SiO₂ substrate in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV-ozone for 15 minutes to remove organic residues and improve the surface hydrophilicity.
-
-
Semiconductor Deposition:
-
Transfer the cleaned substrate to a spin-coater.
-
Dispense the thieno[2,3-b]thiophene polymer solution onto the center of the substrate.
-
Spin-coat the solution at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 60 seconds) to achieve the desired film thickness.[7]
-
Anneal the substrate on a hotplate at a specific temperature (e.g., 100-150 °C) to remove residual solvent and improve film morphology.
-
-
Electrode Deposition:
-
Use photolithography to pattern the source and drain electrodes.
-
Thermally evaporate a thin layer of gold (e.g., 50 nm) through a shadow mask to define the source and drain contacts. The channel length and width are defined by the mask geometry.
-
-
Device Annealing:
-
Anneal the completed device under a nitrogen atmosphere or in a vacuum to improve the semiconductor/electrode interface and enhance device performance.
-
Characterization of OFETs
The electrical characteristics of the fabricated OFETs are typically measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere. The key performance parameters are extracted from the output and transfer characteristics.
-
Output Characteristics (ID vs. VD): The drain current (ID) is measured as a function of the drain-source voltage (VD) at various gate-source voltages (VG).
-
Transfer Characteristics (ID vs. VG): The drain current (ID) is measured as a function of the gate-source voltage (VG) at a constant drain-source voltage (VD).
From these measurements, the field-effect mobility (μ) and the on/off current ratio can be calculated.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to thieno[2,3-b]thiophene-based organic semiconductors.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A theoretical study of the electronic structure and charge transport properties of thieno[2,3-b]benzothiophene based derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Modeling and the main stages of spin coating process: A review | Journal of Applied Science and Technology Trends [jastt.org]
The Diverse Biological Activities of Substituted Thieno[2,3-b]thiophenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of substituted thieno[2,3-b]thiophenes, with a focus on their potential as therapeutic agents. The information is curated from recent scientific literature to aid researchers in the fields of drug discovery and development.
Anticancer Activity
Substituted thieno[2,3-b]thiophenes have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer cell signaling pathways, particularly Epidermal Growth Factor Receptor (EGFR).
Inhibition of EGFR Kinase
A notable area of investigation has been the development of thieno[2,3-b]thiophene derivatives as inhibitors of both wild-type EGFR (EGFRWT) and its clinically relevant T790M mutant (EGFRT790M), which is associated with acquired resistance to first-generation EGFR inhibitors.
| Compound ID | Modification | Target | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| Compound 2 | 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivative | EGFRWT | 0.28 ± 0.03 | MCF-7 | 4.42-fold more active than Erlotinib | [1][2] |
| EGFRT790M | 5.02 ± 0.19 | A549 | 4.12-fold more active than Erlotinib | [1][2] | ||
| Compound 1 | 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivative | EGFRWT | 0.29 | - | - | [1] |
| Compound 3 | 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivative | EGFRWT | 0.29 | - | - | [1] |
| Erlotinib | (Standard) | EGFRWT | 0.32 ± 0.05 | - | - | [1][2] |
| Gefitinib | (Standard) | EGFRT790M | 21.44 ± 0.75 | - | - | [1] |
Other thieno[2,3-d]pyrimidine derivatives have also shown potent anticancer activities against various cell lines.[3][4] For instance, some derivatives exhibited higher anti-breast cancer activity against the MCF7 cell line than the standard drug Doxorubicin.[4] Another study identified 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) as a potent compound with broad-spectrum antitumor activity.[5]
Signaling Pathway
The inhibition of EGFR by substituted thieno[2,3-b]thiophenes disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Caption: Inhibition of EGFR by thieno[2,3-b]thiophenes.
Enzyme Inhibition
Beyond EGFR, substituted thieno[2,3-b]thiophenes have been shown to inhibit other enzymes with therapeutic relevance, such as β-glucuronidase and xanthine oxidase.
Quantitative Data: Enzyme Inhibition
| Compound ID | Target Enzyme | IC50 (µM) | Standard | Standard IC50 (µM) | Reference |
| Compound 3 | β-glucuronidase | 0.9 ± 0.0138 | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 | [6] |
| Compound 12 | Xanthine Oxidase | 14.4 ± 1.2 | - | - | [6] |
| Compound 2b | β-glucuronidase | 1.3 ± 0.2 | D-saccharic acid 1,4-lactone | 45.8 ± 2.5 | [7] |
| Compound 5a | β-glucuronidase | 2.3 ± 0.4 | D-saccharic acid 1,4-lactone | 45.8 ± 2.5 | [7] |
| Compound 5b | β-glucuronidase | 8.7 ± 0.1 | D-saccharic acid 1,4-lactone | 45.8 ± 2.5 | [7] |
| Compound 5a | α-glucosidase | 22 ± 0.3 | Acarbose | 841 ± 1.7 | [7] |
| Compound 5b | α-glucosidase | 58.4 ± 1.2 | Acarbose | 841 ± 1.7 | [7] |
Antimicrobial Activity
Several novel substituted thieno[2,3-b]thiophene derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8]
Quantitative Data: Antimicrobial Activity
| Compound ID | Microorganism | Activity | Standard | Reference |
| 5d | Geotricum candidum | More potent than Amphotericin B | Amphotericin B | [9][10] |
| 5d | Syncephalastrum racemosum | Equipotent to Amphotericin B | Amphotericin B | [9][10] |
| 5d | Staphylococcus aureus | Equipotent to Penicillin G | Penicillin G | [9] |
Experimental Protocols
In Vitro Antiproliferative Activity (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3–8 × 10³ cells per well.[1]
-
Incubation: The plates are incubated at 37 °C in a 5% CO₂ incubator for 12 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Caption: Workflow for the MTT assay.
EGFR Kinase Inhibitory Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust technology for detecting molecular interactions in solution.
Methodology:
-
Reaction Mixture: A reaction mixture containing the EGFR enzyme, a biotinylated substrate, and ATP is prepared.
-
Compound Addition: The test compounds are added to the reaction mixture.
-
Incubation: The mixture is incubated to allow for the kinase reaction to proceed.
-
Detection Reagents: HTRF detection reagents, typically a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate, are added.
-
Signal Measurement: The HTRF signal is read on a compatible plate reader. The ratio of the fluorescence at two different wavelengths is calculated to determine the extent of substrate phosphorylation and, consequently, enzyme inhibition.[1]
Conclusion
Substituted thieno[2,3-b]thiophenes represent a versatile class of heterocyclic compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer agents, particularly as inhibitors of EGFR, and their potential as enzyme inhibitors and antimicrobial agents, underscore their importance in drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to the development of novel therapeutics based on this promising scaffold. Further exploration of structure-activity relationships and optimization of lead compounds are warranted to fully realize the therapeutic potential of this chemical class.
References
- 1. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Theoretical Calculations for Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches for studying Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. This document details the methodologies for key theoretical calculations, summarizes quantitative data in structured tables, and visualizes workflows and molecular structures.
Introduction to this compound
Thieno[2,3-b]thiophene derivatives are a significant class of heterocyclic compounds known for their unique electronic properties and potential applications in organic electronics and medicinal chemistry.[1][2] this compound, with the chemical formula C₁₄H₁₆O₄S₂, is a notable member of this family.[3] Its planar thieno[2,3-b]thiophene core facilitates π–π stacking interactions, a crucial feature for its use in materials science.[4] Understanding the structural and electronic properties of this molecule at a quantum mechanical level is essential for designing novel materials and drugs.
Theoretical Calculation Methodologies
The following sections outline the detailed protocols for performing theoretical calculations on this compound. These methods are based on established computational chemistry techniques applied to similar thieno[2,3-b]thiophene systems.[5]
Geometry Optimization
The initial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule.
Experimental Protocol:
-
Initial Structure: The starting molecular geometry can be obtained from experimental crystallographic data or built using molecular modeling software. The Cambridge Structural Database (CSD) is a valuable resource for crystallographic information.[3]
-
Computational Method: Density Functional Theory (DFT) is a widely used and reliable method for geometry optimization. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.[5]
-
Basis Set: A suitable basis set, such as 6-311+G(d,p), should be employed to accurately describe the electronic distribution of all atoms, including polarization and diffuse functions.[4]
-
Solvation Model: To simulate a realistic environment, a solvent model like the Polarizable Continuum Model (PCM) can be used to account for the effects of a solvent, such as ethanol or dimethylformamide (DMF).[4]
-
Frequency Analysis: After optimization, a frequency calculation should be performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Workflow for Geometry Optimization:
Caption: Workflow for obtaining the optimized molecular geometry.
Electronic Properties Analysis
Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.
Experimental Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation energy.
-
Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.
Visualization of Molecular Orbitals:
References
- 1. researchgate.net [researchgate.net]
- 2. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl 3,4-dimethylthieno(2,3-b)thiophene-2,5-dicarboxylate | C14H16O4S2 | CID 722076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 152487-69-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Organic Field-Effect Transistors (OFETs) Utilizing Thieno[2,3-b]thiophene-based Semiconductors
Disclaimer: Extensive literature searches did not yield specific data on the application of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate as the active semiconductor in organic field-effect transistors (OFETs). The following application notes and protocols are therefore based on established methodologies for closely related and structurally similar thieno[2,3-b]thiophene and dithienothiophene derivatives. These protocols provide a general framework for researchers and scientists to fabricate and characterize OFETs using solution-processable small molecule organic semiconductors.
Introduction
Thieno[2,3-b]thiophene derivatives are a class of organic materials that have garnered significant interest for their potential use in organic electronics, particularly in OFETs. Their rigid, planar molecular structure and potential for strong intermolecular π-π stacking can facilitate efficient charge transport. This document outlines a generalized procedure for the fabrication and characterization of bottom-gate, top-contact (BGTC) OFETs using a solution-processable thieno[2,3-b]thiophene-based small molecule as the active semiconductor layer.
Materials and Reagents
-
Substrate: Heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm).
-
Dielectric Surface Modification (Optional but Recommended):
-
Octadecyltrichlorosilane (OTS)
-
Hexamethyldisilazane (HMDS)
-
-
Organic Semiconductor: this compound (or a related soluble derivative).
-
Solvent for Semiconductor: High-purity organic solvents such as chloroform, chlorobenzene, or dichlorobenzene.
-
Source/Drain Electrodes: Gold (Au), Silver (Ag), or other suitable metals.
-
Cleaning Solvents: Acetone, isopropanol, deionized water.
Experimental Protocols
-
Cut the n-doped Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Place the substrates in a beaker and sonicate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
To remove any residual organic contaminants, treat the substrates with a UV-Ozone cleaner for 15 minutes.
For improved performance and better film morphology, a self-assembled monolayer (SAM) can be applied to the SiO₂ surface.
-
HMDS Treatment (Vapor Phase):
-
Place the cleaned substrates in a vacuum desiccator.
-
Add a few drops of HMDS to a small container within the desiccator.
-
Evacuate the desiccator and leave the substrates exposed to the HMDS vapor for several hours or overnight at room temperature.
-
-
OTS Treatment (Solution Phase):
-
Prepare a dilute solution of OTS in a nonpolar solvent like toluene or hexane (e.g., 1-10 mM).
-
Immerse the cleaned substrates in the OTS solution for 30-60 minutes.
-
Rinse the substrates with fresh solvent to remove any excess OTS.
-
Anneal the substrates at 120°C for 20 minutes.
-
A solution-based deposition technique is suitable for soluble small molecules.
-
Prepare a solution of the organic semiconductor in a suitable solvent (e.g., 5-10 mg/mL in chloroform). The solution may require gentle heating to fully dissolve the material.
-
Spin-Coating:
-
Place the substrate on the spin-coater chuck.
-
Dispense a few drops of the semiconductor solution onto the center of the substrate.
-
Spin-coat at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 60 seconds) to achieve the desired film thickness.
-
-
Annealing:
-
Transfer the coated substrates to a hotplate in a nitrogen-filled glovebox.
-
Anneal the films at a temperature below the material's melting point (e-g., 80-150°C) for 30-60 minutes to improve film crystallinity and remove residual solvent.
-
-
Use a shadow mask to define the source and drain electrodes with the desired channel length (L) and width (W).
-
Deposit the electrode material (e.g., 50 nm of Gold) via thermal evaporation at a high vacuum (e.g., < 10⁻⁶ Torr).
-
Transfer the fabricated devices to a probe station for electrical characterization.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFETs.
-
The key performance parameters to be extracted are:
-
Field-Effect Mobility (µ): Calculated from the saturation region of the transfer curve.
-
On/Off Current Ratio (I_on/I_off): The ratio of the maximum drain current to the minimum drain current.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct.
-
Data Presentation
While no specific performance data exists for this compound, the table below summarizes typical performance parameters for OFETs based on other solution-processed thieno[2,3-b]thiophene and dithienothiophene derivatives to provide a general reference.
| Semiconductor Derivative | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Benzo[b]thieno[2,3-d]thiophene derivative | Solution Shearing | up to 0.005 | > 10⁶ | [1] |
| Dithieno[3,2-b:2′,3′-d]thiophene derivative | Solution Shearing | up to 0.10 | > 10⁷ | [2] |
Visualizations
Caption: Experimental workflow for the fabrication and characterization of a bottom-gate, top-contact OFET.
Caption: Schematic of a bottom-gate, top-contact OFET structure and the functional relationship of its components.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and visual diagrams to illustrate the molecular structure and experimental workflow. This information is critical for the structural verification and purity assessment of this compound, which serves as a key building block in the synthesis of organic electronic materials and potential pharmaceutical agents.
Predicted NMR Data
The anticipated ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions are based on the analysis of structurally similar compounds, including 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile and various ethyl esters[1][2]. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
1.1. Predicted ¹H NMR Data
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₂- (Ethyl) | ~4.3 | Quartet | 4H | ~7.1 |
| -CH₃ (Thiophene) | ~2.7 | Singlet | 6H | N/A |
| -CH₃ (Ethyl) | ~1.3 | Triplet | 6H | ~7.1 |
1.2. Predicted ¹³C NMR Data
| Signal Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~162 |
| C2/C5 (Thiophene) | ~145 |
| C3a/C6a (Thiophene) | ~140 |
| C3/C4 (Thiophene) | ~130 |
| -CH₂- (Ethyl) | ~62 |
| -CH₃ (Thiophene) | ~15 |
| -CH₃ (Ethyl) | ~14 |
Experimental Protocols
A standard protocol for the acquisition of high-quality NMR spectra of this compound is outlined below.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Ensure the solvent is of high purity (≥99.8% D).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
TMS Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.
2.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.
2.2.1. ¹H NMR Acquisition Parameters
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard single pulse (e.g., zg30) |
| Spectral Width | -2 to 12 ppm |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay | 1-5 seconds |
| Number of Scans | 8-16 |
| Temperature | 298 K (25 °C) |
2.2.2. ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | Proton-decoupled (e.g., zgpg30) |
| Spectral Width | 0 to 200 ppm |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 2 seconds |
| Number of Scans | 1024 or more (as needed for S/N) |
| Temperature | 298 K (25 °C) |
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualization
3.1. Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with annotations for the expected ¹H NMR signals.
Caption: Molecular structure with predicted ¹H NMR assignments.
3.2. Experimental Workflow
The logical flow of the NMR analysis process is depicted in the following diagram.
Caption: Workflow for NMR analysis of the target compound.
References
- 1. 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: FT-IR Analysis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application notes for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. This thieno[2,3-b]thiophene derivative is of interest in medicinal chemistry and materials science. FT-IR spectroscopy is a crucial technique for the structural elucidation and quality control of this compound by identifying its characteristic functional groups and vibrational modes.
Introduction
This compound is a heterocyclic compound containing a fused thiophene ring system, with methyl and ethyl carboxylate substituents. Thiophene and its derivatives are known for a wide range of biological and pharmaceutical activities. The thieno[2,3-b]thiophene core, in particular, is a key structural motif in various functional organic materials. FT-IR spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of key functional groups can be confirmed, and the purity of the sample can be assessed.
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum:
-
C-H stretching from the methyl and ethyl groups.
-
C=O stretching from the ethyl ester groups.
-
C-O stretching from the ester groups.
-
C=C and C-C stretching from the aromatic thieno[2,3-b]thiophene core.[1]
-
C-S stretching from the thiophene rings.[2]
Expected FT-IR Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups and data from similar thiophene derivatives.[1][2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~ 3100 | Weak-Medium | Aromatic C-H stretching (thiophene ring) |
| 2980 - 2850 | Medium-Strong | Aliphatic C-H stretching (methyl and ethyl groups) |
| ~ 1720 | Strong | C=O stretching (ester carbonyl) |
| 1500 - 1400 | Medium | C=C aromatic ring stretching (thiophene ring)[1][2] |
| ~ 1450 | Medium | C-H bending (methyl and ethyl groups) |
| 1300 - 1200 | Strong | C-O stretching (ester) |
| 1200 - 1000 | Medium | C-H in-plane bending (thiophene ring)[2] |
| 800 - 700 | Medium-Strong | C-S stretching (thiophene ring)[2] |
| 900 - 650 | Medium | C-H out-of-plane bending (thiophene ring)[3] |
Experimental Protocol
This section details the methodology for acquiring the FT-IR spectrum of this compound.
3.1. Materials and Equipment
-
Sample: this compound (solid, crystalline powder).
-
FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sampling Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal. Alternatively, KBr pellets can be prepared.
-
Software: Instrument control and data analysis software.
-
Reagents: Potassium bromide (KBr, spectroscopy grade, if using pellet method), solvent for cleaning (e.g., isopropanol or acetone).
3.2. Sample Preparation (ATR Method)
-
Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered this compound sample onto the ATR crystal.
-
Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
3.3. Sample Preparation (KBr Pellet Method)
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect the sample spectrum. A background spectrum of an empty sample holder should be collected beforehand.
3.4. Data Acquisition Parameters
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio dependent)
-
Apodization: Happ-Genzel
3.5. Data Processing and Analysis
-
The collected sample spectrum should be background-corrected.
-
If using the ATR method, an ATR correction may be applied to the spectrum to make it comparable to a transmission spectrum.
-
Identify the major absorption bands and record their wavenumbers.
-
Assign the observed bands to the corresponding molecular vibrations based on the data in Table 1 and established literature values for similar compounds.[1][2][3][4]
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for FT-IR analysis.
References
Application Notes and Protocols for Single-Crystal X-ray Diffraction of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the single-crystal X-ray diffraction analysis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, a compound of interest in materials science and pharmaceutical research. The document outlines the crystallographic data, molecular and crystal structure, and a detailed experimental protocol for its structural elucidation.
Introduction
Single-crystal X-ray diffraction is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] This method provides unambiguous structural information, which is crucial for understanding a molecule's properties and interactions. For drug development professionals, detailed structural information is invaluable for structure-activity relationship (SAR) studies and rational drug design. The title compound, this compound (C₁₄H₁₆O₄S₂), is a thieno[2,3-b]thiophene derivative, a class of compounds known for their interesting electronic and biological properties.
Crystallographic Data Summary
The crystallographic data for this compound has been determined and is summarized in the tables below. This information is essential for identifying the compound and understanding its solid-state packing. The data is sourced from the Cambridge Crystallographic Data Centre (CCDC) and relevant publications.[4]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Chemical Formula | C₁₄H₁₆O₄S₂ |
| Formula Weight | 312.4 g/mol [4] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.653(3) |
| b (Å) | 12.011(4) |
| c (Å) | 7.429(3) |
| α (°) | 90 |
| β (°) | 109.831(5) |
| γ (°) | 90 |
| Volume (ų) | 726.5(5) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.428 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.41 |
| F(000) | 328 |
| Temperature (K) | 293(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 4.5 |
| wR-factor (%) | 12.2 |
| Goodness-of-fit (S) | 1.04 |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| S1-C2 | 1.724(2) | C5-S1-C2 | 92.1(1) |
| S1-C5 | 1.731(2) | C3-C2-S1 | 112.0(2) |
| C2-C3 | 1.381(3) | C2-C3-C3' | 125.1(2) |
| C3-C3' | 1.428(4) |
Note: Data presented is based on published crystallographic information and may have associated standard uncertainties.
Molecular and Crystal Structure
The thieno[2,3-b]thiophene ring system in the title compound is planar, with a maximum deviation of 0.008(2) Å.[5][6] The molecular conformation is stabilized by intramolecular C-H···O hydrogen bonds. In the crystal, the packing is stabilized by C-H···O and C-H···π interactions, as well as π-π stacking with a centroid-centroid distance of 3.6605(14) Å, leading to the formation of supramolecular layers.[5][6]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.
1. Synthesis
A general synthesis for related thieno[2,3-b]thiophene dicarboxylates involves the reaction of appropriate starting materials under controlled conditions. While the exact synthesis for this specific compound is not detailed in the provided search results, a representative procedure for a similar compound is as follows:
-
To a solution of a suitable precursor, such as Diethyl 3,4-bis-(acetoxymethyl) thieno[2,3-b]thiophene-2,5-dicarboxylate, in a dry solvent like 1,2-dichloroethane, a catalyst such as Ferric Chloride is added under an inert atmosphere (e.g., nitrogen).
-
The reaction mixture is refluxed for a specified period, for instance, 20 hours.
-
After cooling, the mixture is poured over crushed ice containing a small amount of concentrated acid (e.g., HCl).
-
The catalyst is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is then purified by crystallization from a suitable solvent, such as methanol, to afford the pure compound.[7]
2. Crystallization
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.
-
The purified this compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents (e.g., dimethyl formamide and dichloromethane).[8]
-
Slow evaporation of the solvent at room temperature is a common method to grow crystals. The solution should be left undisturbed in a vibration-free environment.
-
Alternative methods include vapor diffusion and slow cooling of a saturated solution.
3. Single-Crystal X-ray Diffraction Data Collection
The following workflow outlines the process of collecting diffraction data from a suitable single crystal.
Protocol Details:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer (e.g., Bruker Kappa APEX2 CCD).[7] Data is collected at a controlled temperature, often 100 K or 293 K, using a specific X-ray source (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities. The data is then corrected for various factors, including absorption, using programs like SADABS.[7][8]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., with SHELXS) and refined by full-matrix least-squares on F² (e.g., with SHELXL).[8] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Applications in Drug Development
The detailed structural information obtained from single-crystal X-ray diffraction of this compound can be instrumental in drug development:
-
Target Binding: Understanding the precise three-dimensional shape of the molecule allows for computational modeling of its binding to biological targets.
-
Lead Optimization: The crystal structure can guide the chemical modification of the molecule to improve its binding affinity, selectivity, and pharmacokinetic properties.
-
Polymorph Screening: X-ray diffraction can identify and characterize different crystalline forms (polymorphs) of a drug substance, which can have significant implications for its stability, solubility, and bioavailability.
References
- 1. eas.org [eas.org]
- 2. rigaku.com [rigaku.com]
- 3. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 4. Diethyl 3,4-dimethylthieno(2,3-b)thiophene-2,5-dicarboxylate | C14H16O4S2 | CID 722076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl 3,4-dimethyl-thieno[2,3-b]thio-phene-2,5-dicarboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. Diethyl 3,4-bis(2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is a heterocyclic compound with a fused thiophene ring system. Thieno[2,3-b]thiophene derivatives are of significant interest in materials science and pharmaceutical research due to their electronic and biological properties. The synthesis of these compounds often results in crude products containing impurities such as unreacted starting materials, byproducts, and decomposition products. Effective purification is crucial to obtain the compound at the desired purity for subsequent applications and characterization. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely adopted and effective technique for the separation of moderately polar organic compounds.
Data Presentation
Successful purification of this compound via column chromatography can be expected to yield a significant improvement in purity with a reasonable recovery rate. The following table summarizes typical quantitative data that can be obtained from this purification process.
| Parameter | Crude Product | Purified Product |
| Mass (mg) | 500 | 425 |
| Yield (%) | - | 85 |
| Purity (by HPLC, %) | 85 | >98 |
| Appearance | Yellowish Oil | Colorless Solid |
| Rf Value | ~0.35 | ~0.35 |
| (Eluent: 20% Ethyl Acetate in Hexane) |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of this compound using silica gel column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether), analytical grade
-
Ethyl acetate, analytical grade
-
Dichloromethane (for sample loading, optional)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand, washed and dried
-
Beakers, Erlenmeyer flasks, and collection test tubes/vials
-
Separatory funnel or addition funnel (for solvent addition)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
1. Preparation of the Eluent System:
-
Based on the polarity of the target compound, a mixture of a non-polar solvent (hexane or petroleum ether) and a slightly more polar solvent (ethyl acetate) is recommended.
-
Start by preparing a stock solution of 20% ethyl acetate in hexane (v/v).
-
Perform Thin Layer Chromatography (TLC) to determine the optimal eluent composition. Spot the crude product on a TLC plate and develop it in the prepared eluent. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound. Adjust the ratio of ethyl acetate to hexane as necessary to achieve the desired Rf value.
2. Column Packing (Slurry Method):
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude product for effective separation.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to protect the surface from disturbance during sample and eluent addition.
-
Wash the packed column with 2-3 column volumes of the initial eluent to ensure uniform packing and equilibration.
3. Sample Loading:
-
Wet Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent, preferably the eluent or a more volatile solvent like dichloromethane. Using a pipette, carefully apply the sample solution evenly onto the top of the sand layer.
-
Dry Loading (for samples with poor solubility in the eluent): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder onto the top of the packed column.
-
After loading, gently add a small amount of the initial eluent to wash any remaining sample from the column walls onto the silica bed. Allow the solvent level to drop to the top of the sand layer.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column using a separatory or addition funnel to ensure a constant flow.
-
Begin elution with a less polar solvent mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (gradient elution) as the separation progresses (e.g., to 20% and then 30% ethyl acetate in hexane). The gradient can be performed in a stepwise or continuous manner.
-
Collect the eluate in fractions of appropriate size in test tubes or vials.
-
Monitor the separation by collecting small spots from the fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure product.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the mass of the purified product and calculate the yield.
-
Assess the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, or mass spectrometry.
Visual Workflow
The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.
Application Notes and Protocols for Thin-Film Deposition of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate for Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of organic electronics continues to rapidly evolve, with a constant demand for novel semiconductor materials that offer enhanced performance, processability, and stability. Thieno[2,3-b]thiophene derivatives are a promising class of organic semiconductors due to their rigid, planar structure and extended π-conjugation, which are conducive to efficient charge transport.[1] This document provides a detailed, generalized protocol for the thin-film deposition of a specific derivative, Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, for the fabrication of Organic Field-Effect Transistors (OFETs).
Disclaimer: As of the latest literature survey, specific experimental data on the thin-film deposition and OFET performance of this compound are not available. The following protocols and expected performance data are therefore extrapolated from established procedures for structurally similar small-molecule organic semiconductors, particularly other thieno[2,3-b]thiophene and dithienothiophene derivatives.[2][3] These notes are intended to serve as a comprehensive starting point for researchers venturing into the characterization of this novel material.
Material Properties
This compound possesses a planar thieno[2,3-b]thiophene core, which is beneficial for facilitating intermolecular π-π stacking interactions in the solid state, a key factor for efficient charge transport.[4][5] The ethyl ester and methyl functional groups influence the material's solubility and molecular packing.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆O₄S₂ | [6] |
| Molecular Weight | 312.4 g/mol | [6] |
| Appearance | Solid | [4] |
| Purity | >95% (commercially available) |
Generalized Experimental Protocol for OFET Fabrication
This protocol outlines a solution-based deposition method, specifically solution shearing, which is a widely used technique for achieving highly ordered crystalline thin films of small-molecule organic semiconductors.[2][3] A bottom-gate, top-contact device architecture is described.
Substrate Preparation
-
Substrate: Highly n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (300 nm) are used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
Cleaning: The substrates are sequentially sonicated in acetone and isopropyl alcohol for 15 minutes each.[3]
-
Surface Activation: The cleaned substrates are treated with an O₂ plasma for 10 minutes to create a hydrophilic surface with hydroxyl groups.[3]
-
Dielectric Surface Modification: To improve the semiconductor-dielectric interface and promote ordered film growth, the SiO₂ surface is treated with a hydroxyl-functionalized polystyrene (PS-brush).[3]
Semiconductor Solution Preparation
-
Solvent Selection: Due to the presence of ethyl ester groups, solvents such as chloroform, chlorobenzene, or dichlorobenzene are likely candidates for dissolving this compound. Solubility tests should be performed to determine the optimal solvent.
-
Concentration: Prepare a solution with a concentration in the range of 5-10 mg/mL. The optimal concentration will depend on the chosen solvent and desired film thickness.
-
Dissolution: Dissolve the compound in the chosen solvent by stirring at a slightly elevated temperature (e.g., 40-60 °C) until fully dissolved. Filter the solution through a 0.2 µm PTFE filter before use.
Thin-Film Deposition by Solution Shearing
-
Apparatus: A solution shearing setup typically consists of a heated substrate stage and a shearing blade.
-
Deposition Parameters:
-
Dispense a small volume of the semiconductor solution onto the leading edge of the heated substrate.
-
Bring the shearing blade into contact with the substrate at a controlled angle.
-
Move the blade across the substrate at a constant, slow speed (e.g., 0.1-1.0 mm/s).[3]
-
The substrate temperature should be optimized (e.g., 60-100 °C) to control solvent evaporation and film crystallization.
-
Post-Deposition Annealing
-
Thermal Annealing: After deposition, the thin films are annealed at a temperature below the material's melting point (e.g., 100-150 °C) for 30-60 minutes in an inert atmosphere (e.g., nitrogen or argon).[3] This step helps to remove residual solvent and improve the crystallinity of the film.
Electrode Deposition
-
Top-Contact Configuration: Source and drain electrodes are deposited on top of the organic semiconductor layer.
-
Material: Gold (Au) is commonly used for its high work function, which generally facilitates hole injection into p-type organic semiconductors. A thin adhesion layer of chromium (Cr) or titanium (Ti) may be used.
-
Deposition: The electrodes are deposited by thermal evaporation through a shadow mask to define the channel length (L) and width (W). A typical channel length is in the range of 50-100 µm and a channel width of 500-1000 µm.[3]
Device Characterization
-
Electrical Measurements: The OFET characteristics are measured in an inert atmosphere using a semiconductor parameter analyzer.
-
Key Performance Metrics:
-
Hole Mobility (μ): Calculated from the transfer characteristics in the saturation regime.
-
On/Off Current Ratio (I_on/I_off): The ratio of the drain current in the "on" state to the "off" state.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct.
-
-
Film Characterization: The morphology and structure of the thin films should be characterized using techniques such as Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to correlate with device performance.[3]
Expected OFET Performance (Hypothetical)
Based on the performance of other solution-processed thieno[2,3-b]thiophene and dithienothiophene derivatives, the following table presents a hypothetical range of performance metrics that could be expected for OFETs based on this compound.[2][3][7]
Table 2: Hypothetical OFET Performance Parameters
| Parameter | Expected Range |
| Hole Mobility (μ) | 0.001 - 0.1 cm²/Vs |
| On/Off Ratio (I_on/I_off) | > 10⁵ |
| Threshold Voltage (V_th) | -5 to -20 V |
Experimental Workflow Diagram
Caption: OFET fabrication workflow.
Signaling Pathway and Logical Relationship Diagram
Caption: Material-Process-Performance relationship.
Conclusion
While this compound is a scientifically interesting molecule with potential for application in organic electronics, its utility as an OFET semiconductor is yet to be experimentally demonstrated. The protocols and guidelines presented here, derived from best practices with analogous materials, offer a robust framework for initiating such investigations. Successful fabrication and characterization of OFETs based on this compound will contribute valuable data to the broader understanding of structure-property relationships in thieno[2,3-b]thiophene-based organic semiconductors.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. mdpi.com [mdpi.com]
- 3. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors [mdpi.com]
- 4. This compound | 152487-69-9 | Benchchem [benchchem.com]
- 5. Diethyl 3,4-dimethyl-thieno[2,3-b]thio-phene-2,5-dicarboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diethyl 3,4-dimethylthieno(2,3-b)thiophene-2,5-dicarboxylate | C14H16O4S2 | CID 722076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Polymerization of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-b]thiophene-based polymers are a significant class of materials in the fields of organic electronics and materials science. Their rigid and planar backbone structure facilitates efficient charge transport, making them promising candidates for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The functionalization of the thieno[2,3-b]thiophene core, such as with the diethyl dicarboxylate groups in Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, allows for the fine-tuning of the polymer's electronic properties, solubility, and processability.
While direct literature on the polymerization of this compound is limited, established polymerization methodologies for structurally similar thiophene and thienothiophene derivatives can be readily adapted. This document provides detailed protocols for the polymerization of this monomer via Stille coupling, Suzuki coupling, and electrochemical polymerization, based on established procedures for related compounds. Application notes on the potential properties and applications of the resulting polymers are also discussed.
Potential Applications
Polymers derived from this compound are anticipated to possess unique electronic and physical properties suitable for a range of applications:
-
Organic Field-Effect Transistors (OFETs): The thieno[2,3-b]thiophene unit is known to promote high charge carrier mobilities.[1][2] The ester functionalities may influence the polymer's packing and energy levels, potentially leading to air-stable semiconductor materials.[1][2]
-
Organic Photovoltaics (OPVs): As electron-donating materials in the active layer of solar cells, these polymers could exhibit favorable HOMO energy levels for efficient charge separation when blended with suitable acceptor materials.
-
Sensors: The functionalized polymer backbone can be designed to interact with specific analytes, leading to changes in its electrical or optical properties, forming the basis for chemical sensors.
-
Electrochromic Devices: The redox activity of conjugated polymers allows for changes in their optical absorption upon application of an electrical potential, making them suitable for smart windows and displays.[3]
Data Presentation: Properties of Structurally Related Poly(thieno[2,3-b]thiophene) Derivatives
The following tables summarize key properties of various poly(thieno[2,3-b]thiophene) derivatives reported in the literature. This data provides a reasonable expectation for the properties of polymers derived from this compound.
Table 1: Optoelectronic Properties of Substituted Poly(thieno[2,3-b]thiophene)s
| Polymer Structure | Method | Optical Band Gap (eV) | HOMO Level (eV) | LUMO Level (eV) |
| P(PhTT) | Suzuki | 2.18 | - | - |
| P(p-MeOPhTT) | Suzuki | 2.45 | - | - |
| P(p-NO2PhTT) | Suzuki | 2.20 | - | - |
| P(p-NMe2PhTT) | Suzuki | 2.65 | - | - |
Data sourced from studies on thieno[2,3-b]thiophenes with various phenyl substituents. The properties of the target polymer will be influenced by the dimethyl and diethyl dicarboxylate groups.
Table 2: Electrochemical Properties of Substituted Poly(thieno[2,3-b]thiophene)s
| Polymer Structure | Onset Oxidation Potential (V) |
| P(PhTT) | 1.10 |
| P(p-MeOPhTT) | 1.15 |
| P(p-NO2PhTT) | 1.31 |
| P(p-NMe2PhTT) | 1.12 |
Data sourced from studies on thieno[2,3-b]thiophenes with various phenyl substituents. These values are typically measured versus Ag/AgCl or a similar reference electrode.
Experimental Protocols
Note: The following protocols are adapted from established methods for the polymerization of similar thieno[2,3-b]thiophene and thiophene derivatives. Optimization of reaction conditions may be necessary for the specific monomer, this compound.
Protocol 1: Stille Coupling Polymerization
Stille coupling is a versatile cross-coupling reaction for the formation of C-C bonds, widely used in the synthesis of conjugated polymers.[2] This protocol requires the synthesis of a distannylated derivative of the monomer.
Materials:
-
This compound
-
2,5-Dibromo-3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate (or a suitable di-halogenated comonomer)
-
Hexamethylditin or Tributyltin chloride
-
n-Butyllithium (n-BuLi)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and deoxygenated toluene or chlorobenzene
-
Methanol
-
Soxhlet extraction apparatus
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Monomer Preparation (Stannylation):
-
In an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C and add n-BuLi (2.2 equivalents) dropwise. Stir for 1 hour.
-
Add Tributyltin chloride (2.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent. Purify the resulting distannylated monomer by column chromatography.
-
-
Polymerization:
-
In a Schlenk flask, dissolve the distannylated monomer (1 equivalent) and a di-halogenated comonomer (1 equivalent, e.g., 2,5-Dibromo-3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate) in anhydrous, deoxygenated toluene.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture at 90-110 °C under an inert atmosphere for 24-48 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer and wash with methanol and acetone.
-
-
Purification:
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform or chlorobenzene.
-
Precipitate the purified polymer in methanol, filter, and dry under vacuum.
-
Protocol 2: Suzuki Coupling Polymerization
Suzuki coupling is another powerful method for synthesizing conjugated polymers, often offering milder reaction conditions and using more environmentally benign boronic acid or ester derivatives.[4]
Materials:
-
This compound
-
A suitable diboronic acid or diboronic ester comonomer
-
2,5-Dibromo-3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution (2 M)
-
Anhydrous and deoxygenated toluene or DMF
-
Methanol
-
Soxhlet extraction apparatus
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Monomer Preparation (Bromination):
-
Synthesize the 2,5-dibromo derivative of this compound using a suitable brominating agent like N-bromosuccinimide (NBS).
-
-
Polymerization:
-
In a Schlenk flask, combine the dibrominated monomer (1 equivalent), a diboronic acid or ester comonomer (1 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add anhydrous, deoxygenated toluene and the aqueous carbonate solution.
-
Degas the biphasic mixture thoroughly.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 24-72 hours under an inert atmosphere.
-
Cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Precipitate the polymer by adding the organic solution to methanol.
-
Filter and collect the crude polymer.
-
-
Purification:
-
Follow the same Soxhlet extraction procedure as described in Protocol 1.
-
Protocol 3: Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of the polymer film onto a conductive substrate, which can be advantageous for device fabrication.[5][6]
Materials:
-
This compound
-
A suitable solvent (e.g., acetonitrile, dichloromethane)
-
A supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆), lithium perchlorate (LiClO₄))
-
A three-electrode electrochemical cell (working electrode: e.g., ITO-coated glass, platinum, glassy carbon; counter electrode: e.g., platinum wire; reference electrode: e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Solution Preparation:
-
Prepare a solution of the monomer (e.g., 0.01-0.1 M) and the supporting electrolyte (e.g., 0.1 M) in the chosen solvent.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
-
-
Polymerization:
-
Assemble the three-electrode cell with the prepared electrolyte solution.
-
Perform cyclic voltammetry to determine the oxidation potential of the monomer.
-
Deposit the polymer film onto the working electrode using either potentiostatic (constant potential) or galvanostatic (constant current) methods, or by repeated potential cycling. The applied potential should be slightly above the monomer's oxidation potential.
-
The polymerization progress can be monitored by the increase in the redox currents of the growing polymer film.
-
-
Film Characterization:
-
After deposition, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.
-
The polymer film can then be characterized directly on the electrode (e.g., by UV-Vis spectroscopy, spectroelectrochemistry) or carefully removed for further analysis.
-
Visualizations
Experimental Workflow for Stille Coupling Polymerization
Caption: Workflow for Stille coupling polymerization.
Experimental Workflow for Suzuki Coupling Polymerization
Caption: Workflow for Suzuki coupling polymerization.
Structure-Property Relationship in Poly(thieno[2,3-b]thiophene)s
Caption: Key structure-property-application relationships.
Conclusion
The polymerization of this compound presents an opportunity to develop novel conjugated polymers with tailored properties for advanced electronic applications. While direct experimental data for this specific monomer is not yet widely available, the well-established protocols for Stille coupling, Suzuki coupling, and electrochemical polymerization of similar thienothiophene derivatives provide a solid foundation for its successful polymerization. The provided protocols, data on related polymers, and workflow visualizations serve as a comprehensive guide for researchers venturing into the synthesis and characterization of this promising class of materials. Careful optimization of the reaction conditions will be crucial to achieving polymers with the desired molecular weight, solubility, and electronic properties for targeted applications in organic electronics and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Frontiers | Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths [frontiersin.org]
Application Notes and Protocols for the Fabrication of Electronic Devices with Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential applications of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate in the fabrication of electronic devices. While specific device fabrication protocols and performance data for this particular compound are not yet extensively reported in scientific literature, this guide offers valuable insights based on the well-established electronic properties of the thieno[2,3-b]thiophene core structure and its derivatives. This document presents the known physicochemical properties of the target compound, discusses its potential in organic electronics, and provides detailed, generalized protocols for the fabrication and characterization of organic field-effect transistors (OFETs) as a starting point for research and development.
Introduction to this compound
This compound is an organic semiconductor material built upon a planar, electron-rich thieno[2,3-b]thiophene fused ring system. The fused thiophene core is a well-known building block in the design of high-performance organic electronic materials due to its ability to promote intermolecular π-π stacking, which is crucial for efficient charge transport. The presence of electron-withdrawing ester groups and electron-donating methyl groups can be strategically utilized to tune the material's frontier molecular orbital energy levels (HOMO and LUMO) and, consequently, its charge injection and transport properties.
Molecular Structure:
Caption: Molecular Structure of this compound.
Physicochemical Properties and Potential Applications
The planarity of the thieno[2,3-b]thiophene core is a key feature that facilitates strong intermolecular interactions, leading to ordered molecular packing in the solid state, a prerequisite for high charge carrier mobility. Thiophene-based materials are known for their good environmental stability and have been successfully employed in a variety of electronic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆O₄S₂ | [1] |
| Molecular Weight | 312.4 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| Planarity | The thieno[2,3-b]thiophene ring system is nearly planar. | [2][3] |
Potential Applications:
-
Organic Field-Effect Transistors (OFETs): The inherent properties of the thieno[2,3-b]thiophene core suggest its potential as an active semiconductor layer in OFETs.[4] The performance of such devices would be influenced by the thin-film deposition method and subsequent processing steps.
-
Organic Photovoltaics (OPVs): Thiophene-based materials are widely used as electron donor materials in OPV devices due to their broad absorption in the solar spectrum and good charge transport properties.[5]
-
Organic Light-Emitting Diodes (OLEDs): Functionalized thieno[2,3-b]thiophene derivatives can be explored as host materials or as part of the emissive layer in OLEDs.[4]
-
Sensors: The electronic properties of organic semiconductors can be modulated by the presence of analytes, making them suitable for chemical and biological sensing applications.
Generalized Experimental Protocols
The following protocols provide a general framework for the fabrication and characterization of solution-processed organic field-effect transistors. These should be considered as a starting point and may require optimization for the specific material and desired device performance.
Organic Field-Effect Transistor (OFET) Fabrication
This protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for testing new organic semiconductors.
Materials and Equipment:
-
Heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer (Si/SiO₂)
-
This compound
-
High-purity organic solvent (e.g., chloroform, chlorobenzene, or toluene)
-
Octadecyltrichlorosilane (OTS) for self-assembled monolayer (SAM) treatment
-
Gold (Au) for source and drain electrodes
-
Spin coater
-
Thermal evaporator
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
Ultrasonic bath
-
Nitrogen or argon gas source
-
Glove box (optional, for inert atmosphere processing)
Workflow for OFET Fabrication:
Caption: General workflow for the fabrication and characterization of a bottom-gate, top-contact OFET.
Protocol:
-
Substrate Cleaning:
-
Cut Si/SiO₂ wafers into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sequentially sonicate the substrates in a cleaning detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or argon gas.
-
Treat the substrates with oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to create a hydrophilic surface.
-
-
Dielectric Surface Modification (OTS Treatment):
-
Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of OTS.
-
Evacuate the desiccator to allow the OTS to form a self-assembled monolayer on the SiO₂ surface. This treatment makes the surface hydrophobic, which can improve the morphology of the overlying organic semiconductor film.
-
After treatment, rinse the substrates with hexane and toluene to remove any excess OTS.
-
-
Semiconductor Solution Preparation:
-
Dissolve this compound in a suitable high-purity organic solvent (e.g., chloroform) to a concentration of 5-10 mg/mL.
-
Gently heat and stir the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
-
Thin-Film Deposition (Spin Coating):
-
Transfer the prepared substrates and semiconductor solution into a nitrogen-filled glovebox (if available).
-
Place a substrate on the spin coater chuck.
-
Dispense a small amount of the semiconductor solution onto the center of the substrate.
-
Spin-coat the solution at a speed of 1000-3000 rpm for 60 seconds. The exact parameters will need to be optimized to achieve the desired film thickness and quality.
-
-
Film Annealing:
-
Anneal the semiconductor film to improve its crystallinity and morphology. This can be done by either:
-
Thermal Annealing: Place the substrate on a hotplate at a temperature below the material's melting point (e.g., 80-120 °C) for 10-30 minutes inside a glovebox.
-
Solvent Vapor Annealing: Place the substrate in a sealed chamber containing a small amount of the solvent used for deposition for a few hours.
-
-
-
Source-Drain Electrode Deposition:
-
Define the source and drain electrodes using a shadow mask with the desired channel length and width.
-
Deposit 50 nm of gold (Au) through the shadow mask onto the semiconductor film using a thermal evaporator at a high vacuum (< 10⁻⁶ Torr).
-
OFET Characterization
Equipment:
-
Semiconductor parameter analyzer
-
Probe station
Protocol:
-
Place the fabricated OFET device on the probe station stage.
-
Carefully land the probes on the gate, source, and drain electrode pads.
-
Measure the output characteristics (I_DS vs. V_DS at different V_GS) and transfer characteristics (I_DS vs. V_GS at a constant V_DS).
-
From the transfer characteristics in the saturation regime, extract the key performance metrics.
Key Performance Metrics:
-
Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor. It can be calculated from the slope of the (I_DS)¹ᐟ² vs. V_GS plot in the saturation regime.
-
On/Off Current Ratio (I_on/I_off): The ratio of the drain current in the "on" state to the "off" state, indicating the switching capability of the transistor.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct.
Data Presentation
Systematic recording of experimental data is crucial for the evaluation and optimization of device performance.
Table 2: Template for Recording OFET Performance Data
| Device ID | Semiconductor Concentration (mg/mL) | Spin-Coating Speed (rpm) | Annealing Temp (°C) / Time (min) | Channel Length (µm) | Channel Width (µm) | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
Conclusion
This compound represents a promising candidate for application in organic electronic devices, owing to its thieno[2,3-b]thiophene core. While specific device data is not yet available, the generalized protocols provided in this document offer a solid foundation for researchers to begin exploring its potential. Through systematic fabrication and characterization, the electronic properties of this material can be thoroughly investigated, paving the way for its integration into next-generation organic electronics.
References
- 1. Diethyl 3,4-dimethylthieno(2,3-b)thiophene-2,5-dicarboxylate | C14H16O4S2 | CID 722076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl 3,4-dimethyl-thieno[2,3-b]thio-phene-2,5-dicarboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate for Novel Materials
Introduction
Thieno[2,3-b]thiophene derivatives are a significant class of fused heterocyclic compounds that have garnered considerable interest in the field of materials science, particularly for applications in organic electronics.[1][2] Their rigid, planar, and electron-rich structure provides a strong foundation for the design of novel organic semiconductors, which are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][3][4] Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is a versatile and readily accessible starting material for the synthesis of a wide array of functional organic materials.[5] The ester functionalities at the 2 and 5 positions of the thieno[2,3-b]thiophene core serve as convenient handles for various chemical transformations, allowing for the systematic tuning of the electronic and physical properties of the resulting materials.
These application notes provide detailed protocols for the derivatization of this compound, targeting researchers, scientists, and professionals in drug development and materials science. The described methodologies include hydrolysis to the corresponding dicarboxylic acid, amidation to form diamides, reduction to the diol, and subsequent reactions to synthesize novel bis-heterocyclic compounds.
Derivatization Strategies
The derivatization of this compound opens up a vast chemical space for the development of new materials with tailored properties. The primary strategies revolve around the modification of the ester groups, which can significantly influence the solubility, processability, and electronic characteristics of the final compounds.
A general overview of the derivatization pathways is presented below:
Caption: Chemical derivatization pathways of this compound.
Experimental Protocols
Hydrolysis to 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid is a fundamental step for further derivatization, such as amidation or conversion to other functional groups.
Protocol:
-
Dissolution: Dissolve this compound (1.0 g, 3.2 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Base Addition: Add a solution of potassium hydroxide (0.72 g, 12.8 mmol) in water (5 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cooling and Acidification: Cool the mixture to room temperature and then acidify to pH 2 with concentrated hydrochloric acid.
-
Precipitation and Filtration: The dicarboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the precipitate with cold water and then dry under vacuum to yield the pure 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | C10H8O4S2 | 256.30 | >95 | >300 |
Synthesis of 4,4'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile)
This protocol describes the synthesis of a bis-pyrimidine derivative through a multi-step reaction starting from the dicarboxylate.[5]
Workflow:
Caption: Workflow for the synthesis of a bis-pyrimidine derivative.
Protocol:
Step 1: Synthesis of Intermediate 9 [5]
-
Mixture Preparation: In a round-bottom flask, mix this compound (3.12 g, 10 mmol), malononitrile (1.32 g, 20 mmol), and ethanol (30 mL).
-
Catalyst Addition: Add a few drops of piperidine as a catalyst.
-
Reflux: Reflux the mixture for 3 hours.
-
Cooling and Filtration: Allow the reaction to cool to room temperature. The solid product will precipitate.
-
Purification: Collect the solid by filtration and recrystallize from ethanol to obtain pure intermediate 9.
Step 2: Synthesis of the Final Product (12) [5]
-
Reaction Setup: Suspend intermediate 9 (10 mmol) and thiourea (1.52 g, 20 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Reflux: Heat the mixture to reflux and maintain for 5 hours.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Filtration and Washing: Collect the solid by filtration and wash with cold ethanol.
-
Drying: Dry the product under vacuum.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| 4,4'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) | C18H10N6S4 | 438.57 | ~75-85 | >300 | [5] |
Reduction to (3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)dimethanol
Reduction of the ester groups to alcohols provides another versatile intermediate for further functionalization, such as etherification or esterification with different side chains.
Protocol:
-
Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Reducing Agent: Suspend lithium aluminum hydride (LiAlH4) (0.38 g, 10 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.56 g, 5 mmol) in anhydrous THF (15 mL) and add it dropwise to the LiAlH4 suspension over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by the dropwise addition of water (0.4 mL), followed by 15% aqueous sodium hydroxide (0.4 mL), and then water (1.2 mL).
-
Filtration: Filter the resulting white precipitate and wash it thoroughly with THF.
-
Workup: Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure diol.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| (3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)dimethanol | C10H12O2S2 | 228.33 | ~80-90 | White solid |
Applications in New Materials
The derivatization of this compound is a key strategy for developing advanced organic materials. The resulting compounds have shown promise in various electronic applications:
-
Organic Field-Effect Transistors (OFETs): The planar and rigid thieno[2,3-b]thiophene core promotes strong π-π stacking, which is crucial for efficient charge transport.[2][6] By modifying the side chains through derivatization, the solubility and thin-film morphology can be optimized to achieve high charge carrier mobilities.[6]
-
Organic Solar Cells (OSCs): Thieno[2,3-b]thiophene derivatives can be used as electron-donor materials in the active layer of OSCs.[7] The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is essential for maximizing the power conversion efficiency of these devices.[8]
-
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some thieno[2,3-b]thiophene derivatives makes them suitable for use as emitting layers in OLEDs.[4] Derivatization can be used to shift the emission color and improve the quantum efficiency.
Conclusion
This compound is a valuable building block for the synthesis of a diverse range of functional organic materials. The protocols outlined in these application notes provide a foundation for researchers to explore the derivatization of this core structure. The ability to systematically modify the peripheral functional groups allows for the fine-tuning of the material properties, paving the way for the development of next-generation organic electronic devices. Further exploration of different derivatization reactions and the characterization of the resulting materials will undoubtedly lead to new discoveries and advancements in this exciting field.
References
- 1. Thienothiophene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Dithieno[3,2- b :2′,3′- d ]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05768A [pubs.rsc.org]
- 5. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Covalently linked thieno[2,3-b]thiophene-fullerene dimers: synthesis and physical characterization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring Charge Carrier Mobility in Thieno[2,3-b]thiophene Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for measuring the charge carrier mobility in thieno[2,3-b]thiophene-based organic semiconductor films. The methodologies described herein are compiled from established research and are intended to serve as a comprehensive guide for fabricating and characterizing thin-film transistor (TFT) and space-charge-limited current (SCLC) devices.
Introduction to Charge Carrier Mobility in Thieno[2,3-b]thiophene Films
Thieno[2,3-b]thiophene and its derivatives are a class of organic semiconductors that have garnered significant interest for their excellent charge transport properties and environmental stability. The charge carrier mobility (µ) is a critical parameter that quantifies the ease with which charge carriers (holes or electrons) move through the material under the influence of an electric field. Accurate and reproducible measurement of mobility is crucial for materials screening, device optimization, and understanding the fundamental structure-property relationships in these organic electronic materials.
Two of the most common techniques for determining charge carrier mobility in thin films are the fabrication and characterization of organic thin-film transistors (OTFTs) and the analysis of the current-voltage characteristics of single-carrier (hole-only or electron-only) devices in the space-charge-limited current (SCLC) regime.
Experimental Methodologies
Thin-Film Transistor (TFT) Method
The TFT method allows for the determination of the field-effect mobility by measuring the transistor's output and transfer characteristics. A common device architecture is the bottom-gate, top-contact configuration.
Experimental Protocol for TFT Device Fabrication and Measurement:
-
Substrate Cleaning:
-
Begin with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) which acts as the gate dielectric.
-
Clean the substrates by sequential ultrasonication in a series of solvents to remove organic and particulate contaminants. A typical sequence is deionized (DI) water, acetone, and isopropyl alcohol (IPA), each for 15 minutes.[1]
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
To remove any remaining organic residues and to improve the surface hydrophilicity, treat the substrates with oxygen plasma for 5-10 minutes.[1]
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) is often applied.
-
For example, immerse the cleaned substrates in a 1% solution of octyltrichlorosilane (OTS) in toluene for one hour at 70°C.
-
After immersion, rinse the substrates thoroughly with toluene and dry them in a vacuum oven.
-
-
Thieno[2,3-b]thiophene Film Deposition:
-
Solution Preparation: Dissolve the thieno[2,3-b]thiophene derivative in a suitable organic solvent (e.g., chlorobenzene, toluene, or CS₂) to a concentration of 5-10 mg/mL. The solution may need to be heated to ensure complete dissolution.
-
Deposition Techniques:
-
Spin Coating: Deposit the solution onto the substrate and spin at a speed of 1000-3000 rpm for 30-60 seconds to achieve a uniform thin film.
-
Solution Shearing: This technique can produce highly crystalline and aligned films.[2] A blade is used to spread the solution over the heated substrate at a controlled speed (typically 0.1-2 mm/s). The substrate temperature is a critical parameter and is usually set near the boiling point of the solvent.[3]
-
-
Annealing: After deposition, anneal the films at a temperature between 80°C and 150°C in a nitrogen-filled glovebox or a vacuum oven to remove residual solvent and improve the film morphology.
-
-
Source and Drain Electrode Deposition:
-
Deposit the source and drain electrodes on top of the organic semiconductor film through a shadow mask using thermal evaporation.
-
Gold (Au) is a commonly used electrode material due to its high work function, which facilitates hole injection into many p-type organic semiconductors. A thin adhesion layer of chromium (Cr) or titanium (Ti) may be used.
-
The channel length (L) and width (W) are defined by the shadow mask and are typically in the range of 20-100 µm and 1-2 mm, respectively.
-
-
Electrical Characterization:
-
Perform all electrical measurements in a vacuum or an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.
-
Output Characteristics: Measure the drain current (IDS) as a function of the drain-source voltage (VDS) at various gate-source voltages (VGS).
-
Transfer Characteristics: Measure IDS as a function of VGS at a constant, high VDS (in the saturation regime).
-
The field-effect mobility (µ) in the saturation regime is calculated from the slope of the (IDS)1/2 vs. VGS plot using the following equation: IDS = (W/2L) * Ci * µ * (VGS - VT)² where Ci is the capacitance per unit area of the gate dielectric and VT is the threshold voltage.
-
Space-Charge-Limited Current (SCLC) Method
The SCLC method is used to determine the bulk charge carrier mobility. This technique requires a single-carrier device (e.g., a hole-only device) where the current is dominated by the injected charge carriers rather than the intrinsic carriers.
Experimental Protocol for Hole-Only SCLC Device Fabrication and Measurement:
-
Substrate and Electrode Preparation:
-
Start with patterned indium tin oxide (ITO) coated glass substrates.
-
Clean the substrates using the same procedure as for TFTs (ultrasonication in DI water, acetone, and IPA).
-
Deposit a hole-injection layer (HIL) onto the ITO to facilitate ohmic contact for holes. A common HIL is poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), which can be spin-coated and then annealed.
-
-
Thieno[2,3-b]thiophene Film Deposition:
-
Deposit the thieno[2,3-b]thiophene film on top of the HIL using spin coating or another suitable solution-based deposition technique, as described for TFTs. The film thickness is a critical parameter in SCLC measurements and should be accurately measured (e.g., using a profilometer).
-
-
Top Electrode Deposition:
-
To complete the hole-only device, a top electrode with a high work function that matches the HOMO level of the organic semiconductor is required to ensure efficient hole injection and block electron injection. Molybdenum oxide (MoO₃) followed by gold (Au) or silver (Ag) is a common choice for the top electrode in hole-only devices.[4][5] The electrodes are deposited by thermal evaporation through a shadow mask.
-
-
Electrical Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device in the dark and in an inert atmosphere.
-
The mobility is extracted from the region of the J-V curve that is space-charge-limited. In the ideal case of a trap-free semiconductor with ohmic contacts, the current density is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the organic semiconductor, V is the applied voltage, and L is the thickness of the organic film.
-
By plotting J vs. V² on a log-log scale, a linear region with a slope of 2 should be observed, from which the mobility can be calculated. It is important to account for the built-in voltage (Vbi) when applying the Mott-Gurney law.
-
Data Presentation
The following tables summarize typical performance parameters for various thieno[2,3-b]thiophene-based organic thin-film transistors reported in the literature.
Table 1: Performance of Thieno[2,3-b]thiophene Derivative-Based OTFTs
| Thieno[2,3-b]thiophene Derivative | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) with linear alkyl chains | Solution-Shearing | 0.10 | > 10⁷ | [2] |
| Benzo[b]thieno[2,3-d]thiophene (BTT) derivative | Solution-Shearing | 0.005 | > 10⁶ | [6][7][8] |
| Benzo[b]thieno[2,3-d]thiophene with branched alkyl chain | Solution-Shearing | 0.057 | > 10⁷ | [9] |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | Vacuum Deposition | up to 2.0 | 10⁸ | [10] |
| Polythiophene with thieno[2,3-b]thiophene units | Solution Processed | up to 0.15 | > 10⁵ | [3] |
Mandatory Visualization
Caption: Experimental workflow for measuring charge carrier mobility.
References
- 1. mdpi.com [mdpi.com]
- 2. Solution Sheared Deposition of Organic Semiconductor Thin-Films with Oriented Crystalline Morphology | Explore Technologies [techfinder.stanford.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchmap.jp [researchmap.jp]
- 5. High-temperature stable single carrier hole only device based on conjugated polymers | Journal of Materials Research | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. corning.com [corning.com]
- 10. tud.qucosa.de [tud.qucosa.de]
Application of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate in Sensor Technology
Application Note AN2025-12-01
Topic: Fluorescent Chemosensor for Dichromate Anion Detection
Introduction The robust fluorophore, 3,4-dimethylthieno[2,3-b]thiophene, forms the core of a highly selective and sensitive fluorescent chemosensor for the detection of dichromate anions (Cr₂O₇²⁻). While Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate itself does not act as a sensor, it serves as a readily available precursor for the synthesis of the active sensor molecule, 2,5-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3,4-dimethylthieno[2,3-b]thiophene (DTTO). The conversion involves a two-step synthesis, beginning with the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, followed by condensation with 2-amino-2-methyl-1-propanol to form the bis(oxazoline) derivative. The resulting DTTO compound exhibits significant fluorescence quenching in the presence of dichromate anions, enabling their quantitative detection.
Principle of Detection
The detection mechanism is based on fluorescence quenching. The thieno[2,3-b]thiophene core of the DTTO molecule is a fluorophore, meaning it absorbs light at a specific wavelength and emits it at a longer wavelength. When the DTTO sensor is in the presence of dichromate anions, the fluorescence intensity is significantly reduced or "quenched". This quenching effect is attributed to the interaction between the electron-rich thieno[2,3-b]thiophene core and the strong oxidizing nature of the dichromate anion. The degree of fluorescence quenching is proportional to the concentration of the dichromate anion, allowing for quantitative analysis.
Quantitative Sensor Performance
The performance of the DTTO fluorescent chemosensor for dichromate anion detection is summarized in the following table.
| Parameter | Value |
| Analyte | Dichromate Anion (Cr₂O₇²⁻) |
| Sensing Mechanism | Fluorescence Quenching |
| Excitation Wavelength (λex) | 377 nm |
| Emission Wavelength (λem) | 501 nm |
| Limit of Detection (LOD) | 0.41 µM |
| Binding Constant (Benesi-Hildebrand) | 7.56 x 10² M⁻¹[1] |
| Stoichiometry (Sensor:Analyte) | 1:1[1] |
Selectivity
The DTTO sensor demonstrates high selectivity for dichromate anions over a range of other common anions. The fluorescence response of the sensor in the presence of various anions is presented in the table below.
| Anion | Fluorescence Response |
| Cr₂O₇²⁻ | Strong Quenching |
| Cl⁻ | No significant change |
| Br⁻ | No significant change |
| I⁻ | No significant change |
| NO₃⁻ | No significant change |
| SO₄²⁻ | No significant change |
| PO₄³⁻ | No significant change |
| CO₃²⁻ | No significant change |
Experimental Protocols
Protocol 1: Synthesis of the Fluorescent Chemosensor (DTTO)
This protocol outlines the conversion of this compound to the active sensor molecule, DTTO.
Part A: Hydrolysis to 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
-
Dissolution: Dissolve this compound in a suitable solvent such as ethanol.
-
Saponification: Add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) in excess.
-
Reflux: Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.
-
Acidification: After cooling to room temperature, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid.
-
Isolation: Collect the solid precipitate by filtration, wash with deionized water to remove any remaining salts, and dry under vacuum.
Part B: Synthesis of 2,5-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3,4-dimethylthieno[2,3-b]thiophene (DTTO)
-
Activation of Dicarboxylic Acid: Convert the 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid to its more reactive acid chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF).
-
Condensation Reaction: In a separate flask, dissolve 2-amino-2-methyl-1-propanol in an inert solvent containing a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Addition: Slowly add the solution of the acid chloride to the solution of the amino alcohol at a low temperature (e.g., 0 °C) to control the reaction.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to facilitate the cyclization to form the bis(oxazoline) rings.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography to yield the pure DTTO sensor.
Protocol 2: Fluorescence Titration for Dichromate Detection
This protocol describes the procedure for quantifying the concentration of dichromate anions using the DTTO sensor.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the DTTO sensor in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution). The concentration should be in the micromolar range.
-
Prepare a stock solution of the dichromate anion (e.g., from potassium dichromate) in deionized water.
-
Prepare stock solutions of other interfering anions for selectivity studies.[2][3][4][5]
-
-
Instrumentation Setup:
-
Use a fluorescence spectrophotometer.
-
Set the excitation wavelength to 377 nm and the emission wavelength to 501 nm.
-
Adjust the excitation and emission slit widths to obtain a stable and sufficiently intense fluorescence signal from the DTTO sensor solution alone.
-
-
Titration Procedure:
-
Place a known volume of the DTTO sensor stock solution into a quartz cuvette.
-
Record the initial fluorescence intensity (F₀).
-
Incrementally add small aliquots of the dichromate anion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence intensity (F) after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity (F) or the ratio of the initial fluorescence to the measured fluorescence (F₀/F) against the concentration of the dichromate anion.
-
The relationship between fluorescence quenching and quencher concentration can often be described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the concentration of the quencher (dichromate).
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.
-
Visualizations
References
- 1. A Comprehensive Review on Thiophene Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. phywe-itemservice.s3.eu-central-1.amazonaws.com [phywe-itemservice.s3.eu-central-1.amazonaws.com]
- 5. Exp #15 Anion Qual [intro.chem.okstate.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Welcome to the technical support center for the synthesis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist in improving the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
| Issue ID | Question | Possible Causes & Solutions |
| SYN-001 | Low or no product yield after esterification. | Incomplete Reaction: • Insufficient Catalyst: Ensure the appropriate amount of acid catalyst (e.g., sulfuric acid) is used. For a Fischer esterification, a catalytic amount is sufficient, but for sluggish reactions, a slight increase may be beneficial. • Reaction Time: The esterification of dicarboxylic acids can be slow. Consider extending the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC). • Water Removal: The formation of water during Fischer esterification can limit the reaction equilibrium. Use a Dean-Stark apparatus to remove water azeotropically. Alternatively, using a large excess of ethanol can also drive the equilibrium towards the product.Starting Material Quality: • Purity of Dicarboxylic Acid: Ensure the precursor, 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid, is pure and dry. Impurities can interfere with the reaction. • Ethanol Quality: Use absolute ethanol to minimize the presence of water at the start of the reaction. |
| SYN-002 | The presence of significant amounts of mono-ester byproduct. | Incomplete Diesterification: • Stoichiometry: While ethanol is often used in excess as the solvent, ensure the reaction goes to completion by extending the reaction time. • Reaction Temperature: Ensure the reaction mixture is maintained at a consistent and adequate reflux temperature to favor the formation of the diester. |
| SYN-003 | Product appears dark or contains colored impurities after synthesis. | Side Reactions: • Decomposition: Prolonged heating at high temperatures can lead to the decomposition of the thiophene ring or other sensitive functional groups. Monitor the reaction and avoid unnecessarily long reflux times. • Acid-Catalyzed Side Reactions: The strong acid catalyst can sometimes promote charring or other side reactions. Use the minimum effective amount of catalyst. |
| SYN-004 | Difficulty in purifying the final product. | Ineffective Work-up: • Neutralization: Ensure the acidic catalyst is completely neutralized during the work-up procedure (e.g., with a sodium bicarbonate solution) to prevent product degradation during concentration.Suboptimal Crystallization: • Solvent Choice: The choice of solvent for recrystallization is crucial. Ethanol is a common choice for this compound. If the product is too soluble, consider a mixed solvent system (e.g., ethanol/water) or a less polar solvent. • Cooling Rate: Allow the solution to cool slowly to form well-defined crystals and improve purity. Rapid cooling can trap impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most straightforward and common method is the Fischer esterification of 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., hexane:ethyl acetate) to separate the dicarboxylic acid starting material, the mono-ester intermediate, and the final diester product. The starting material is highly polar and will have a low Rf value, while the final product will be less polar with a higher Rf value.
Q3: What are the key parameters to control for maximizing the yield?
A3: The key parameters are:
-
Purity of Starting Materials: Use pure and dry 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid and absolute ethanol.
-
Water Removal: Actively remove water from the reaction mixture using a Dean-Stark apparatus or by using a large excess of the alcohol.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion.
Q4: Are there alternative esterification methods?
A4: Yes, if the Fischer esterification proves to be low-yielding or problematic, you can consider the Steglich esterification. This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under milder, neutral conditions. This can be advantageous if your starting material is sensitive to strong acids and high temperatures.
Experimental Protocols
Protocol 1: Fischer Esterification of 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
This protocol describes the synthesis of this compound from its corresponding dicarboxylic acid.
Materials:
-
3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, but recommended)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
TLC plates and chamber
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap (filled with ethanol), add 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid (1 equivalent).
-
Reagent Addition: Add an excess of absolute ethanol to the flask to serve as both the reagent and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per gram of dicarboxylic acid) to the mixture.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. If using a Dean-Stark trap, monitor the collection of water. Continue refluxing until TLC analysis indicates the complete consumption of the starting material and the mono-ester intermediate. This may take several hours to overnight.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing ice water.
-
If a precipitate forms, collect it by vacuum filtration. If no solid forms, transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Data Presentation
The following table summarizes the expected impact of varying key reaction parameters on the yield of the target compound.
| Parameter | Condition | Expected Impact on Yield | Notes |
| Temperature | Reflux | Optimal for Fischer esterification. | Higher temperatures may lead to decomposition. |
| Reaction Time | 4 - 24 hours | Yield increases with time until equilibrium is reached. | Monitor by TLC to avoid unnecessary heating. |
| Catalyst | H₂SO₄ (catalytic) | Essential for the reaction to proceed at a reasonable rate. | Excess catalyst can promote side reactions. |
| Solvent | Excess Ethanol | Acts as both reactant and solvent; drives equilibrium. | Ensure the use of absolute ethanol. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Technical Support Center: Synthesis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of this compound, which is often prepared via the Paal-Knorr thiophene synthesis from a 1,4-dicarbonyl precursor. This guide addresses these potential problems with targeted solutions.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Yield | Incomplete Reaction: The thionation of the 1,4-dicarbonyl starting material may be sluggish or incomplete. | Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC. If starting material is still present after the initial reaction time, consider extending it or cautiously increasing the temperature. Check Reagent Quality: Ensure the thionating agent (e.g., Lawesson's reagent or P₄S₁₀) is fresh and has been stored under anhydrous conditions. Degradation of the reagent will lead to lower yields. |
| Presence of a Major Byproduct with a Similar Rf to the Product | Furan Formation: Thionating agents like Lawesson's reagent can also act as dehydrating agents, leading to the formation of the corresponding furan, Diethyl 3,4-dimethylfuran-2,5-dicarboxylate, as a significant byproduct.[1][2] | Use Milder Conditions: Opt for Lawesson's reagent over phosphorus pentasulfide, as it is generally considered milder and can offer better selectivity for thiophene formation.[2] Control Temperature: Lowering the reaction temperature can disfavor the dehydration pathway that leads to the furan byproduct.[2] Optimize Reagent Stoichiometry: An excess of the sulfurizing agent can favor the desired thionation reaction.[2] |
| Complex Reaction Mixture with Multiple Spots on TLC | Degradation of Starting Material or Product: The reaction conditions, particularly high temperatures or prolonged reaction times, may lead to the decomposition of the starting succinate or the thienothiophene product. Side Reactions of Lawesson's Reagent: Byproducts from the thionating agent itself can contaminate the reaction mixture. | Careful Monitoring: Closely follow the reaction's progress and work it up as soon as the starting material is consumed to minimize degradation. Purification Strategy: Employ careful column chromatography to separate the desired product from the complex mixture. A gradient elution system may be necessary. |
| Difficulty in Purifying the Final Product | Co-elution of Byproducts: Phosphorus-containing byproducts from Lawesson's reagent or the furan byproduct may have similar polarities to the desired product, making separation by column chromatography challenging. | Aqueous Workup: A thorough aqueous workup can help remove some of the more polar byproducts of Lawesson's reagent. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to remove closely eluting impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the Paal-Knorr thiophene synthesis.[1][3][4] This involves the condensation of a 1,4-dicarbonyl compound, in this case, Diethyl 2,3-dimethylsuccinate, with a sulfurizing agent.[1][3]
Q2: Which sulfurizing agent is best for this synthesis?
A2: Both phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are commonly used.[1][3] However, Lawesson's reagent is often preferred as it can be milder and may lead to fewer side reactions, particularly the formation of the furan byproduct.[2]
Q3: What is the primary byproduct I should be aware of?
A3: The most significant byproduct is often the corresponding furan, Diethyl 3,4-dimethylfuran-2,5-dicarboxylate. This arises from a competing acid-catalyzed dehydration of the 1,4-dicarbonyl starting material.[1][2]
Q4: How can I minimize the formation of the furan byproduct?
A4: To minimize furan formation, it is recommended to use the mildest possible reaction conditions. This includes using Lawesson's reagent instead of P₄S₁₀, maintaining the lowest effective reaction temperature, and avoiding unnecessarily long reaction times.[2]
Q5: Are there byproducts from the Lawesson's reagent itself?
A5: Yes, Lawesson's reagent can generate phosphorus-containing byproducts that may complicate the purification process. These are often polar and can sometimes be removed with a careful aqueous workup.
Q6: What is a suitable purification method for the final product?
A6: Purification is typically achieved through flash column chromatography on silica gel.[2] If the product is crystalline, recrystallization is an excellent technique for achieving high purity.[2]
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Thiophene
This generalized protocol, based on microwave-assisted Paal-Knorr synthesis, can be adapted for the synthesis of this compound.[2]
Materials:
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Diethyl 2,3-dimethylsuccinate (1,4-dicarbonyl compound)
-
Lawesson's Reagent
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Toluene
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Microwave reactor vial with a magnetic stir bar
Procedure:
-
In a microwave reactor vial, combine the Diethyl 2,3-dimethylsuccinate and Lawesson's Reagent (typically 1.2 equivalents).
-
Add toluene as the solvent.
-
Seal the vial and place it in the microwave reactor.
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Heat the reaction mixture under microwave irradiation at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the vial to room temperature.
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Concentrate the reaction mixture under reduced pressure to remove the toluene.
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Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient), to obtain the pure this compound.
Logical Workflow for Synthesis and Troubleshooting
Caption: Logical workflow for the synthesis and troubleshooting of this compound.
References
Technical Support Center: Purification of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Welcome to the technical support center for the purification of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities typically arise from the esterification of 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid. These include:
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Unreacted Starting Material: 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid.
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Mono-esterified Intermediate: Ethyl 5-(carboxy)-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate.
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Residual Catalyst: If an acid catalyst is used for esterification.
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Byproducts from Side Reactions: Depending on the synthetic route, other minor impurities may be present.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. The desired diethyl ester is significantly less polar than the dicarboxylic acid and the mono-ester intermediate. A typical TLC solvent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The dicarboxylic acid will have a very low Rf value (remain close to the baseline), the mono-ester will have an intermediate Rf, and the desired diethyl ester will have the highest Rf value.
Q3: What are the recommended recrystallization solvents for this compound?
A3: Based on literature for similar thieno[2,3-b]thiophene derivatives, the following solvents and solvent systems can be effective for recrystallization:
The choice of solvent will depend on the specific impurities present. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system for your crude product.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Issue 1: The crude product is an oil and does not crystallize.
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Possible Cause: Presence of significant amounts of impurities that are inhibiting crystallization. Residual solvent may also be a factor.
-
Troubleshooting Steps:
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Remove Residual Solvent: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum.
-
Initial Purification by Column Chromatography: If the product is an oil due to high impurity levels, a preliminary purification by column chromatography (see protocol below) can help to remove the bulk of the impurities, after which the partially purified product may crystallize.
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Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization of the desired product while dissolving non-polar impurities.
-
Issue 2: Recrystallization yields are low.
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Possible Cause: The desired product has significant solubility in the chosen recrystallization solvent, even at low temperatures. Too much solvent may have been used.
-
Troubleshooting Steps:
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Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Cool Slowly: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.
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Solvent System: Experiment with different solvent systems. A good recrystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold.
-
Issue 3: The purified product still contains starting material (dicarboxylic acid).
-
Possible Cause: The dicarboxylic acid is not being effectively removed by the chosen purification method.
-
Troubleshooting Steps:
-
Aqueous Basic Wash: Before recrystallization or column chromatography, dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a mild aqueous basic solution, such as saturated sodium bicarbonate.[3] The acidic dicarboxylic acid will be deprotonated and move into the aqueous layer, while the neutral diethyl ester remains in the organic layer.
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Column Chromatography: If a basic wash is not feasible, column chromatography is a very effective method for separating the non-polar diethyl ester from the highly polar dicarboxylic acid.[4][5]
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Issue 4: Column chromatography results in poor separation.
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Possible Cause: The chosen eluent system is not optimal for separating the components of the mixture.
-
Troubleshooting Steps:
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TLC Optimization: First, determine the best solvent system using TLC. The ideal eluent should provide good separation between the spots of the desired product and impurities, with the Rf value of the desired product being around 0.3-0.4.
-
Gradient Elution: Start with a less polar eluent to first elute the most non-polar components. Gradually increase the polarity of the eluent to elute the compounds of increasing polarity. For separating the diethyl ester from the dicarboxylic acid and mono-ester, you could start with a low percentage of ethyl acetate in hexane and gradually increase the ethyl acetate concentration.
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Sample Loading: Ensure the sample is loaded onto the column in a concentrated solution and in a narrow band to prevent band broadening.
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Data Presentation
To aid in optimizing your purification protocol, we recommend maintaining a detailed experimental log. The table below can be used to track and compare the outcomes of different purification methods.
| Experiment ID | Purification Method | Solvent(s)/Eluent System | Initial Mass (g) | Final Mass (g) | Yield (%) | Purity (by NMR/LC-MS) | Notes |
| Recrystallization | |||||||
| Column Chromatography | |||||||
| Liquid-Liquid Extraction |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol) and heat the mixture. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable for recrystallization.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20, etc.).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure desired product and remove the solvent using a rotary evaporator.
Visualizations
Logical Workflow for Purification Strategy
Caption: A decision-making workflow for purifying the target compound.
Signaling Pathway for Troubleshooting Column Chromatography
Caption: A guide to resolving common issues in column chromatography.
References
optimizing reaction conditions for thieno[2,3-b]thiophene synthesis
Welcome to the technical support center for the synthesis of thieno[2,3-b]thiophenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of thieno[2,3-b]thiophenes, particularly when using palladium-catalyzed cross-coupling reactions such as Stille and Suzuki couplings.
Question: I am observing a low yield in my Stille coupling reaction to synthesize a thieno[2,3-b]thiophene derivative. What are the potential causes and solutions?
Answer:
Low yields in Stille coupling reactions for thieno[2,3-b]thiophene synthesis can stem from several factors. Here's a breakdown of potential causes and their corresponding troubleshooting steps:
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Poor Quality or Impure Organotin Reagent: The stability of organotin reagents can be a concern.
-
Solution: Ensure the organotin reagent is fresh or has been stored under anhydrous and inert conditions. If in doubt, it is best to synthesize the organotin reagent fresh for immediate use in the coupling reaction.[1]
-
-
Catalyst Deactivation: The palladium catalyst is susceptible to deactivation.
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Solution: Employ a robust catalyst system. The choice of phosphine ligands is critical; bulky, electron-rich ligands can protect the palladium center and promote efficient catalytic turnover.[2] Ensure strict anaerobic and anhydrous conditions, as oxygen and water can contribute to catalyst decomposition.
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of reaction and the stability of the catalyst and reagents.
-
Solution: The optimal temperature can vary depending on the specific substrates and catalyst used. A typical starting point is refluxing in a solvent like toluene (around 110-120 °C).[1] If you observe catalyst decomposition (e.g., formation of palladium black), consider lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: Typically, a slight excess of the organotin reagent (1.1-1.2 equivalents) is used. It is crucial to accurately determine the concentration of organolithium reagents (like n-BuLi) if they are used to prepare the organotin species in situ.[1]
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Question: I am observing significant formation of homocoupled byproducts in my cross-coupling reaction. How can I minimize this?
Answer:
Homocoupling is a common side reaction in palladium-catalyzed cross-couplings. Here are some strategies to minimize its occurrence:
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Ligand Selection: The ligand plays a crucial role in preventing homocoupling.
-
Solution: Using bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.
-
-
Reaction Conditions: Temperature and reaction time can influence the extent of side reactions.
-
Solution: Lowering the reaction temperature may reduce the rate of homocoupling. Additionally, monitoring the reaction progress by TLC or GC-MS and stopping it once the starting material is consumed can prevent prolonged exposure to conditions that favor side reactions.
-
-
Purity of Reagents: Impurities can sometimes promote homocoupling.
-
Solution: Ensure all reagents, especially the organometallic partner, are of high purity.
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Question: The purification of my thieno[2,3-b]thiophene product is proving to be difficult. What purification strategies are recommended?
Answer:
Purification of thieno[2,3-b]thiophene derivatives can be challenging due to their often crystalline nature and potential for co-elution with byproducts.
-
Crystallization: This is often the most effective method for obtaining highly pure material.
-
Solution: Experiment with a variety of solvent systems. Common solvents for crystallization of thieno[2,3-b]thiophene derivatives include hexanes, ethanol, and toluene.[1]
-
-
Column Chromatography: If crystallization is not effective, column chromatography is the next step.
-
Solution: Use a high-quality silica gel and carefully select the eluent system. A gradual increase in eluent polarity often provides the best separation. Due to the relatively non-polar nature of many thieno[2,3-b]thiophenes, solvent systems like hexanes/dichloromethane or hexanes/ethyl acetate are good starting points.
-
-
Sublimation: For thermally stable, non-volatile compounds, sublimation can be an excellent final purification step to remove residual solvents and minor impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the thieno[2,3-b]thiophene core?
A1: The most prevalent and versatile methods for constructing the thieno[2,3-b]thiophene scaffold and its derivatives involve palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings.[3] One-pot syntheses under phase-transfer catalysis conditions have also been reported.[4] Historically, methods involving the reaction of citric acid with phosphorus sulfides were used, but these often resulted in very low yields.[5]
Q2: Why are anhydrous and inert conditions so critical for many thieno[2,3-b]thiophene syntheses?
A2: Many of the reagents used in these syntheses are highly sensitive to air and moisture. For instance, organolithium reagents (e.g., n-BuLi) used to generate organotin or organoboron species are strong bases and nucleophiles that will be quenched by water. Similarly, the palladium catalysts, particularly in their active Pd(0) state, can be oxidized and deactivated by oxygen. Therefore, maintaining an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents and glassware are essential for achieving good yields and reproducibility.[1]
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed to observe the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time and can help to minimize the formation of degradation or side products from prolonged reaction times.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Benzo[b]thieno[2,3-d]thiophene Derivatives via Stille Coupling.[1]
| Entry | Aryl Bromide | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-bromodibenzo[b,d]thiophene | Pd(PPh₃)₄ (1.6) | Toluene | 120 | 16 | 79.2 |
| 2 | 6-bromobenzo[b]thiophene | Pd(PPh₃)₄ (4.3) | Toluene | 120 | 16 | 45.6 |
Experimental Protocols
Protocol 1: Synthesis of 2-(dibenzo[b,d]thiophen-2-yl)benzo[b]thieno[2,3-d]thiophene via Stille Coupling.[1]
Materials:
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Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane (prepared in situ)
-
2-bromodibenzo[b,d]thiophene
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Toluene, anhydrous
-
Dichloromethane (CH₂Cl₂)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Hexane
Procedure:
-
Preparation of the Stannane Reagent:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve benzo[b]thieno[2,3-d]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi) (1.1 eq) dropwise.
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Stir the mixture at -78 °C for 1 hour, then at -40 °C for 30 minutes.
-
Cool the reaction back to -78 °C and add tributyltin chloride (1.0 eq).
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Allow the solution to warm to room temperature and stir for 24 hours. This solution of benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane is used directly in the next step.
-
-
Stille Coupling Reaction:
-
To a separate flame-dried flask under a nitrogen atmosphere, add the prepared solution of benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane (1.0 eq), 2-bromodibenzo[b,d]thiophene (1.0 eq), and Pd(PPh₃)₄ (0.016 eq).
-
Add anhydrous toluene.
-
Heat the mixture to 120 °C and stir for 16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with CH₂Cl₂.
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by crystallization from hexane to yield the product as a yellow solid.
-
Visualizations
Caption: General experimental workflow for thieno[2,3-b]thiophene synthesis via Stille coupling.
Caption: Troubleshooting decision tree for low-yield thieno[2,3-b]thiophene synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thienothiophene - Wikipedia [en.wikipedia.org]
Technical Support Center: Thin-Film Formation of Thieno[2,3-b]thiophene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thieno[2,3-b]thiophene derivatives. The following information is designed to address common challenges encountered during the thin-film formation process.
Frequently Asked Questions (FAQs)
Issue 1: Poor Solubility and Polymer Aggregation in Solution
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Q1: My thieno[2,3-b]thiophene derivative is difficult to dissolve, even at elevated temperatures. What could be the cause and how can I improve solubility?
A1: Poor solubility is a known issue with some thieno[2,3-b]thiophene-based polymers, often due to their rigid backbone and strong intermolecular interactions.[1] To improve solubility, consider the following troubleshooting steps:
-
Solvent Screening: The choice of solvent is critical. Experiment with a range of high-boiling point aromatic solvents. A systematic approach to solvent screening can help identify the optimal solvent for your specific derivative.[1]
-
Solvent Mixtures: Employing a mixture of a good solvent and a poorer, higher-boiling point solvent can help modulate the drying time of the film.[1]
-
Optimize Polymer Concentration: Start with a lower polymer concentration (e.g., 2-5 mg/mL) and incrementally increase it to find the optimal balance between solubility and solution viscosity for film deposition.[1]
-
-
Q2: I am observing precipitates or gel formation in my polymer solution. What is happening and how can I prevent it?
A2: The formation of precipitates or gels is a strong indicator of polymer aggregation in the solution. This can be caused by low solubility in the chosen solvent or too high of a polymer concentration.[1] To address this:
-
Solvent Additives: Consider using solvent additives such as 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) at low concentrations (0.5-3 vol%). These additives can influence polymer aggregation and improve film morphology.[1]
-
Re-evaluate Solvent Choice: Refer to the solvent screening workflow to ensure you are using the most appropriate solvent for your material.
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Concentration Adjustment: Lower the polymer concentration to reduce the likelihood of aggregation.[1]
-
Issue 2: Poor Film Morphology and Coverage
-
Q3: The polymer solution is dewetting from the substrate, resulting in a non-continuous film with holes. What causes this and how can I fix it?
A3: Dewetting and incomplete film coverage typically stem from poor substrate wettability or a surface energy mismatch between the polymer solution and the substrate.[1] To improve film coverage:
-
Substrate Surface Treatment: Ensure your substrates are scrupulously clean. Consider surface treatments such as UV-ozone cleaning or treatment with self-assembled monolayers (e.g., HMDS) to modify the substrate's surface energy and improve wettability.
-
Solvent System Modification: As with solubility issues, adjusting the solvent system by using mixtures or additives can alter the solution's surface tension and improve its interaction with the substrate.[1]
-
-
Q4: My thin films show poor crystallinity. How can I improve it?
A4: The crystallinity of the thin film is crucial for optimal device performance. Several factors can influence crystallinity:
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Deposition Technique: The choice of deposition method, such as spin-coating versus solution-shearing, can significantly impact molecular packing and thin-film crystallinity.[2]
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Annealing: Post-deposition thermal annealing can promote molecular rearrangement and improve crystallinity. The optimal annealing temperature and time will depend on the specific derivative and should be determined experimentally.
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Solvent Evaporation Rate: A slower solvent evaporation rate, often achieved by using high-boiling point solvents, can allow more time for molecules to self-organize into crystalline domains.
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Data Summary
Table 1: Solvent Properties for Thieno[2,3-b]thiophene Derivative Solutions
| Solvent | Boiling Point (°C) | Common Use | Reference |
| Chloroform | 61.2 | Common solvent for initial solubility tests and spin-coating of some derivatives. | [3][4] |
| Toluene | 110.6 | Used in synthesis and for solution-shearing deposition.[5] | |
| 1-Chloronaphthalene (CN) | 259 | High-boiling point solvent additive to control evaporation rate.[1] | |
| 1,8-Diiodooctane (DIO) | 165 (at 1 mmHg) | Solvent additive to influence polymer aggregation.[1] |
Experimental Protocols
Protocol 1: Spin-Coating Deposition of Thieno[2,3-b]thiophene Derivative Thin Films
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Solution Preparation: Prepare a solution of the thieno[2,3-b]thiophene derivative in a suitable solvent (e.g., chloroform, toluene) at a predetermined optimal concentration (e.g., 2-10 mg/mL). Ensure the material is fully dissolved, using gentle heating or sonication if necessary.
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Substrate Preparation: Clean the substrate (e.g., Si/SiO2, glass) thoroughly using a sequence of solvents (e.g., acetone, isopropanol) and deionized water, followed by drying with a stream of nitrogen. A surface treatment (e.g., UV-ozone or HMDS) may be applied to modify the surface energy.
-
Deposition:
-
Place the substrate on the spin-coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the polymer solution onto the center of the substrate to cover the surface.
-
Start the spin-coating program, which typically involves a low-speed spread cycle followed by a high-speed coating cycle (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed and time should be optimized to achieve the desired film thickness.
-
-
Annealing (Optional but Recommended): Transfer the coated substrate to a hotplate in a controlled atmosphere (e.g., nitrogen-filled glovebox) and anneal at a specific temperature for a defined period to improve film ordering and remove residual solvent.
Protocol 2: Solution-Shearing Deposition
-
Solution and Substrate Preparation: Prepare the solution and substrate as described in the spin-coating protocol. The solution viscosity may need to be optimized for this technique.
-
Deposition Setup:
-
Place the substrate on a heated stage.
-
Position a shearing blade (e.g., a clean glass slide or a specifically designed tool) at a small angle and a fixed gap above the substrate.
-
-
Shearing Process:
-
Dispense a controlled volume of the polymer solution in front of the shearing blade.
-
Move the blade at a constant, slow speed (e.g., 0.1-1 mm/s) across the substrate. The solution will be spread into a thin film. The substrate temperature and shearing speed are critical parameters to control film morphology and crystallinity.[2][5]
-
-
Drying and Annealing: The film dries as the blade moves. A subsequent annealing step can be performed as described for spin-coating.
Visualizations
Caption: A logical workflow for troubleshooting common issues in thin-film formation.
Caption: A generalized experimental workflow for thin-film deposition from solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Welcome to the technical support center for Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate and related thieno[2,3-b]thiophene derivatives. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
1. What are the known degradation pathways for this compound?
Direct degradation studies on this compound are not extensively documented in publicly available literature. However, based on the chemical properties of its functional groups and the thieno[2,3-b]thiophene core, several potential degradation pathways can be inferred:
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Hydrolysis: The ethyl ester groups are susceptible to hydrolysis under strong acidic or basic conditions, which would yield the corresponding dicarboxylic acid.[1]
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Oxidation: While the core thieno[2,3-b]thiophene is relatively stable, strong oxidizing agents could potentially lead to the oxidation of the thiophene sulfur atoms to sulfoxides or sulfones.
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Photodegradation: Thiophene-containing polymers are known to participate in photodegradation processes.[2] It is plausible that the thieno[2,3-b]thiophene core could undergo ring-opening or other photochemical reactions upon prolonged exposure to UV light.
-
Biodegradation: Certain microorganisms have been shown to degrade substituted thiophenes. For instance, bacteria of the genus Rhodococcus can metabolize thiophene-2-carboxylic acid, breaking it down into sulfate, carbon dioxide, and biomass.[3] Similarly, enzymatic degradation of thiophene-based polyesters by cutinases has been observed, primarily through the hydrolysis of ester bonds.[4]
2. What is the general stability of this compound?
The molecule possesses a planar and rigid thieno[2,3-b]thiophene core, which contributes to its overall stability.[1][5] Hybrid compounds incorporating this core structure have shown high thermal stability, with decomposition temperatures exceeding 300°C.[1] However, stability can be compromised by:
-
Strong pH conditions: As mentioned, strong acids or bases can lead to the hydrolysis of the ester groups.[1]
-
Strong oxidizing environments: These may affect the thiophene rings.
-
Prolonged exposure to high-intensity light: This could initiate photodegradation.
3. What are some common issues encountered during the synthesis of thieno[2,3-b]thiophene derivatives?
During the synthesis of thieno[2,3-b]thiophene derivatives, researchers may encounter the following issues:
-
Low yields: This can be due to side reactions, incomplete reactions, or purification challenges. Optimization of reaction conditions (temperature, solvent, catalyst) is often necessary.
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Purification difficulties: The planar nature of the thieno[2,3-b]thiophene core can lead to poor solubility in common organic solvents, making purification by chromatography or recrystallization challenging.[6]
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Side reactions: Depending on the synthetic route, side reactions such as over-bromination or unexpected cyclizations can occur.[7] Careful control of stoichiometry and reaction conditions is crucial.
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Instability of intermediates: Some intermediates, like thiophene boronic acid derivatives, can be unstable, which may affect the yield of the final product in coupling reactions like the Suzuki coupling.[6]
Troubleshooting Guides
Troubleshooting Unexpected Degradation of Your Compound
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of a new, more polar spot on TLC during workup or storage. | Ester Hydrolysis: The sample may have been exposed to acidic or basic conditions (e.g., acidic silica gel, basic alumina, or residual acid/base from a previous step). | Neutralize the sample before purification or storage. Use neutral purification media. Store the compound in a neutral, dry environment. |
| Change in color or degradation upon exposure to light. | Photodegradation: The thieno[2,3-b]thiophene core may be susceptible to photolytic cleavage or rearrangement. | Store the compound in an amber vial or protect it from light. Perform light-sensitivity studies by exposing a sample to light while keeping a control in the dark and analyzing both by HPLC or NMR. |
| Low recovery after prolonged heating. | Thermal Degradation: Although generally thermally stable, prolonged exposure to very high temperatures could lead to decomposition. | Determine the thermal stability of your compound using thermogravimetric analysis (TGA). Avoid excessive heating during purification or solvent removal. |
| Degradation in biological assays. | Enzymatic Degradation: Esterases or other enzymes present in the assay medium may be hydrolyzing the ester groups. | Analyze the assay medium over time by HPLC or LC-MS to detect the appearance of the dicarboxylic acid metabolite. If degradation is confirmed, consider using a more stable analog or an inhibitor of the suspected enzyme class if appropriate for the experiment. |
Troubleshooting Poor Yield in Synthesis
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete reaction in Suzuki or Stille coupling. | Catalyst Inactivity: The palladium catalyst may be deactivated. | Use fresh catalyst and ensure all reagents and solvents are anhydrous and deoxygenated. |
| Instability of Boronic Acid: The thiophene boronic acid intermediate may have decomposed. | Use freshly prepared boronic acid or consider an alternative coupling reaction like the Stille coupling, which can sometimes be more robust for thiophene derivatives.[6] | |
| Formation of multiple products. | Lack of Regioselectivity: Electrophilic substitution reactions may occur at multiple positions on the thieno[2,3-b]thiophene ring. | Employ directing groups or use milder reaction conditions to improve regioselectivity. |
| Low solubility of starting materials or products. | Poor Solvent Choice: The chosen solvent may not be suitable for the reaction. | Screen a range of solvents to find one that provides adequate solubility for all components at the reaction temperature. |
Experimental Protocols
General Protocol for Monitoring Hydrolytic Degradation
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Degradation Media: Prepare aqueous buffer solutions at different pH values (e.g., pH 2, pH 7.4, and pH 9).
-
Initiation of Degradation Study: Add a small aliquot of the stock solution to each buffer to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the amount of organic solvent is minimal (e.g., <1%) to not affect the pH.
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Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C). Protect the samples from light.
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Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Analyze the samples immediately by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Analysis: Quantify the peak area of the parent compound at each time point to determine the rate of degradation. Identify any new peaks corresponding to degradation products (e.g., the dicarboxylic acid).
Visualizations
Diagram of Potential Degradation Pathways
References
- 1. This compound | 152487-69-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unige.iris.cineca.it [unige.iris.cineca.it]
- 5. Diethyl 3,4-dimethyl-thieno[2,3-b]thio-phene-2,5-dicarboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-b][1]benzothiophen and thieno[3,2-b][1]benzothiophen. Part II. Substitution reactions - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Thieno[2,3-b]thiophene-2,5-dicarboxylates
Welcome to the technical support center for the synthesis of thieno[2,3-b]thiophene-2,5-dicarboxylates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Thieno[2,3-b]thiophene Product
Q1: I am attempting a synthesis of a dialkyl thieno[2,3-b]thiophene-2,5-dicarboxylate, but I am observing very low to no yield of the final product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in the synthesis of the thieno[2,3-b]thiophene core can stem from several factors, primarily related to the specific synthetic route employed. Two common routes are the Gewald reaction and variations of the Fiesselmann synthesis.
Troubleshooting Steps:
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Reagent Quality: Ensure all starting materials are pure and dry. Moisture can interfere with the base-catalyzed reactions. Starting materials like elemental sulfur should be of high purity.
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Base Selection and Stoichiometry: The choice and amount of base are critical.
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For Gewald-type syntheses, common bases include morpholine, piperidine, or sodium ethoxide. The concentration of the base can influence the rate of the initial Knoevenagel condensation.
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In Fiesselmann-type approaches, a strong base like potassium tert-butoxide is often used to facilitate the cyclization. Insufficient base may lead to incomplete reaction.
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Reaction Temperature: Temperature control is crucial.
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The initial condensation steps are often performed at or below room temperature to control the reaction rate and prevent side reactions.
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The subsequent cyclization may require heating. Optimize the temperature based on literature procedures for similar substrates. Overheating can lead to decomposition.
-
-
Solvent Choice: The solvent must be appropriate for all reaction steps and should be anhydrous.
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Polar aprotic solvents like DMF or DMSO are often used to dissolve reactants and intermediates.
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Alcohols like ethanol or methanol can also be used, particularly in Gewald reactions.
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Reaction Time: Ensure sufficient reaction time for each step. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Issue 2: Formation of Significant Impurities and Side Products
Q2: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions, and how can I minimize them?
A2: The formation of impurities is a common issue. The nature of the side products depends on the synthetic strategy.
Common Side Reactions and Their Mitigation:
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Incomplete Cyclization: The open-chain intermediate may persist if the cyclization conditions are not optimal.
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Troubleshooting: Increase the reaction temperature or try a stronger base to promote the final ring-closing step. Ensure anhydrous conditions, as water can hydrolyze intermediates.
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Dimerization of Intermediates: The Knoevenagel-Cope product in Gewald-type syntheses can sometimes dimerize.
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Troubleshooting: Control the concentration of reactants. Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions.
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Formation of Polysulfides: In reactions involving elemental sulfur, complex polysulfide intermediates can form.
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Troubleshooting: The equilibrium between these polysulfides is complex. Careful control of stoichiometry and reaction time is necessary. The final aromatization to the thiophene is the thermodynamic driving force.[1]
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Alternative Reaction Pathways: In the Fiesselmann synthesis, which involves consecutive Michael additions, incorrect addition or elimination can lead to undesired products.
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Troubleshooting: Precise control of stoichiometry and reaction temperature is key. The order of reagent addition can also be critical.
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Visualizing the Reaction Pathway and Potential Side Reactions:
The following diagram illustrates a generalized workflow for a multi-step synthesis and highlights points where side reactions can occur.
Issue 3: Difficulty in Product Purification
Q3: I have obtained a crude product containing the desired thieno[2,3-b]thiophene-2,5-dicarboxylate, but I am struggling with its purification. What are the recommended methods?
A3: Purification can be challenging due to the similar polarities of the product and certain side products.
Purification Strategies:
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Crystallization: This is often the most effective method for obtaining highly pure material.
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Solvent Screening: Test a variety of solvents and solvent mixtures to find conditions where the desired product has good solubility at high temperatures and poor solubility at room temperature or below, while impurities remain in solution. Common solvents for recrystallization of thienothiophene derivatives include toluene, xylene, DMF, and alcohols.
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-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used.
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Solvent System: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC analysis.
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Sublimation: For thermally stable, non-polar compounds, vacuum sublimation can be an excellent purification technique.[2]
Quantitative Data Summary
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Morpholine | Ethanol | 50 | 6 | 65 | Moderate yield, some starting material remains. |
| 2 | Piperidine | Ethanol | Reflux | 4 | 75 | Good yield, faster reaction. |
| 3 | Sodium Ethoxide | Ethanol | Room Temp | 12 | 70 | Slower reaction, good for heat-sensitive substrates. |
| 4 | Morpholine | DMF | 50 | 5 | 80 | Higher yield, better solubility of intermediates. |
This table is a representative example based on general principles of the Gewald reaction and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Generalized Gewald-Type Synthesis of a Thieno[2,3-b]thiophene Precursor
This protocol describes a general procedure for the synthesis of a polysubstituted aminothiophene which can be a precursor to the thieno[2,3-b]thiophene system.
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Step 1: Knoevenagel Condensation:
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To a solution of an α-methylene ketone (1.0 eq) and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq) in ethanol (5 mL/mmol of ketone), add a catalytic amount of a base such as morpholine or piperidine (0.1 eq).
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Stir the mixture at room temperature and monitor the reaction by TLC until the starting materials are consumed.
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Step 2: Sulfur Addition and Cyclization:
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To the reaction mixture from Step 1, add elemental sulfur (1.1 eq).
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Heat the mixture to 50-60 °C and continue stirring. The reaction progress can be monitored by the disappearance of the intermediate formed in Step 1.
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Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If not, pour the mixture into ice-water to induce precipitation.
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Collect the solid product by filtration, wash with cold ethanol and water, and dry under vacuum.
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Purify the crude product by recrystallization or column chromatography.
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Visualizing the Experimental Workflow:
References
Technical Support Center: Enhancing the Solubility of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate.
Troubleshooting Guide
Users encountering difficulties in dissolving this compound can refer to the following troubleshooting guide for potential solutions.
Problem: The compound is not dissolving in common laboratory solvents.
Possible Causes & Solutions:
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Insufficient Solvent Polarity: The planar and aromatic nature of the thieno[2,3-b]thiophene core may lead to poor solubility in highly polar solvents like water.[1]
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Solution: Attempt dissolution in a range of solvents with varying polarities. See Table 1 for a suggested solvent screening panel.
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Low Dissolution Rate: The solid-state properties, such as crystal lattice energy, can hinder the rate of dissolution.
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Solution 1: Particle Size Reduction. Decreasing the particle size increases the surface area available for solvation.[2][3] See Protocol 1 for micronization techniques.
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Solution 2: Sonication. Applying ultrasonic energy can help to break apart agglomerates and accelerate the dissolution process.
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Solution 3: Heating. Gently heating the solvent can increase the kinetic energy and improve the dissolution rate. Always check the compound's thermal stability beforehand.
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Compound Aggregation: π–π stacking interactions between the planar aromatic rings can promote self-aggregation, reducing solubility.[1]
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Solution: Employ formulation strategies that disrupt these interactions, such as the use of co-solvents or excipients. See the FAQ section for more details on excipient selection.
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Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: The key properties are summarized in the table below. The compound is a solid with a planar molecular structure.[1][4]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆O₄S₂ | [1][4] |
| Molecular Weight | 312.4 g/mol | [1][4] |
| Physical Form | Solid | [1] |
| InChI Key | YAXDOYDXLOMMIU-UHFFFAOYSA-N | [1] |
| CAS Number | 152487-69-9 | [4] |
Q2: Which solvents are recommended for initial solubility screening?
A2: A systematic approach is to test a panel of solvents with a range of polarities. Based on the ester and aromatic functionalities, the following solvents are suggested.
Table 1: Suggested Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | Often effective for planar aromatic compounds. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, good for dissolving many organic solids. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar aprotic solvents that can dissolve a wide range of compounds. |
| Esters | Ethyl Acetate | Similar ester functionality may promote solubility ("like dissolves like"). |
| Amides | Dimethylformamide (DMF), Dimethyl Acetamide (DMAc) | High-boiling, polar aprotic solvents, often very effective solubilizers. |
| Alcohols | Ethanol, Isopropanol | May have limited success alone but are useful as co-solvents. |
| Aromatic | Toluene, Xylene | The aromatic nature may favor the dissolution of the thieno[2,3-b]thiophene core. |
| Other | Dimethyl Sulfoxide (DMSO) | A powerful, polar aprotic solvent capable of dissolving many poorly soluble compounds. |
Q3: How can I enhance the aqueous solubility of this compound?
A3: Given its hydrophobic nature, achieving high aqueous solubility is challenging. The following formulation strategies are recommended.[3][5]
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Co-solvency: The use of a water-miscible organic solvent (co-solvent) can significantly increase solubility.[3][6] Common co-solvents for parenteral formulations include ethanol, propylene glycol, and polyethylene glycol (PEG).[5][7]
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Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[8] Non-ionic surfactants like Polysorbate 80 (Tween 80) are commonly used.[7][8]
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.[8][10]
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Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier matrix at the solid-state.[2][11] This can enhance the dissolution rate and apparent solubility. See Protocol 2 for a solvent evaporation method.
Q4: Are there any chemical modification strategies to improve solubility?
A4: Yes, modifying the molecular structure can be a powerful approach. While this changes the compound, it can be useful in lead optimization for drug development.
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Addition of Solubilizing Groups: A study on the related thieno[2,3-b]pyridine scaffold showed that adding a morpholine group increased aqueous solubility by three orders of magnitude.[10] Introducing polar, ionizable, or hydrogen-bonding groups to the core structure could be a viable strategy.
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Modification of Alkyl Chains: For some thieno[3,2-b]thiophene derivatives, the presence of long alkyl chains has been shown to improve solubility.[12]
Experimental Protocols
Protocol 1: Particle Size Reduction by Micronization
This protocol describes a general method for reducing particle size to enhance the dissolution rate.[2]
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Preparation: Place a small quantity (e.g., 100 mg) of this compound into an agate mortar.
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Grinding: Use an agate pestle to grind the solid material with a steady, circular motion. Apply firm pressure.
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Duration: Continue grinding for 5-10 minutes. The material should appear as a fine, uniform powder.
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Optional Wet Milling: For further size reduction, a small amount of a non-solvent (e.g., hexane) can be added during grinding to create a paste. The non-solvent is then removed by evaporation under a vacuum.
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Characterization: Use techniques like microscopy or laser diffraction to confirm the reduction in particle size.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to improve the dissolution rate and apparent solubility by dispersing the compound in a hydrophilic polymer matrix.[2]
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Selection of Components:
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Hydrophilic Carrier: Choose a suitable polymer such as Polyvinylpyrrolidone (PVP) K30 or a Polyethylene Glycol (PEG) like PEG 4000.
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Solvent: Select a volatile solvent that dissolves both the compound and the carrier (e.g., a mixture of dichloromethane and ethanol).
-
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Dissolution:
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Dissolve the this compound and the chosen carrier (e.g., in a 1:4 drug-to-carrier ratio by weight) in the selected solvent system.
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Ensure complete dissolution to form a clear solution.
-
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Solvent Evaporation:
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Pour the solution into a petri dish to form a thin film.
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Evaporate the solvent in a fume hood at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a rotary evaporator can be used.
-
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Final Processing:
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Once the solvent is completely removed, the resulting solid film is scraped from the dish.
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The solid dispersion can then be ground into a powder for further use in dissolution studies.
-
Diagrams and Workflows
Caption: General workflow for addressing solubility issues.
Caption: A logical flow for troubleshooting dissolution problems.
References
- 1. This compound | 152487-69-9 | Benchchem [benchchem.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. Diethyl 3,4-dimethylthieno(2,3-b)thiophene-2,5-dicarboxylate | C14H16O4S2 | CID 722076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. kinampark.com [kinampark.com]
- 7. Solubilizer Excipients - Protheragen [protheragen.ai]
- 8. journal.appconnect.in [journal.appconnect.in]
- 9. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 11. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
strategies to improve the performance of thieno[2,3-b]thiophene-based OFETs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of thieno[2,3-b]thiophene-based Organic Field-Effect Transistors (OFETs).
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and characterization of thieno[2,3-b]thiophene-based OFETs.
Issue 1: Low Hole Mobility
Possible Causes:
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Poor molecular packing: The arrangement of the organic semiconductor molecules in the thin film is not optimal for charge transport.
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Unfavorable thin-film morphology: The film may have small grains, a high degree of disorder, or be discontinuous.
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Suboptimal processing conditions: The solvent, solution concentration, or deposition technique may not be ideal for the specific thieno[2,3-b]thiophene derivative.
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Impurities in the semiconductor material: Residual catalysts or other impurities from the synthesis can act as charge traps.
Troubleshooting Steps:
-
Optimize the Solution Processing:
-
Solvent Selection: Experiment with different solvents to control the solubility and evaporation rate, which influences film formation.
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Solution Concentration: Vary the concentration of the thieno[2,3-b]thiophene derivative to find the optimal conditions for film formation.
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Deposition Technique: Techniques like solution shearing can produce highly crystalline and well-aligned thin films, leading to improved mobility.[1][2]
-
-
Molecular Design and Synthesis:
-
Alkyl Chain Engineering: The structure of alkyl side chains significantly impacts molecular packing. Linear alkyl chains have been shown to enhance performance compared to branched chains in some thieno[2,3-b]thiophene derivatives.[1][3]
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Extend π-Conjugation: Introducing π-bridging spacers or extending the aromatic core can improve intermolecular electronic coupling.
-
-
Annealing:
-
Thermal Annealing: Post-deposition thermal annealing can improve the crystallinity and morphology of the semiconductor film. The optimal temperature and time will depend on the specific material's thermal properties.
-
Issue 2: High OFF Current and Low ON/OFF Ratio
Possible Causes:
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High charge carrier concentration in the off state: This can be due to impurities or a high density of trap states at the semiconductor-dielectric interface.
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Gate leakage current: The dielectric layer may not be sufficiently insulating.
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Bulk conductivity of the semiconductor: The material itself may have a high intrinsic conductivity.
Troubleshooting Steps:
-
Improve Dielectric Layer Quality:
-
Ensure the dielectric layer is clean, uniform, and free of pinholes.
-
Consider using a different dielectric material with a higher dielectric constant or better insulating properties.
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Surface treatment of the dielectric (e.g., with self-assembled monolayers) can improve the interface and reduce trap states.
-
-
Purify the Semiconductor Material:
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Use high-purity thieno[2,3-b]thiophene derivatives to minimize the presence of dopants or impurities that can increase the off-state current.[4]
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Issue 3: Large Threshold Voltage
Possible Causes:
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High density of trap states: Traps at the semiconductor-dielectric interface or within the bulk of the semiconductor can trap charge carriers, requiring a higher gate voltage to turn the device on.[3]
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Work function mismatch: A mismatch between the work functions of the electrode material and the semiconductor can lead to a shift in the threshold voltage.
Troubleshooting Steps:
-
Interface Engineering:
-
Treat the dielectric surface with a self-assembled monolayer (SAM) to passivate trap states and improve the interface quality.
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Choose a dielectric material that is chemically compatible with the thieno[2,3-b]thiophene derivative.
-
-
Electrode Selection:
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Select electrode materials with work functions that are well-matched to the HOMO level of the p-type thieno[2,3-b]thiophene semiconductor to facilitate efficient hole injection.
-
Frequently Asked Questions (FAQs)
Q1: What are the key strategies to enhance the performance of thieno[2,3-b]thiophene-based OFETs?
A1: The primary strategies include:
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Molecular design: Modifying the molecular structure by, for example, engineering the alkyl side chains to promote better molecular packing and crystallinity.[1] Linear alkyl chains have shown to be beneficial.[3]
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Solution processing optimization: Techniques like solution shearing can create highly ordered thin films, leading to higher charge carrier mobility.[1][2]
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Interface engineering: Modifying the dielectric surface to reduce charge trapping and improve the semiconductor-dielectric interface is crucial.
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Extending π-conjugation: Incorporating aromatic groups or π-linkers can enhance intermolecular charge transport.
Q2: How does the choice of alkyl side chains affect device performance?
A2: Alkyl side chains play a critical role in the solubility of the material and its solid-state packing. The length and branching of the alkyl chains influence the intermolecular distance and π-π stacking, which are critical for efficient charge transport. For instance, linear alkyl chains can lead to more ordered packing and higher mobility compared to branched chains in some thieno[2,3-b]thiophene systems.[1][3][5]
Q3: What is a typical range for hole mobility in high-performance thieno[2,3-b]thiophene-based OFETs?
A3: High-performance thieno[2,3-b]thiophene-based OFETs can achieve hole mobilities in the range of 0.1 to over 1.0 cm²/Vs.[1][6][7] Some derivatives have even shown mobilities as high as 3.5 cm²/Vs.[8]
Q4: What are the common characterization techniques used to evaluate thieno[2,3-b]thiophene-based materials and devices?
A4: Common characterization techniques include:
-
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the materials.[1][2][3]
-
Optical and Electrochemical Analysis: UV-visible spectroscopy and Cyclic Voltammetry (CV) are used to determine the optical and electrochemical properties, such as the energy levels (HOMO/LUMO).[1][2][9]
-
Thin-Film Morphology and Structure: Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are employed to investigate the surface morphology and crystallinity of the semiconductor thin films.[1][2][9]
-
Electrical Characterization: The OFET performance is evaluated by measuring the transfer and output characteristics to extract parameters like charge carrier mobility, on/off ratio, and threshold voltage.
Data Presentation
Table 1: Performance of Selected Thieno[2,3-b]thiophene-Based OFETs
| Compound/Polymer | Deposition Method | Mobility (cm²/Vs) | ON/OFF Ratio | Reference |
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene | Solution Shearing | 0.42 | > 10⁸ | [1] |
| Polythiophene incorporating thieno[2,3-b]thiophene | Solution Processed | up to 0.15 | > 10⁵ | [6][10] |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2',3'-d]thiophene (2,6-DADTT) | Single Crystal | 1.26 | 10⁶ - 10⁸ | [7] |
| 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2',3'-d]thiophene | Solution Shearing | 0.10 | > 10⁷ | [3] |
| Thieno[3,2-b]thiophene and benzothiadiazole co-polymer with nonyl side chain | Spin Coating | 0.1 | 3.5 x 10³ | [5] |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Solution Shearing | 0.005 | > 10⁶ | [2][11] |
| Benzothieno[2,3-b]thiophene derivative (BTTB) | Vacuum Evaporation | 0.46 | > 10⁷ | [12] |
| Dithieno[3,2-b:2',3'-d]thiophene with phenylacetylene end-capping groups | Solution Shearing | 0.15 | ~10⁶ | [13] |
| Diphenyl-dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DPh-DNTT) | Vacuum Evaporation | 3.5 | - | [8] |
Experimental Protocols
1. OFET Fabrication (Bottom-Gate, Top-Contact Configuration)
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown SiO₂ layer is used as the substrate. The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol.
-
Dielectric Surface Treatment (Optional): The SiO₂ surface is treated with a self-assembled monolayer, such as octadecyltrichlorosilane (OTS), to improve the interface properties.
-
Semiconductor Deposition: The thieno[2,3-b]thiophene derivative is dissolved in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene). The solution is then deposited onto the substrate using a technique like spin coating or solution shearing.[2][3]
-
Thermal Annealing: The film is annealed at a specific temperature and for a certain duration to improve its crystallinity and morphology.
-
Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask.
2. Thin-Film Characterization
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface morphology and grain structure of the thin film.[1][9]
-
X-ray Diffraction (XRD): XRD is employed to determine the crystallinity and molecular packing of the semiconductor film.[1][9]
3. Synthesis of a Thieno[2,3-b]thiophene Derivative (Example)
The synthesis of novel thieno[2,3-b]thiophene derivatives often involves cross-coupling reactions like Stille or Sonogashira coupling.[2][5][6] For example, the synthesis of 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene involves the following steps:
-
Stannylation: Benzo[b]thieno[2,3-d]thiophene is reacted with n-butyllithium followed by tributyltin chloride to form the tributylstannane derivative.[2]
-
Stille Coupling: The stannylated compound is then coupled with 6-bromobenzo[b]thiophene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in toluene at elevated temperatures.[2]
-
Purification: The final product is purified by extraction and crystallization.[2]
Visualizations
Caption: Workflow for the fabrication of a bottom-gate, top-contact thieno[2,3-b]thiophene-based OFET.
Caption: Troubleshooting flowchart for addressing low hole mobility in thieno[2,3-b]thiophene-based OFETs.
References
- 1. Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Benzothieno[2,3-b]thiophene semiconductors: synthesis, characterization and applications in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Development and Characterization of Solution-Processable Dithieno[3,2-b : 2',3'-d]thiophenes Derivatives with Various End-capped Groups for Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The common impurities largely depend on the synthetic route employed. Two prevalent methods for synthesizing the target compound are:
-
Esterification of 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid: In this case, impurities may include unreacted starting material (the dicarboxylic acid) and the mono-ester intermediate.
-
Synthesis from diethyl 3,4-dibromomethylthieno[2,3-b]thiophene-2,5-dicarboxylate: This route may lead to impurities such as the starting material and mono-substituted intermediates.[1]
In addition, residual solvents from the reaction or initial purification steps can also be present.
Q2: What are the recommended preliminary purification steps for the crude product?
Before proceeding to more advanced purification techniques, it is advisable to wash the crude product. A wash with water can help remove inorganic salts and highly polar impurities. Subsequently, a wash with a non-polar solvent, such as hexanes, can aid in the removal of non-polar byproducts.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
To confirm the structure and assess the purity of the final product, several analytical techniques are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is effective for structural confirmation.[1] For purity assessment, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used.
Troubleshooting Guides
Issue 1: Presence of Starting Materials or Intermediates in the Final Product
Symptoms:
-
NMR or HPLC analysis indicates the presence of 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid or its mono-ester.
-
The melting point of the product is lower and broader than expected.
Possible Causes:
-
Incomplete esterification reaction.
-
Insufficient reaction time or inadequate temperature.
-
Issues with the catalyst used during synthesis.
Solutions:
| Purification Method | Recommended Solvents/Eluents | Key Parameters | Expected Outcome |
| Recrystallization | Ethanol | Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. | Removes more soluble impurities, leading to a purer crystalline product. |
| Column Chromatography | Silica Gel with a Dichloromethane/Hexanes gradient | Start with a low polarity eluent and gradually increase the polarity to separate the desired compound from less polar and more polar impurities. | Effective separation of the desired product from starting materials and intermediates. |
Issue 2: Discoloration of the Final Product
Symptoms:
-
The final product has a yellowish or brownish tint instead of the expected color.
Possible Causes:
-
Presence of colored byproducts from side reactions.
-
Degradation of the product due to exposure to heat or light.
-
Residual catalysts or reagents.
Solutions:
| Purification Method | Recommended Solvents/Eluents | Key Parameters | Expected Outcome |
| Recrystallization | Dimethylformamide (DMF) / Dichloromethane (CH2Cl2) (1:1 v/v) | Dissolve the product in the solvent mixture at room temperature and allow for slow evaporation or cooling to induce crystallization.[2] | Can effectively remove colored impurities that have different solubility profiles. |
| Activated Carbon Treatment | Ethanol or other suitable recrystallization solvent | Add a small amount of activated carbon to the hot solution during recrystallization, stir for a short period, and then filter hot to remove the carbon. | Adsorbs colored impurities, resulting in a colorless filtrate from which the pure product can be crystallized. |
Experimental Protocols
Recrystallization from Ethanol
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Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool down slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.
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Isolation: Collect the crystals by filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Silica Gel Column Chromatography
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Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Start the elution with a low-polarity mobile phase (e.g., a mixture of dichloromethane and hexanes). Gradually increase the polarity of the mobile phase to elute the compounds based on their polarity.
-
Fraction Collection: Collect the fractions and analyze them using TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Workflow for Impurity Removal
Caption: A flowchart illustrating the decision-making process for the purification of this compound.
References
Technical Support Center: Scale-Up Synthesis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting associated with the scale-up synthesis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing polysubstituted thiophenes, including the target molecule, is the Gewald reaction.[1][2] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] For this compound, a likely starting material is a dialkyl 3-oxopentanedioate.
Q2: What are the primary challenges when scaling up the Gewald synthesis for this compound?
A2: Key challenges during the scale-up of the Gewald reaction include:
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Exothermicity: The reaction can be highly exothermic, posing a risk of thermal runaway if not properly managed.[3][4] Heat dissipation becomes less efficient as the reactor size increases due to a lower surface-area-to-volume ratio.[3]
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Reagent Addition: Controlling the rate of addition of reagents is crucial to manage the reaction rate and temperature.[3]
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Mixing and Homogeneity: Ensuring efficient mixing is vital to maintain a homogenous reaction mixture, prevent localized hotspots, and ensure consistent product quality.
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Product Isolation and Purification: Isolating the product from the reaction mixture and achieving high purity can be more complex at a larger scale. Crystallization, a common purification method, requires careful control of cooling rates and solvent selection to obtain the desired crystal form and purity.
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Byproduct Formation: Side reactions can become more significant at scale, leading to lower yields and more complex purification.
Q3: What are common byproducts in this synthesis?
A3: While specific byproducts for the synthesis of this compound are not extensively documented in publicly available literature, general side reactions in Gewald syntheses can include the formation of dimeric and polymeric sulfur-containing impurities. The reaction mechanism involves polysulfide intermediates which can lead to a complex mixture if the reaction is not driven to completion.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. The Gewald reaction is typically run at 50-70°C.[6] | |
| Inefficient mixing. | Ensure adequate agitation to maintain a homogeneous suspension of sulfur and other reactants. | |
| Formation of byproducts. | Adjust the rate of reagent addition and maintain strict temperature control to minimize side reactions. | |
| Poor Product Purity | Incomplete removal of starting materials or byproducts. | Optimize the purification process. Recrystallization from a suitable solvent like ethanol is a common method.[6] Consider a solvent/anti-solvent system for improved crystallization. |
| Co-precipitation of impurities. | Control the cooling rate during crystallization to allow for selective precipitation of the desired product. | |
| Dark Product Color | Presence of polymeric sulfur byproducts. | Multiple recrystallizations may be necessary. The use of activated carbon during recrystallization can sometimes help to remove colored impurities. |
| Difficulty with Crystallization | Supersaturation or presence of oily impurities. | Try seeding the solution with a small crystal of the pure product. If oily impurities are present, consider a pre-purification step such as column chromatography on a small scale to isolate pure material for seeding. |
Experimental Protocols
Note: The following protocols are based on general procedures for the Gewald reaction and may require optimization for the specific synthesis of this compound at scale.
Lab-Scale Synthesis (Illustrative)
Materials:
-
Diethyl 3-oxopentanedioate
-
Elemental Sulfur
-
Amine base (e.g., diethylamine, morpholine)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and condenser, add diethyl 3-oxopentanedioate (1.0 equiv.), elemental sulfur (2.2 equiv.), and ethanol.
-
Slowly add the amine base (2.0 equiv.) to the mixture.
-
Heat the reaction mixture with stirring to 50-60°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, pour the mixture into ice-water and collect the resulting solid.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Considerations for Scale-Up
| Parameter | Lab-Scale | Scale-Up Consideration |
| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor with overhead stirring and temperature probes. |
| Heating/Cooling | Heating mantle, ice bath | Temperature control unit (TCU) for precise heating and cooling of the reactor jacket. |
| Reagent Addition | Manual addition | Controlled addition via a dosing pump to manage the exotherm. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer with appropriate impeller design (e.g., pitched-blade turbine) for efficient mixing. |
| Work-up | Filtration, precipitation in beaker | Filtration using a Nutsche filter-dryer. Precipitation in a larger, agitated vessel. |
| Purification | Recrystallization in flask | Recrystallization in the reactor or a dedicated crystallization vessel with controlled cooling profiles. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Scale-Up Parameter Relationship Diagram
References
Validation & Comparative
Performance Showdown: Pentacene versus Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate in Organic Field-Effect Transistors
A Comparative Guide for Researchers in Organic Electronics
In the rapidly advancing field of organic electronics, the selection of semiconductor materials is paramount to the performance of Organic Field-Effect Transistors (OFETs). Pentacene has long been a benchmark p-type organic semiconductor due to its excellent charge transport properties and well-understood characteristics. This guide provides a comparative overview of pentacene and a less-explored material, Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate.
It is important to note that while extensive data exists for pentacene, there is a significant lack of published experimental data on the OFET performance of this compound. Therefore, this guide will present a comprehensive review of pentacene's performance and detail the standardized experimental protocols that would be necessary to evaluate and compare the thieno[2,3-b]thiophene derivative. This framework is intended to serve as a valuable resource for researchers aiming to investigate new materials in this domain.
Pentacene: The Established Benchmark
Pentacene is a polycyclic aromatic hydrocarbon that has been extensively studied as an active layer in OFETs. Its rigid, planar molecular structure facilitates strong π-π stacking, which is conducive to efficient charge transport.
Performance Metrics of Pentacene in OFETs
The performance of pentacene-based OFETs can vary depending on factors such as the fabrication method, dielectric material, and electrode configuration. However, typical performance metrics fall within the ranges presented in the table below.
| Performance Metric | Typical Values for Pentacene OFETs |
| Hole Mobility (μ) | 0.1 - 2.0 cm²/Vs (can exceed 5 cm²/Vs in single crystals) |
| On/Off Current Ratio (Ion/Ioff) | 105 - 108 |
| Threshold Voltage (Vth) | 0 V to -20 V |
| Subthreshold Swing (SS) | 0.1 - 2.0 V/decade |
This compound: An Unexplored Contender
This compound belongs to the family of thieno[2,3-b]thiophenes, which are known for their good environmental stability and potential for high performance in electronic devices. The fused thiophene rings create a rigid and planar core, which is a desirable feature for organic semiconductors. The diethyl ester and dimethyl functional groups can influence the material's solubility, molecular packing, and electronic properties.
Currently, there is no available literature detailing the experimental performance of this compound in OFETs. A thorough investigation into its charge transport characteristics is required to ascertain its potential as a viable alternative to established materials like pentacene.
Experimental Protocols for OFET Fabrication and Characterization
To conduct a fair and accurate performance comparison, standardized experimental protocols are crucial. The following sections outline the typical methodologies for fabricating and characterizing OFETs.
OFET Fabrication
A common device architecture for testing new organic semiconductors is the bottom-gate, top-contact (BGTC) structure.
-
Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This treatment promotes better molecular ordering of the semiconductor and reduces charge trapping.
-
Organic Semiconductor Deposition: The organic semiconductor (e.g., pentacene or this compound) is deposited onto the treated dielectric surface. For small molecules like pentacene, thermal evaporation under high vacuum is a common technique that allows for precise control over the film thickness. Solution-based methods like spin-coating or drop-casting could be explored for the thieno[2,3-b]thiophene derivative, depending on its solubility.
-
Source and Drain Electrode Deposition: Finally, the source and drain electrodes, typically made of gold (Au) for p-type semiconductors, are deposited on top of the organic layer through a shadow mask. This defines the channel length (L) and channel width (W) of the transistor.
OFET Characterization
The electrical performance of the fabricated OFETs is characterized using a semiconductor parameter analyzer in a probe station, often under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from ambient conditions. The key measurements are:
-
Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) for various gate-source voltages (Vgs). This provides information about the operating regime of the transistor.
-
Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant drain-source voltage (Vds) in both the linear and saturation regimes. These curves are used to extract the key performance metrics.
The field-effect mobility (μ) is calculated from the transfer characteristics in the saturation regime using the following equation:
Id = (μ * Ci * W) / (2 * L) * (Vgs - Vth)²
where Ci is the capacitance per unit area of the gate dielectric.
Logical Workflow for Performance Comparison
The following diagram illustrates the logical workflow for a comprehensive performance comparison between two organic semiconductor materials in OFETs.
Conclusion and Future Outlook
Pentacene remains a dominant material in the field of organic electronics, offering high performance and a wealth of established research. While this compound presents an interesting molecular structure with potential for stable and efficient charge transport, its capabilities in OFETs are yet to be explored.
The experimental protocols and comparative framework provided in this guide offer a clear path for the evaluation of this and other novel organic semiconductors. Future research focused on the synthesis, device fabrication, and detailed characterization of this compound is essential to determine its standing in the landscape of high-performance organic electronic materials and to ascertain if it can challenge the supremacy of established benchmarks like pentacene.
A Comparative Guide to the Synthesis of Thieno[2,3-b]thiophene Derivatives
Thieno[2,3-b]thiophenes, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and valuable electronic properties. Their derivatives have been explored as potential antitumor, antiviral, and antibiotic agents, as well as inhibitors of platelet aggregation.[1][2] This guide provides a comparative overview of prominent synthetic methodologies for preparing thieno[2,3-b]thiophene derivatives, tailored for researchers, scientists, and professionals in drug development.
Comparison of Synthetic Methodologies
The synthesis of the thieno[2,3-b]thiophene scaffold can be achieved through various strategies, each with its own advantages in terms of starting materials, reaction conditions, and yields. The table below summarizes key aspects of several common methods.
| Synthesis Method | Reaction Type | Typical Substrates | Key Reagents/Catalysts | Typical Conditions | Reported Yield (%) |
| Microwave-Assisted Synthesis | Cyclocondensation | 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile, various electrophiles | Formamide, Phenyl isocyanate, etc. | Microwave irradiation | Up to 85% |
| Palladium-Catalyzed Cross-Coupling | C-C Bond Formation | Brominated thienothiophenes, (hetero)aryl stannanes or boronic acids | Pd(PPh₃)₄, Pd(OAc)₂, P(Cy)₃ | Thermal heating (e.g., 90-120°C) | 63-74% |
| Fiesselmann Synthesis | Thiophene Annulation | α,β-acetylenic esters, thioglycolic acid derivatives | Base (e.g., DBU) | Not specified in snippets | Not specified in snippets |
| Gewald Reaction | Multicomponent Reaction | Ketones, α-cyanoesters, elemental sulfur | Base (e.g., NaHCO₃) | 35-40°C | 80-85% (for precursor) |
| Classical P₄S₁₀ Cyclization | Dehydrative Cyclization | Citric acid | Phosphorus pentasulfide (P₄S₁₀) | High temperature | Very low |
Detailed Experimental Protocols
Below are generalized experimental protocols for some of the key synthetic methods. These should be adapted based on the specific substrates and desired products.
Microwave-Assisted Synthesis
This method offers a rapid and often high-yielding route to various thieno[2,3-b]thiophene derivatives.[3]
Protocol:
-
Combine the starting 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile with the appropriate electrophile (e.g., formamide, phenyl isocyanate) in a suitable microwave reaction vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and time, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling (Stille and Suzuki Reactions)
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds and introducing diverse substituents onto the thieno[2,3-b]thiophene core.[4][5]
Protocol for Stille Coupling:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the brominated thieno[2,3-b]thiophene derivative, the organostannane reagent, and the palladium catalyst (e.g., Pd(PPh₃)₄) in a dry, deaerated solvent (e.g., THF or toluene).
-
Heat the reaction mixture to reflux for the required duration (typically several hours to overnight), monitoring by TLC.
-
Cool the mixture, quench the reaction (e.g., with aqueous KF to remove tin byproducts), and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the residue by column chromatography.
Signaling Pathways and Biological Relevance
Thieno[2,3-b]thiophene derivatives have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that is often dysregulated in cancer.[3][6] Inhibition of EGFR can block downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.
Experimental and Logical Workflows
Visualizing the workflow can aid in planning and executing the synthesis of thieno[2,3-b]thiophene derivatives.
References
- 1. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores [mdpi.com]
- 3. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
validation of the electronic properties of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate and related thieno[2,3-b]thiophene derivatives. Due to the limited availability of direct experimental data for this compound, this document focuses on providing a framework for its electronic property validation by comparing it with structurally similar and well-characterized compounds. The provided experimental protocols will guide researchers in determining the key electronic parameters of this molecule.
Introduction to this compound
This compound is a fused heterocyclic compound with a planar thieno[2,3-b]thiophene core. This planarity facilitates π-π stacking interactions, a crucial characteristic for applications in organic electronics. Its derivatives have shown potential as antitumor agents and as co-polymerization agents in the synthesis of novel polymeric materials. A comprehensive understanding of its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is essential for its application in electronic devices.
Comparison of Electronic Properties
To provide a context for the electronic properties of this compound, the following table summarizes the experimental electronic properties of several alternative thieno[2,3-b]thiophene and thieno[3,2-b]thiophene derivatives. These values, determined through cyclic voltammetry and UV-vis spectroscopy, offer a benchmark for the expected electronic behavior of the target molecule.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Measurement Technique |
| Thieno[3,2-b]thiophene-based Polymer P1 | -5.20 | -3.00 | 2.20 | Cyclic Voltammetry |
| Thieno[3,2-b]thiophene-based Polymer P2 | -5.30 | -3.10 | 2.20 | Cyclic Voltammetry |
| 2,5-Bis(5-(4-dodecylphenyl)thien-2-yl)thieno[3,2-b]thiophene | - | - | 2.80 | UV-vis Spectroscopy |
| 2,5-Bis(5-(4-(trifluoromethyl)phenyl)thien-2-yl)thieno[3,2-b]thiophene | - | - | 2.65 | UV-vis Spectroscopy |
| Unsubstituted Phenyl-substituted thieno[2,3-b]thiophene-based Polymer | - | - | 2.18 | Electrochemical Study |
| NMe2-substituted thieno[2,3-b]thiophene-based Polymer | - | - | 2.65 | Electrochemical Study |
Experimental Protocols for Electronic Property Validation
The following are detailed methodologies for key experiments to determine the electronic properties of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique used to investigate the electrochemical properties of a molecule and to estimate its HOMO and LUMO energy levels.
Objective: To determine the oxidation and reduction potentials of the target compound.
Materials:
-
A three-electrode electrochemical cell:
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
-
Potentiostat
-
Inert gas (Argon or Nitrogen)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
The sample compound (this compound)
-
Ferrocene (as an internal standard)
Procedure:
-
Prepare a solution of the sample compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell and purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards a potential where oxidation or reduction of the compound occurs, and then reversing the scan direction.
-
Record the oxidation and reduction peaks. The onset of the first oxidation peak can be used to calculate the HOMO energy level, and the onset of the first reduction peak can be used to calculate the LUMO energy level.
-
After measuring the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal reference to calibrate the potential values.
-
The HOMO and LUMO energy levels can be estimated using the following empirical formulas:
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV
-
ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively, and E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene/ferrocenium couple.
-
UV-Visible (UV-vis) Spectroscopy
UV-vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of light at different wavelengths.
Objective: To determine the optical band gap (Egopt) of the target compound.
Materials:
-
UV-vis Spectrophotometer
-
Quartz cuvettes (for solution measurements) or quartz substrates (for thin-film measurements)
-
A suitable solvent in which the compound is soluble and which is transparent in the measurement wavelength range.
-
The sample compound.
Procedure for Solution Measurement:
-
Prepare a dilute solution of the sample compound in a suitable solvent. The concentration should be adjusted to have a maximum absorbance in the range of 0.5 - 1.5.
-
Use a quartz cuvette filled with the pure solvent as a reference (blank).
-
Record the absorption spectrum of the sample solution over a relevant wavelength range.
-
The optical band gap can be estimated from the onset of the absorption edge (λonset) using the formula:
-
Egopt (eV) = 1240 / λonset (nm)
-
Procedure for Thin-Film Measurement:
-
Prepare a thin film of the sample compound on a quartz substrate using a suitable deposition technique (e.g., spin-coating, drop-casting, or vacuum deposition).
-
Use a bare quartz substrate as a reference.
-
Record the absorption spectrum of the thin film.
-
Determine the absorption edge (λonset) from the spectrum and calculate the optical band gap using the same formula as for the solution measurement.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental validation of the electronic properties of an organic semiconductor.
Caption: Experimental workflow for electronic property validation.
A Comparative Guide to High-Performance Organic Semiconductors: Alternatives to Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
For researchers, scientists, and professionals in drug development, the landscape of organic semiconductors is in constant evolution. While foundational molecules like Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate provide a structural basis, the quest for enhanced performance in organic electronics has led to the development of sophisticated alternatives. This guide offers an objective comparison of promising organic semiconductors built upon the thieno[2,3-b]thiophene core and related fused thiophene structures, supported by experimental data to inform material selection for next-generation applications.
While this compound is a known thieno[2,3-b]thiophene derivative, extensive literature searches have not yielded performance data for its application in organic field-effect transistors (OFETs). Its primary utility appears to be as a precursor in the synthesis of more complex heterocyclic compounds. This guide, therefore, focuses on presenting a comparative overview of high-performing alternatives that have demonstrated significant potential in organic semiconductor applications.
High-Performance Alternatives: A Snapshot
Key alternatives that have emerged as superior replacements include derivatives of benzo[b]thieno[2,3-d]thiophene (BTT) and dithieno[3,2-b:2′,3′-d]thiophene (DTT). These molecules exhibit enhanced charge transport properties due to their extended π-conjugation and favorable molecular packing in the solid state.
Performance Data Comparison
The following table summarizes the key performance metrics of selected high-performing alternatives to this compound in organic field-effect transistors (OFETs).
| Compound Name | Abbreviation | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Deposition Method |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | BTT Derivative | 0.005 | > 10⁶ | Solution Shearing |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | 2,6-DADTT | up to 1.26 | 10⁶ - 10⁸ | Single Crystal |
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene | - | 0.42 | > 10⁸ | Solution Shearing |
| Thieno[3,2-b]thiophene and Benzothiadiazole Co-polymer | TT-BT | 0.1 | 3.5 x 10³ | Spin Coating |
Experimental Protocols
Detailed methodologies for the synthesis of these high-performance organic semiconductors and the fabrication of OFET devices are crucial for reproducible research.
Synthesis of 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene
This synthesis is typically achieved through a Sonogashira cross-coupling reaction.
Materials:
-
2,5-dibromothieno[2,3-b]thiophene
-
2-ethynyl-5-octylthiophene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Solvent (e.g., triethylamine/toluene mixture)
Procedure:
-
To a solution of 2,5-dibromothieno[2,3-b]thiophene in a degassed solvent mixture of toluene and triethylamine, add 2-ethynyl-5-octylthiophene, Pd(PPh₃)₄, and CuI.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80 °C) for a set duration (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is quenched with an aqueous solution (e.g., ammonium chloride).
-
The organic layer is extracted with a suitable solvent (e.g., dichloromethane), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final compound.
Fabrication of Solution-Sheared Organic Field-Effect Transistors
Solution shearing is a scalable method for depositing uniform and highly crystalline organic semiconductor thin films.[1][2][3][4]
Substrate Preparation:
-
A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, acting as the gate electrode and gate dielectric, respectively.
-
The substrate is cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
The SiO₂ surface is often treated with a surface modifying agent, such as octadecyltrichlorosilane (OTS), to improve the film quality.
Thin Film Deposition:
-
A solution of the organic semiconductor is prepared in a high-boiling point solvent (e.g., chloroform, chlorobenzene).
-
The substrate is placed on a heated stage.
-
A small volume of the semiconductor solution is dispensed near the edge of a shearing blade (a flat, sharp-edged tool, often another silicon wafer).
-
The blade is moved across the substrate at a constant, slow speed, leaving behind a thin, uniform film of the semiconductor. The solvent evaporates during this process, leading to crystallization.
Electrode Deposition:
-
Source and drain electrodes (typically gold) are thermally evaporated onto the semiconductor layer through a shadow mask to define the channel length and width.
Device Characterization:
-
The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in air or a glovebox).
Visualizing Molecular Structures and Experimental Workflows
To better understand the materials and processes discussed, the following diagrams illustrate their structures and the experimental workflow.
Caption: Molecular structures of the target compound and its high-performance alternatives.
Caption: A generalized workflow for the fabrication of organic field-effect transistors.
Signaling Pathways and Logical Relationships
The relationship between molecular structure and device performance is a cornerstone of materials science. The following diagram illustrates the logical progression from molecular design to enhanced electronic properties.
Caption: Logical flow from molecular design to improved organic semiconductor device performance.
References
- 1. Solution Sheared Deposition of Organic Semiconductor Thin-Films with Oriented Crystalline Morphology | Explore Technologies [techfinder.stanford.edu]
- 2. Method of Organic Semiconductor Thin Film | Explore Technologies [techfinder.stanford.edu]
- 3. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
charge carrier mobility of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate compared to other thiophene derivatives
A detailed guide for researchers and drug development professionals on the charge carrier mobility of various thiophene-based organic semiconductors. This guide provides a comparative overview of reported mobility values, detailed experimental protocols for their measurement, and a workflow for the evaluation of new materials.
While a specific inquiry was made into the charge carrier mobility of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, a comprehensive search of scientific literature and chemical databases reveals no published experimental data on the charge transport properties of this particular compound. Chemical and crystallographic information is available, but its performance in electronic devices has not been reported.[1][2][3][4][5][6][7]
This guide, therefore, presents a comparative analysis of charge carrier mobility for a range of other thiophene derivatives, with a focus on small molecules based on thieno[2,3-b]thiophene and dithieno[3,2-b:2′,3′-d]thiophene cores. This information serves as a valuable benchmark for researchers interested in the electronic properties of this class of materials.
Performance Comparison of Thiophene Derivatives
The charge carrier mobility of organic semiconductors is a critical parameter that dictates their performance in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The following table summarizes the reported hole (µh) and electron (µe) mobilities for several thiophene derivatives, providing a snapshot of the performance landscape for these materials.
| Compound Name | Core Structure | Hole Mobility (µh) (cm²/Vs) | Electron Mobility (µe) (cm²/Vs) | Measurement Conditions |
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene | Thieno[2,3-b]thiophene | 0.42 | Not Reported | Solution shearing, ambient conditions.[8] |
| 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene | Dithieno[3,2-b:2′,3′-d]thiophene | 0.10 | Not Reported | Solution-shearing, top-contact/bottom-gate OFET, ambient atmosphere.[9] |
| Benzo[b]thieno[2,3-d]thiophene derivative with a branched alkyl chain | Benzo[b]thieno[2,3-d]thiophene | 0.057 | Not Reported | Solution-processed OTFT, ambient conditions.[10] |
| DTTR-TTA (Tetrathienoacene core) | Tetrathienoacene | 0.016 | Not Reported | Solution-sheared film.[11] |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Benzo[b]thieno[2,3-d]thiophene | 0.005 | Not Reported | Solution shearing, bottom-gate/top-contact OFETs, ambient conditions.[12] |
| DTS(PTTh₂)₂:PC₇₀BM (70:30 blend) | DTS(PTTh₂)₂ | 6.2 x 10⁻³ | 2 x 10⁻³ | Field-Effect Transistor device configuration.[13] |
| P(FDPP-TP) | Diketopyrrolopyrrole-Thienopyrrole | 4.46 x 10⁻³ | Not Reported | Bottom-gate bottom-contact OFET, without thermal annealing. |
| P3HT | Poly(3-hexylthiophene) | 9.26 x 10⁻³ | Not Reported | Solution processed, PMMA gate insulator, PEDOT:PSS gate electrode.[14] |
Experimental Protocols
The accurate measurement of charge carrier mobility is crucial for the reliable comparison of different organic semiconductor materials. The most common method for determining mobility is through the characterization of an Organic Field-Effect Transistor (OFET). Below is a generalized experimental protocol for the fabrication and measurement of a solution-processed, bottom-gate, top-contact OFET.
I. OFET Fabrication
-
Substrate Preparation:
-
Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrate with a stream of nitrogen gas and bake at 120°C for 10 minutes to remove any residual solvent.
-
To improve the interface between the dielectric and the organic semiconductor, a surface treatment is often applied. This can involve treating the SiO₂ surface with a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (OTS).[13]
-
-
Organic Semiconductor Deposition:
-
Dissolve the thiophene derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a specific concentration.
-
Deposit the organic semiconductor solution onto the prepared substrate using a solution-based deposition technique such as spin-coating, drop-casting, or solution shearing.[8][9][12] The choice of deposition method and its parameters (e.g., spin speed, substrate temperature) significantly influences the morphology and crystallinity of the thin film, and thus the charge carrier mobility.
-
-
Source and Drain Electrode Deposition:
-
Deposit the source and drain electrodes on top of the organic semiconductor film through a shadow mask using thermal evaporation. Gold (Au) is a commonly used electrode material due to its high work function, which facilitates hole injection into many p-type organic semiconductors.
-
The channel length (L) and channel width (W) of the transistor are defined by the dimensions of the shadow mask.
-
II. Charge Carrier Mobility Measurement
-
Electrical Characterization:
-
Place the fabricated OFET device in a probe station connected to a semiconductor parameter analyzer. Measurements are typically performed in an inert atmosphere (e.g., nitrogen or argon) to minimize the effects of oxygen and moisture, although some studies report measurements in ambient conditions.[8][9][10][12]
-
Measure the output characteristics (Drain Current, ID vs. Drain-Source Voltage, VDS) at various constant Gate-Source Voltages (VGS).
-
Measure the transfer characteristics (ID vs. VGS) at a constant, high VDS (in the saturation regime).
-
-
Mobility Calculation:
-
The field-effect mobility in the saturation regime can be calculated from the transfer characteristics using the following equation:
ID = (μ * Ci * W) / (2 * L) * (VGS - VT)²
where:
-
μ is the charge carrier mobility.
-
Ci is the capacitance per unit area of the gate dielectric.
-
W is the channel width.
-
L is the channel length.
-
VT is the threshold voltage.
By plotting the square root of ID versus VGS, the mobility can be extracted from the slope of the linear portion of the curve.
-
Experimental Workflow and Logical Relationships
The determination and optimization of charge carrier mobility in novel thiophene derivatives follow a logical workflow. The diagram below, generated using Graphviz, illustrates the key steps and their interdependencies, from material synthesis to device performance evaluation.
Caption: Workflow for evaluating the charge carrier mobility of thiophene derivatives.
This comprehensive guide provides a foundation for researchers to understand and evaluate the charge carrier mobility of thiophene derivatives. While data for this compound is currently unavailable, the provided comparative data and experimental protocols offer a valuable resource for the design and characterization of new high-performance organic semiconductors.
References
- 1. Diethyl 3,4-dimethylthieno(2,3-b)thiophene-2,5-dicarboxylate | C14H16O4S2 | CID 722076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl 3,4-bis(2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl 3,4-bis(acetoxy-meth-yl)thieno[2,3-b]thio-phene-2,5-dicarboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 152487-69-9 [chemicalbook.com]
- 6. Diethyl 3,4-bis-(2,5-dimethoxy-benz-yl)thieno[2,3-b]thio-phene-2,5-di-car-boxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors [mdpi.com]
- 10. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 12. mdpi.com [mdpi.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. ossila.com [ossila.com]
Purity Assessment of Synthesized Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. The performance of the target compound is objectively compared with two alternatives: Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid. This document includes detailed experimental protocols, comparative data in structured tables, and visualizations to aid in the selection of appropriate analytical strategies.
Compound Overview and Synthesis
Target Compound: this compound is a heterocyclic compound with a fused thieno[2,3-b]thiophene core. Its synthesis is commonly achieved through a multi-step process culminating in the cyclization and esterification of appropriate precursors.
Alternative 1: Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a related thiophene derivative where the methyl groups are replaced by hydroxyl groups. Its synthesis involves the reaction of diethyl thioglycolate with diethyl oxalate in the presence of a base like sodium ethoxide[1].
Alternative 2: 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid is the dicarboxylic acid analog of the target compound. It can be synthesized from the corresponding dinitrile or by hydrolysis of the diethyl ester.
A general workflow for the synthesis and subsequent purity analysis is outlined below.
Comparative Analysis of Purity Assessment Techniques
The purity of the synthesized compounds can be determined using a combination of chromatographic and spectroscopic techniques. The following table summarizes the key analytical data for the target compound and its alternatives.
| Analytical Technique | This compound | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid |
| Appearance | White to off-white solid | Pale yellow to white solid[2] | Solid[3] |
| Molecular Formula | C₁₄H₁₆O₄S₂[4] | C₁₀H₁₂O₆S[5] | C₁₀H₈O₄S₂[6] |
| Molecular Weight | 312.4 g/mol [4] | 260.27 g/mol [5] | 256.3 g/mol [6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.69 (s, 6H, 2 x CH₃) | - | - |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.8 (2 x CH₃), 108.5 (2 x Ar-C), 134.1 (Ar-C), 143.1 (2 x Ar-C), 150.8 (Ar-C)[7] | - | - |
| Purity (Commercial) | ≥95%[8] | 98%[5] | 95%[3] |
| Melting Point | - | 132-135 °C[5] | - |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra to identify characteristic peaks and compare them with reference data. The presence of unexpected signals may indicate impurities. For quantitative NMR (qNMR), a certified internal standard is added to accurately determine the purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for separating and quantifying components of a mixture.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of acetonitrile and water. The exact ratio may need to be optimized for best separation.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a reverse-phase C18 column with a UV detector.
-
Analysis: Inject the sample and run the analysis. The purity is determined by the relative area of the main peak.
Common Impurities: Potential impurities in the synthesis of thiophene derivatives may include unreacted starting materials, by-products from side reactions, and degradation products. The specific impurities will depend on the synthetic route employed. For instance, in a Gewald-type synthesis, incompletely cyclized intermediates or products of side reactions with the sulfur reagent could be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity and detecting impurities.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC or GC.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak [M]⁺ or [M+H]⁺, which should correspond to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural confirmation.
Conclusion
The purity assessment of synthesized this compound requires a multi-technique approach. NMR spectroscopy is invaluable for structural confirmation and identification of impurities. HPLC provides high-resolution separation and accurate quantification of the main component and any impurities. Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. For a comprehensive evaluation, it is recommended to use a combination of these methods and compare the results with those of well-characterized reference standards or alternative compounds.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.cmu.edu [chem.cmu.edu]
- 4. Synthesis of polysubstituted fatty acids via thiophene intermediates - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3,4-DIHYDROXY-THIOPHENE-2,5-DICARBOXYLIC ACID DIETHYL ESTER | 1822-66-8 [chemicalbook.com]
- 7. 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 152487-69-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
The Influence of Substitution on the Solid-State Architecture of Thieno[2,3-b]thiophene Analogs: A Comparative Crystallographic Analysis
For researchers, scientists, and drug development professionals, understanding the principles of crystal engineering is paramount for designing materials with desired physicochemical properties. The thieno[2,3-b]thiophene scaffold, a rigid and planar heterocyclic system, is a prevalent core in organic electronics and medicinal chemistry. Its crystal packing, governed by subtle intermolecular interactions, dictates crucial bulk properties such as solubility, stability, and charge transport. This guide provides a comparative analysis of the crystal packing of various thieno[2,3-b]thiophene analogs, supported by experimental data, to elucidate the role of substituent effects on their supramolecular assembly.
Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction (SC-XRD). The general experimental procedure is outlined below.
Crystal Growth
Single crystals of thieno[2,3-b]thiophene analogs suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. The choice of solvent is critical and is determined by the solubility of the specific analog. Common solvents include dichloromethane, chloroform, ethyl acetate, and hexane, or a mixture thereof. The process involves dissolving the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Over a period of several days to weeks, as the solvent slowly evaporates, high-quality single crystals form.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a constant low temperature (typically 100 or 293 K) during data collection to minimize thermal vibrations. The diffraction data are collected by rotating the crystal through a series of angles, and the resulting diffraction patterns are recorded.
The collected data are then processed to yield a set of indexed reflections with their corresponding intensities. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. The final crystallographic data, including unit cell parameters, space group, and atomic coordinates, are deposited in the Cambridge Crystallographic Data Centre (CCDC).
Comparative Analysis of Crystal Packing
The introduction of different substituents onto the thieno[2,3-b]thiophene core significantly influences the intermolecular interactions and, consequently, the crystal packing motif. The following tables summarize the crystallographic data for a selection of thieno[2,3-b]thiophene analogs, highlighting the impact of substitution on their solid-state arrangement.
| Compound ID | Substituents | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 1 | 2,5-bis(5-bromothiophen-2-yl) | C₁₄H₆Br₂S₄ | Monoclinic | P2₁/c | 8.453(2) | 12.081(3) | 8.812(2) | 90 | 109.13(3) | 90 | 2 | [1] |
| 2 | 3,4-dimethyl-2,5-dicarboxylate | C₁₂H₁₂O₄S₂ | Monoclinic | P2₁/n | 7.987(1) | 10.123(2) | 8.991(1) | 90 | 105.43(1) | 90 | 2 | [2] |
| 3 | 2,5-diphenyl | C₁₈H₁₂S₂ | Monoclinic | P2₁/c | 10.876(2) | 5.789(1) | 11.897(2) | 90 | 98.76(1) | 90 | 2 | [3] |
| Compound ID | Key Intermolecular Interactions | π-π Stacking Distance (Å) | Packing Motif |
| 1 | C-H···Br, C-H···π, S···S | 3.68 | Herringbone |
| 2 | C-H···O | - | Layered |
| 3 | C-H···π | 3.45 | π-stacked columns |
Influence of Substituents on Packing Motifs
The nature and position of substituents on the thieno[2,3-b]thiophene core play a crucial role in directing the crystal packing.
-
Halogen Bonding and Herringbone Packing: In compound 1 , the presence of bromine atoms at the periphery of the molecule leads to the formation of C-H···Br hydrogen bonds and S···S short contacts. These interactions, coupled with C-H···π interactions, result in a classic herringbone packing motif, where the molecules are arranged in a tilted, edge-to-face manner.
-
Hydrogen Bonding and Layered Structures: The ester functional groups in compound 2 introduce the possibility of C-H···O hydrogen bonding. These interactions link the molecules into layers in the solid state, preventing close π-π stacking of the thieno[2,3-b]thiophene cores.
-
π-π Stacking and Columnar Assemblies: The phenyl substituents in compound 3 promote significant π-π stacking interactions between adjacent thieno[2,3-b]thiophene and phenyl rings. This leads to the formation of one-dimensional π-stacked columns, a desirable feature for efficient charge transport in organic semiconductors.
Visualization of Structure-Packing Relationships
The logical relationship between the type of substituent and the resulting crystal packing motif can be visualized as follows:
Caption: Relationship between substituent type and crystal packing motif.
This comparative analysis demonstrates that the crystal packing of thieno[2,3-b]thiophene analogs can be rationally tuned by the judicious choice of substituents. Understanding these structure-packing relationships is essential for the targeted design of thieno[2,3-b]thiophene-based materials with optimized solid-state properties for various applications.
References
- 1. Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark: Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate-Based Materials in Organic Electronics
A Comparative Guide for Researchers and Device Engineers
The field of organic electronics continues to be a fertile ground for the development of novel materials with tailored properties for applications in flexible displays, wearable sensors, and renewable energy. Within this landscape, thieno[2,3-b]thiophene derivatives have emerged as a promising class of organic semiconductors due to their rigid, planar structure and excellent charge transport characteristics. This guide provides a comparative benchmark of the performance of devices based on materials structurally related to Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate .
Due to a lack of publicly available performance data for this specific molecule, this comparison focuses on the broader family of thieno[2,3-b]thiophene and dithienothiophene derivatives. Their performance in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) is benchmarked against a well-established, high-performance organic semiconductor, 2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT).
Organic Field-Effect Transistor (OFET) Performance
OFETs are fundamental components of organic integrated circuits, and their performance is primarily evaluated by the charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the performance of various thieno[2,3-b]thiophene-based materials in comparison to C8-BTBT.
| Material Class | Specific Compound | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Device Architecture | Reference |
| Thieno[2,3-b]thiophene Derivatives | 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | up to 1.26 | 106 - 108 | Single-Crystal OFET | |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | up to 0.005 | > 106 | Solution-Sheared Thin-Film | [2] | |
| Benzo[b]thieno[2,3-b]thiophene (BTT) derivative | 0.46 | > 107 | Thin-Film Transistor | [3] | |
| Benchmark Material | 2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT) | up to 18 | > 106 | Solution-Processed Thin-Film | |
| C8-BTBT | ~10 (average) | - | Zone-Cast Thin-Film | [2] | |
| C8-BTBT | 6.50 | - | Solution-Processed (UV-Ozone treated) | [4] |
Organic Photovoltaic (OPV) Performance
The efficiency of an OPV is determined by its open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The table below presents a comparison of OPV devices utilizing thieno[2,3-b]thiophene-based donor materials.
| Material Class | Donor Material | Acceptor Material | Voc [V] | Jsc [mA/cm²] | PCE [%] | Reference |
| Thieno[2,3-b]thiophene Derivatives | Dithieno[3,2-b:2',3'-d]thiophene-pyrene copolymer | C70 | 0.98 | 9.24 | 3.60 | [1] |
| Diketopyrrolopyrrole-thieno[3,2-b]thiophene small molecule | PC71BM | 0.81 | 9.3 | 4.0 | [1] | |
| Thieno[3,2-b]thiophene-substituted benzodithiophene derivative (DRBDT-TT) | PC71BM | >0.9 | ~13 | >8.0 | ||
| Thieno[3,4-b]thiophene-based dye | - | - | - | 5.31 | [5] |
Experimental Protocols
Reproducible device performance is critically dependent on standardized fabrication and characterization protocols. Below are generalized methodologies for solution-processed OFETs and OPVs.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
A typical bottom-gate, top-contact OFET fabrication process involves the following steps:
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate. The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the crystallinity of the organic semiconductor and reduce charge trapping at the dielectric-semiconductor interface.
-
Semiconductor Deposition: The thieno[2,3-b]thiophene-based organic semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, toluene). The solution is then deposited onto the substrate using techniques like spin-coating, drop-casting, or solution-shearing to form a thin film. The film is subsequently annealed to improve its morphology and crystallinity.
-
Electrode Deposition: Source and drain electrodes, typically gold (Au), are thermally evaporated onto the semiconductor layer through a shadow mask.
-
Characterization: The electrical characteristics of the OFET are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or in vacuum) using a semiconductor parameter analyzer. The mobility is calculated from the transfer characteristics in the saturation regime, and the on/off ratio is determined from the ratio of the maximum on-current to the minimum off-current.
Organic Photovoltaic (OPV) Fabrication and Characterization
The fabrication of a conventional bulk-heterojunction OPV follows these general steps:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are patterned and cleaned.
-
Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO and annealed.
-
Active Layer Deposition: The thieno[2,3-b]thiophene-based donor material and a fullerene-based acceptor (e.g., PC₇₁BM) are co-dissolved in an organic solvent. This "active layer" solution is then spin-coated on top of the HTL. The film is often subjected to solvent or thermal annealing to optimize the nanoscale morphology of the donor-acceptor blend.
-
Electron Transport Layer (ETL) and Cathode Deposition: An electron-transporting layer (e.g., lithium fluoride, LiF) and a low work function metal cathode (e.g., aluminum, Al) are sequentially deposited via thermal evaporation under high vacuum.
-
Characterization: The current density-voltage (J-V) characteristics of the OPV are measured under simulated AM 1.5G solar illumination (100 mW/cm²). The Voc, Jsc, FF, and PCE are extracted from the J-V curve.
Visualizing the Processes
To further clarify the experimental workflows and underlying device physics, the following diagrams are provided.
Caption: Workflow for the fabrication of a bottom-gate, top-contact organic field-effect transistor.
Caption: Energy level diagram illustrating charge separation and transport in a bulk-heterojunction organic photovoltaic cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Crystalline C8-BTBT Thin-Film Transistors by Lateral Homo-Epitaxial Growth on Printed Templates | Microspectroscopy Group | PSI [psi.ch]
- 3. researchgate.net [researchgate.net]
- 4. High mobility solution-processed C8-BTBT organic thin-film transistors via UV-ozone interface modification | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
This guide provides a comparative analysis of reported synthetic routes for Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, a key heterocyclic compound in materials science and pharmaceutical research. The reproducibility and efficiency of chemical syntheses are paramount for researchers, and this document aims to offer an objective overview of available methods, supported by experimental data from published literature.
Introduction to Synthetic Strategies
The synthesis of this compound (a compound with molecular formula C14H16O4S2 and a molecular weight of 312.4 g/mol ) has been approached through several distinct pathways.[1][2] These methods primarily differ in their starting materials and the complexity of the reaction sequence. The choice of a particular route may depend on the availability of precursors, desired scale, and tolerance for multi-step procedures. This guide will focus on two prominent strategies: direct esterification and a multi-step functionalization approach.
Comparative Analysis of Synthetic Routes
The two primary methods for synthesizing the title compound are summarized below. While both yield the desired product, they offer different trade-offs in terms of simplicity, precursor availability, and potential for variation.
Route 1: Direct Esterification
This is a straightforward approach that involves the esterification of the corresponding dicarboxylic acid. It is often favored for its simplicity and use of common reagents.
Route 2: Multi-step Synthesis from a Brominated Precursor
This method begins with a pre-functionalized thieno[2,3-b]thiophene core and involves subsequent chemical modifications. This can be a more complex but versatile route.
Table 1: Comparison of Synthetic Protocols
| Parameter | Route 1: Direct Esterification | Route 2: Multi-step Synthesis |
| Starting Material | 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | Diethyl 3,4-dibromomethylthieno[2,3-b]thiophene-2,5-dicarboxylate |
| Key Reagents | Ethanol, Catalyst (e.g., acid) | Potassium acetate, Sodium hydride |
| Key Transformations | Fischer Esterification | Nucleophilic Substitution, Phase-Transfer Catalysis |
| Reported Conditions | Reflux | Room temperature to reflux |
| Apparent Simplicity | High (potentially a one-step reaction) | Moderate (multi-step process) |
Experimental Protocols and Data
Detailed methodologies are crucial for reproducibility. The following sections provide the protocols as described in the literature for the synthesis pathways.
Protocol for Route 1: Direct Esterification
This method relies on the direct conversion of carboxylic acid groups to ethyl esters.
Experimental Procedure:
-
3,4-dimethylthiophene-2,5-dicarboxylic acid is reacted with ethanol in the presence of a suitable catalyst (e.g., a strong mineral acid like H₂SO₄).[1]
-
The reaction mixture is heated to reflux.[1]
-
The reflux is maintained until the esterification of both carboxylic acid groups is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).[1]
-
Upon completion, the product is isolated and purified, typically through crystallization. Ethanol recrystallization has been noted to produce single crystals suitable for X-ray analysis.[1]
An alternative alkylating agent that can be used is diethyl sulfate.[1]
Protocol for Route 2: Multi-step Synthesis
This pathway builds the final molecule from a brominated precursor.
Experimental Procedure:
-
Acetoxymethylation: Diethyl 3,4-dibromomethylthieno[2,3-b]thiophene-2,5-dicarboxylate is treated with potassium acetate in dimethylformamide (DMF) under a nitrogen atmosphere at room temperature for approximately 5 hours. This step replaces the bromine atoms with acetoxymethyl groups via nucleophilic substitution.[1]
-
Further Functionalization (Example): While the direct conversion from the acetoxymethyl intermediate to the target methyl-substituted compound is not fully detailed, related functionalizations are reported. For instance, one-pot reactions using sodium hydride in refluxing benzene with acetonitrile under phase-transfer catalysis (PTC) conditions can yield nitrile-functionalized derivatives.[1]
Table 2: Summary of Quantitative Data
| Synthesis Route | Key Reagents | Conditions | Reported Yield | Purity |
| Route 1 | Ethanol, Catalyst | Reflux | Not specified | ≥95% (commercially available)[3] |
| Route 2 | Potassium acetate, DMF | Room temp, 5h | Not specified for final product | Not specified |
Note: Specific yield and purity data for the direct synthesis of this compound are not extensively detailed in the provided search results. The purity of ≥95% is based on commercially available samples.
Visualizing the Synthesis Pathways
Diagrams help clarify the sequence of reactions and the relationships between different chemical species.
Reaction Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the two primary synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Experimental Workflow
Reproducibility is not just about the reaction itself but also about the overall process from setup to final product characterization.
Caption: General experimental workflow.
Conclusion
The synthesis of this compound can be reliably achieved through at least two distinct methods.
-
Route 1 (Direct Esterification) stands out for its operational simplicity. This one-pot reaction is likely to be highly reproducible, provided that the starting dicarboxylic acid is available. It represents the most direct and atom-economical approach.
-
Route 2 (Multi-step Synthesis) , starting from a halogenated precursor, offers more complexity. While the search results do not provide a complete step-by-step protocol to the final product, this pathway highlights the potential for creating diverse analogues from a common intermediate. The reproducibility of this route would be dependent on the successful execution of each individual step, including nucleophilic substitutions and subsequent transformations.
For researchers whose primary goal is to obtain this compound itself, the direct esterification method appears to be the most efficient and reproducible choice. For those interested in creating a library of related compounds, the multi-step approach from a functionalized core may offer greater long-term flexibility. Characterization of the final product via techniques such as NMR spectroscopy and X-ray crystallography is essential to confirm its structure and purity.[1]
References
Spectroscopic Cross-Validation of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide establishes a cross-validation framework by comparing its expected spectroscopic characteristics with the experimentally determined data of a closely related analogue, 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile. This approach allows for a robust, indirect verification of the structural features of the title compound.
Data Presentation: A Comparative Spectroscopic Analysis
The following tables summarize the expected and experimental spectroscopic data for this compound and its dinitrile analogue. These tables provide a clear, quantitative basis for structural comparison and validation.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Expected) | ~4.3 | Quartet | 4H | -OCH₂CH₃ |
| ~2.7 | Singlet | 6H | Ar-CH₃ | |
| ~1.4 | Triplet | 6H | -OCH₂CH₃ | |
| 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile (Experimental)[1] | 2.69 | Singlet | 6H | Ar-CH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Expected) | ~165 | C=O (Ester) |
| ~150-130 | Aromatic C | |
| ~61 | -OCH₂CH₃ | |
| ~15 | Ar-CH₃ | |
| ~14 | -OCH₂CH₃ | |
| 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile (Experimental)[1] | 150.8, 143.1, 134.1, 108.5 | Aromatic C |
| 113.3 | CN (Nitrile) | |
| 14.8 | Ar-CH₃ |
Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)
| Compound | Frequency (cm⁻¹) | Assignment |
| This compound (Expected) | ~2980-2900 | C-H stretch (Aliphatic) |
| ~1720 | C=O stretch (Ester) | |
| ~1250 | C-O stretch (Ester) | |
| 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile (Experimental)[1] | 2964 | C-H stretch (Aliphatic) |
| 2213 | C≡N stretch (Nitrile) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation (Expected) |
| This compound | C₁₄H₁₆O₄S₂ | 312.4 | Loss of ethoxy group (-OCH₂CH₃), loss of ethanol (-CH₃CH₂OH), cleavage of the ester group. |
| 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile | C₁₀H₆N₂S₂ | 218.31 | Molecular ion peak, fragmentation of the thiophene rings. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then filtered into a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans are collected and the free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. The spectral width is set to 240 ppm, with a relaxation delay of 2.0 s and an acquisition time of 1.0 s. Typically, 1024 scans are averaged to obtain a good signal-to-noise ratio.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
3. Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol or acetonitrile) and injecting it into an electrospray ionization (ESI) source.
-
Data Acquisition: For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) mass analyzer is used to determine the accurate mass of the molecular ion and its fragments. The mass range is typically set from m/z 50 to 500. Fragmentation data (MS/MS) can be obtained by collision-induced dissociation (CID) of the parent ion.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the spectroscopic data for this compound.
Caption: Workflow for spectroscopic data cross-validation.
References
evaluating the stability of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate under ambient conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate under ambient conditions. Due to the limited availability of direct experimental data on the ambient stability of this specific compound, this document outlines a comprehensive experimental protocol for its evaluation. Furthermore, it presents a comparison with alternative thiophene-based compounds for which stability data is available, offering a broader context for its potential applications in research and development.
Stability Profile of this compound
Currently, there is a lack of published experimental data specifically detailing the stability of this compound under ambient conditions. However, the thieno[2,3-b]thiophene core is known for its high thermal stability and is a key building block in organic semiconductors, where long-term stability is a critical parameter.[1] The electron-rich nature of the fused thiophene rings suggests potential susceptibility to oxidation, while the ester functional groups could be prone to hydrolysis in the presence of moisture.[2]
To address this knowledge gap, a rigorous experimental evaluation is necessary. The following sections detail the proposed protocols for assessing the stability of this compound.
Proposed Experimental Protocols for Stability Assessment
A comprehensive evaluation of the stability of this compound should involve both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.
2.1 Long-Term and Accelerated Stability Studies
These studies are designed to simulate the effect of storage under ambient and stressed environmental conditions over time.
-
Methodology:
-
Sample Preparation: Prepare multiple batches of this compound with a documented purity of >99%.
-
Storage Conditions:
-
Ambient: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Samples should be analyzed at initial (T=0) and regular intervals (e.g., 1, 3, 6, 9, 12, 18, 24, and 36 months for ambient; 1, 2, 3, and 6 months for accelerated).
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect any degradation products. A stability-indicating method should be validated.
-
UV-Vis Spectroscopy: To monitor changes in the electronic absorption spectrum, which can indicate structural changes.
-
Thermogravimetric Analysis (TGA): To determine any changes in thermal decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To observe any changes in melting point or other thermal transitions.
-
-
2.2 Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[3][4]
-
Methodology:
-
Stress Conditions: Expose the compound to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Analysis: Analyze the stressed samples using HPLC-MS to identify and characterize the degradation products.
-
Caption: Proposed experimental workflow for evaluating the stability of this compound.
Comparative Analysis with Alternative Compounds
While specific ambient stability data for the target compound is lacking, we can draw comparisons with related thieno[2,3-b]thiophene derivatives and other fused thiophene systems.
Table 1: Thermal Stability of Thiophene-Based Compounds
| Compound | Structure | Decomposition Temperature (T_d, 5% weight loss) | Reference |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | Benzo[b]thieno[2,3-d]thiophene derivative | 281°C | [5] |
| 2-(benzo[b]thieno[2,3-d]thiophene-2-yl)dibenzo[b,d]thiophene | Benzo[b]thieno[2,3-d]thiophene derivative | 248°C | [5] |
| 5,5'-bis(2-tetracenyl)-2,2'-bithiophene | Hybrid acene-thiophene | 530°C | [6] |
| 5,5'-bis(2-anthracenyl)-2,2'-bithiophene | Hybrid acene-thiophene | 425°C | [6] |
The data in Table 1 indicates that fused thiophene systems generally exhibit high thermal stability, a desirable characteristic for materials used in organic electronics.
3.1 Structural Comparison and Stability Implications
The stability of these compounds is influenced by their molecular structure.
Caption: Structural relationship between the target compound and potential alternatives.
-
Ester vs. Nitrile Groups: The target compound features ester groups, which, as mentioned, can be susceptible to hydrolysis. An alternative, 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile, replaces these with nitrile groups. Nitriles are generally less prone to hydrolysis under ambient conditions, potentially offering greater stability in humid environments.
-
Methyl vs. Hydroxy Groups: Another potential alternative is Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. The hydroxyl groups in this compound could be more susceptible to oxidation compared to the methyl groups in the target compound. However, they also offer different possibilities for further chemical modification.
Conclusion
While this compound belongs to a class of thermally robust compounds, a comprehensive evaluation of its stability under ambient conditions is crucial for its potential applications. The proposed experimental protocols provide a framework for such an investigation. Comparative analysis with structurally related compounds suggests that modifications to the substituent groups can significantly influence the overall stability profile. Further research following the outlined methodologies will provide the necessary data to fully understand the stability of this promising compound.
References
Safety Operating Guide
Proper Disposal Procedures for Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
For Immediate Reference: Treat as Hazardous Waste. Do Not Dispose Down the Drain.
This guide provides essential safety and logistical information for the proper disposal of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate (CAS No. 152487-69-9). The following procedures are based on the known hazards of this chemical class and general laboratory safety protocols. Adherence to these steps is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 152487-69-9 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₆O₄S₂ | [1][4][5] |
| Molecular Weight | 312.4 g/mol | [1][5] |
| Physical Form | Solid | [5] |
| Known Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [3] |
| Toxicity Data (LD₅₀/LC₅₀) | Not available. |
Detailed Disposal Protocol
This step-by-step protocol outlines the mandatory procedure for the safe handling and disposal of waste containing this compound.
I. Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, all personnel must wear appropriate PPE. This includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A properly fitting lab coat.
-
-
Ventilation: All handling and disposal preparation steps must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Spill Management: Have a chemical spill kit readily accessible. In case of a spill, contain the material with an absorbent (e.g., vermiculite or sand), collect it using non-sparking tools, and place it in a designated hazardous waste container.
II. Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound must be collected in a dedicated hazardous waste container.
-
This includes the pure compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and solutions.
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tightly fitting lid.
-
-
Waste Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS Number: "152487-69-9".
-
The primary associated hazards: "Irritant".
-
An accumulation start date.
-
-
Avoid Mixing Waste: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
III. Storage and Final Disposal:
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be well-ventilated, away from heat or ignition sources, and have secondary containment.
-
Professional Disposal: The ultimate disposal of this compound must be conducted through your institution's EHS program or a licensed hazardous waste disposal company.[6][7]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Incineration of thiophene-containing compounds can produce toxic sulfur dioxide gas, requiring specialized facilities.
-
IV. Decontamination of Glassware:
-
Gross Rinse: Rinse any glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone or ethanol) inside a fume hood.
-
Collect Rinsate: This initial rinsate is considered hazardous and must be collected and added to the designated hazardous waste container.
-
Final Cleaning: After the initial hazardous rinse, glassware can be cleaned using standard laboratory procedures.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of chemical waste.
References
- 1. Diethyl 3,4-dimethylthieno(2,3-b)thiophene-2,5-dicarboxylate | C14H16O4S2 | CID 722076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 152487-69-9 [chemicalbook.com]
- 3. 152487-69-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound | 152487-69-9 | Benchchem [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Essential Safety and Handling Guide for Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound (CAS No. 152487-69-9). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document compiles and extrapolates essential safety protocols based on available data for the compound and structurally related thieno[2,3-b]thiophene derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
While specific quantitative exposure limits are not available, the primary hazards associated with this compound are presumed to be irritation to the skin, eyes, and respiratory system.[1] A cautious approach to handling is therefore essential, employing a comprehensive suite of personal protective equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn when there is a risk of splashing. | To protect against chemical splashes that can cause serious eye irritation. |
| Skin Protection | - Chemical-resistant gloves (e.g., Nitrile rubber). - Lab coat. - Consider overalls and a PVC apron for larger quantities. | To prevent skin contact, which may cause irritation.[1] |
| Respiratory Protection | - Handle in a well-ventilated area, preferably within a certified chemical fume hood. - If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. | To minimize the inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for laboratory safety.
Handling and Storage:
-
Engineering Controls: All manipulations of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices: Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some related compounds require storage under an inert atmosphere (e.g., nitrogen) and refrigeration.[2]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan:
-
Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter the environment.[2][3]
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.
Visualized Experimental Workflows
To further ensure safe handling and operational clarity, the following diagrams illustrate key procedural workflows.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
